molecular formula C25H22N4O B15572402 GS-626510

GS-626510

Cat. No.: B15572402
M. Wt: 394.5 g/mol
InChI Key: KHQQNXFBTALTQF-UHFFFAOYSA-N
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Description

GS-626510 is a useful research compound. Its molecular formula is C25H22N4O and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-cyclopropyl-7-(6-methylquinolin-5-yl)-3H-benzimidazol-5-yl]-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O/c1-13-6-9-20-18(5-4-10-26-20)22(13)19-11-17(23-14(2)29-30-15(23)3)12-21-24(19)28-25(27-21)16-7-8-16/h4-6,9-12,16H,7-8H2,1-3H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQQNXFBTALTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)C3=C4C(=CC(=C3)C5=C(ON=C5C)C)NC(=N4)C6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GS-626510: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the discovery and development timeline of GS-626510, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Developed by Gilead Sciences, this compound has been a valuable tool compound for preclinical research, particularly in oncology. This document provides a comprehensive overview of its discovery, mechanism of action, and key preclinical findings, presented with detailed experimental protocols and data visualizations for an expert audience.

Discovery and Optimization: A Structure-Guided Approach

The journey of this compound's discovery was rooted in a systematic, structure-guided approach to identify novel, potent, and orally bioavailable BET inhibitors. Research published in 2019 by Sperandio et al. outlines the discovery of a series of 3,5-dimethylisoxazole (B1293586) aryl-benzimidazole derivatives, the chemical class to which this compound belongs. This work, with a submission date of November 2018, suggests the core discovery and lead optimization efforts likely took place in the years immediately preceding this publication. The focus of this discovery program was to improve upon existing BET inhibitors by enhancing potency, metabolic stability, and permeability.

Preclinical Evaluation: From Bench to In Vivo Models

Following its discovery and initial characterization, this compound was advanced into preclinical studies to evaluate its therapeutic potential. A significant portion of the publicly available data on this compound comes from a 2018 publication detailing its effects on Uterine Serous Carcinoma (USC), a rare and aggressive form of endometrial cancer. These studies, conducted both in vitro and in vivo, established the compound's mechanism of action and its anti-tumor efficacy in this specific cancer type.

It is important to note that while its counterpart, GS-5829, has progressed to clinical trials, this compound has been primarily utilized as a preclinical tool compound due to its shorter half-life.

Development Timeline

Phase Key Activities Approximate Timeframe Key Findings/Milestones
Discovery & Lead Optimization Structure-guided design and synthesis of 3,5-dimethylisoxazole aryl-benzimidazole derivatives. Optimization for potency, metabolic stability, and permeability.Circa 2016-2018Identification of this compound as a potent and selective BET inhibitor.
Preclinical Development (In Vitro) Cellular assays to determine the mechanism of action and anti-proliferative effects in cancer cell lines.Circa 2017-2018This compound induces apoptosis and reduces levels of the oncoprotein c-Myc.
Preclinical Development (In Vivo) Evaluation of anti-tumor efficacy and safety in animal models of Uterine Serous Carcinoma.Circa 2018Demonstrated significant tumor growth inhibition in mouse xenograft models.
Status Designated as a preclinical tool compound.2018 - PresentShorter half-life limited its progression to clinical trials.

Quantitative Data Summary

In Vitro Potency and Cellular Activity
Assay Cell Line Parameter Value
BET Bromodomain Binding-Kd (BRD2/3/4)0.59-3.2 nM
BET Bromodomain Inhibition-IC50 (BD1)83 nM
BET Bromodomain Inhibition-IC50 (BD2)78 nM
Apoptosis Induction (Caspase 3/7 Glo)ARK1EC5041.2 nM
Apoptosis Induction (Caspase 3/7 Glo)ARK2EC50123.5 nM
In Vivo Efficacy in USC Xenograft Model
Model Treatment Outcome
USC-ARK1 XenograftThis compound (10 mg/kg, twice daily)Significantly slower tumor growth rate compared to vehicle control.

Key Experimental Protocols

Immunoblotting: Uterine Serous Carcinoma cells (ARK1 and ARK2) were seeded at a density of 1,000,000 cells/well in 6-well plates. Following overnight incubation, cells were treated with this compound for specified time points. Post-treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined, and 10 µg of protein per sample was resolved on SDS-polyacrylamide gels and subsequently transferred to nitrocellulose membranes for immunoblotting.

Caspase 3/7 Glo Assay: Cells were treated with varying concentrations of this compound. After a 24-hour treatment period, the Caspase-Glo® 3/7 Assay was performed according to the manufacturer's protocol (Promega, G8093) to quantify apoptosis.

Visualizing the Mechanism and Development Workflow

GS626510_Signaling_Pathway GS626510 This compound BET_Proteins BET Proteins (BRD2, BRD3, BRD4) GS626510->BET_Proteins Inhibits Apoptosis Apoptosis GS626510->Apoptosis Induces cMyc_Gene c-Myc Gene Transcription BET_Proteins->cMyc_Gene Promotes cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein

Caption: Mechanism of action of this compound.

GS626510_Development_Workflow Discovery Discovery & Lead Optimization (Structure-Guided Design) In_Vitro In Vitro Studies (Cell Lines) Discovery->In_Vitro Identified Lead Candidate In_Vivo In Vivo Studies (Xenograft Models) In_Vitro->In_Vivo Demonstrated Mechanism & Potency Tool_Compound Designation as Preclinical Tool Compound In_Vivo->Tool_Compound Efficacy Confirmed, Pharmacokinetics Assessed

Caption: this compound development workflow.

A Technical Guide to the Mechanism of Action of Lenacapavir in HIV-1 Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenacapavir (LEN) is a first-in-class, long-acting antiretroviral agent that targets the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA or p24).[1][2] Unlike most antiretrovirals that inhibit a single viral enzyme, Lenacapavir exhibits a novel, multi-stage mechanism of action, interfering with several essential steps in the viral replication cycle.[3][4] Its high potency and unique target have positioned it as a critical therapeutic option, particularly for heavily treatment-experienced individuals with multidrug-resistant HIV-1.[5] This guide provides an in-depth technical overview of Lenacapavir's core mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

The HIV-1 Capsid: A Multifunctional Target

The HIV-1 capsid is a conical protein shell composed of approximately 250 hexamers and 12 pentamers of the capsid (CA) protein. This structure is not merely a passive container for the viral genome and enzymes; it is a dynamic complex crucial for multiple phases of the viral lifecycle. Its functions include protecting the viral contents upon entry into the host cell, trafficking through the cytoplasm, docking at the nuclear pore complex (NPC), and facilitating the import of the viral pre-integration complex into the nucleus. During the late stages of replication, the CA protein is essential for the proper assembly and maturation of new, infectious virions. Lenacapavir's mechanism is centered on disrupting these finely regulated functions.

The Core Mechanism: Binding and Hyperstabilization

Lenacapavir binds to a highly conserved, hydrophobic pocket at the interface between two adjacent CA subunits within the mature hexameric lattice. High-resolution cryo-electron microscopy and X-ray crystallography have revealed that this binding is characterized by extensive hydrophobic interactions, a network of hydrogen bonds, and two critical cation-π interactions.

The consequence of this high-affinity binding is a "hyperstabilization" or rigidification of the capsid lattice. This increased stability is detrimental to the virus, as the capsid loses the essential pliability and dynamic properties required for the successful completion of both early and late replication steps.

CA1 CA Monomer 1 CA2 CA Monomer 2 POCKET Hydrophobic Binding Pocket LEN Lenacapavir LEN->POCKET High-Affinity Binding

Caption: Lenacapavir binds to a hydrophobic pocket between two capsid monomers.

Multi-Stage Inhibition of HIV-1 Replication

Lenacapavir's hyperstabilization of the capsid disrupts HIV-1 replication at both early and late stages of the lifecycle.

Early-Stage Inhibition
  • Inhibition of Nuclear Import: Upon entering the cytoplasm, the HIV-1 core must travel to the nucleus and import its genetic material. This process relies on the capsid interacting with host cell proteins, notably Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (Nup153). Lenacapavir binding directly and competitively interrupts these critical interactions. While the viral core can still dock at the nuclear pore complex, the altered and hyperstabilized capsid is unable to successfully translocate into the nucleus, effectively halting the infection before the viral DNA can be integrated.

  • Disruption of Core Integrity: Paradoxically, while stabilizing the overall capsid lattice, Lenacapavir also disrupts the integrity of the viral core. This leads to premature uncoating or the formation of breaks in the capsid shell, which can result in the loss of the viral replication complex. At higher concentrations (5-50 nM), this disruption can also inhibit reverse transcription.

Late-Stage Inhibition

  • Interference with Virion Assembly and Maturation: During the formation of new virus particles, Lenacapavir interferes with the assembly of Gag and Gag-Pol polyproteins. It disrupts the normal rate of CA subunit association, leading to the creation of improperly shaped and malformed capsids. These resulting virions are non-infectious, unable to properly mature and initiate a new round of infection in other cells.

cluster_early Early Stage cluster_late Late Stage A 1. Cell Entry & Cytoplasmic Trafficking B 2. Nuclear Pore Complex Docking A->B C 3. Nuclear Import of Pre-Integration Complex B->C D 4. Integration C->D E 5. Gag/Gag-Pol Assembly F 6. Budding & Release E->F G 7. Maturation & Capsid Formation F->G H Infectious Virion G->H LEN Lenacapavir LEN->C Blocks Interaction with CPSF6 & Nup153 LEN->G Causes Formation of Aberrant Capsids

Caption: Lenacapavir inhibits both early (nuclear import) and late (maturation) stages.

Quantitative Potency and Binding Affinity

Lenacapavir is one of the most potent antiretroviral agents identified to date, with antiviral activity in the picomolar range across various cell types.

Table 1: In Vitro Antiviral Activity of Lenacapavir
Cell Type / Virus IsolateMean EC₅₀ / IC₅₀ (pM)Reference(s)
MT-4 Cells (HIV-1)105
Primary Human CD4+ T-Cells32
Primary Human Macrophages56
HIV-1 Clinical Isolates (various subtypes)240 (range: 150-360)
HIV-2 Isolates885 - 2400
Table 2: Binding Affinity of Lenacapavir to HIV-1 Capsid Protein
CA FormDissociation Constant (KD)Reference(s)
Cross-linked CA Hexamers~200 pM
CA Monomers~2 nM
Table 3: Impact of Key Resistance-Associated Mutations (RAMs)
MutationFold Change in SusceptibilityImpact on Binding Affinity (KD)Reference(s)
Q67H~4.6-fold reduction~5-fold reduction
N74D~10-fold reduction~20-fold reduction
M66I>2000-fold reductionNot specified, but severely impacts replication capacity

Key Experimental Protocols

The characterization of Lenacapavir's mechanism of action relies on several key experimental methodologies.

Protocol 1: Determination of Antiviral Potency (EC₅₀) using a Single-Cycle Infectivity Assay

This assay measures the ability of Lenacapavir to inhibit a single round of HIV-1 infection.

Methodology:

  • Cell Seeding: Target cells (e.g., TZM-bl, which express luciferase upon HIV-1 infection) are seeded into 96-well plates and incubated for 24 hours.

  • Drug Dilution: A serial dilution of Lenacapavir is prepared in the growth medium.

  • Treatment & Infection: The medium is removed from the cells, and the diluted Lenacapavir solutions are added, followed by the addition of a predetermined amount of an HIV-1 reporter virus (e.g., HIV-1 NL4-3.Luc.R-E-).

  • Incubation: The plates are incubated for 48 hours to allow for infection and reporter gene expression.

  • Readout: Cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The signal in each well is normalized to a "no drug" control. The percent inhibition is plotted against the drug concentration, and a four-parameter logistic curve is fitted to the data to determine the EC₅₀ value.

A 1. Seed TZM-bl cells in 96-well plate B 2. Add serial dilutions of Lenacapavir A->B C 3. Infect cells with Luciferase-reporter HIV-1 B->C D 4. Incubate for 48 hours C->D E 5. Lyse cells and measure luminescence D->E F 6. Plot dose-response curve & calculate EC₅₀ E->F

Caption: Workflow for a single-cycle HIV-1 infectivity assay.

Protocol 2: Assessment of Capsid Integrity and Stability

This dual-labeling fluorescence microscopy assay differentiates between the stability of the capsid lattice and the integrity of the core's contents.

Methodology:

  • Virus Preparation: Two types of fluorescently labeled viruses are produced:

    • cmGFP (content marker): A fluid-phase GFP is packaged inside the viral core.

    • GFP-CA (lattice marker): GFP is fused directly to the CA protein, incorporating it into the capsid lattice.

  • Core Isolation: Mature viral cores are isolated from the prepared virions.

  • Treatment: The isolated cores are treated with varying concentrations of Lenacapavir or a control compound.

  • Imaging: The treated cores are visualized using fluorescence microscopy.

  • Data Analysis: The fluorescence signals for cmGFP and GFP-CA are quantified. For Lenacapavir, a dose-dependent loss of the cmGFP signal is observed (indicating loss of core integrity), while the GFP-CA signal is preserved (indicating a stabilized lattice).

A 1. Isolate viral cores labeled with cmGFP (content) and GFP-CA (lattice) B 2. Treat cores with Lenacapavir A->B C 3. Acquire images via fluorescence microscopy B->C D 4. Quantify fluorescence C->D E Result: cmGFP signal lost (Integrity Disrupted) D->E F Result: GFP-CA signal stable (Lattice Stabilized) D->F

Caption: Workflow for the capsid integrity and stability assay.

Conclusion

Lenacapavir's mechanism of action is unique among all approved antiretroviral agents. By binding to and hyperstabilizing the HIV-1 capsid, it potently inhibits viral replication at multiple, distinct stages. It blocks the nuclear import of the viral pre-integration complex and simultaneously disrupts the proper assembly and maturation of new virions. This multi-faceted inhibition results in picomolar potency against all major HIV-1 subtypes and provides a high barrier to resistance. The continued study of its interaction with the viral capsid offers valuable insights for the development of future antiretroviral therapies.

References

An In-depth Technical Guide to the GS-626510 (Lenacapavir) Binding Site on the HIV-1 Capsid Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between GS-626510 (Lenacapavir), a first-in-class HIV-1 capsid inhibitor, and its target, the HIV-1 capsid protein (CA). This document details the binding site, mechanism of action, quantitative binding and activity data, and the experimental protocols used to elucidate these interactions.

Introduction to this compound (Lenacapavir) and the HIV-1 Capsid Target

Lenacapavir (B1654289) is a potent, long-acting antiretroviral agent that targets the HIV-1 capsid, a conical protein shell that encases the viral genome and is essential for multiple stages of the viral life cycle.[1][2][3] Unlike traditional antiretrovirals that inhibit viral enzymes, Lenacapavir's unique mechanism of action involves binding to a novel site on the capsid protein, thereby disrupting capsid stability and function. This multi-stage inhibition affects both early and late stages of HIV-1 replication, including nuclear import of the proviral DNA, virion assembly, and the formation of a mature capsid core.[1][3][4]

The this compound Binding Site

Lenacapavir binds to a highly conserved, hydrophobic pocket at the interface of two adjacent capsid protein (p24) subunits within a capsid hexamer.[2][5] This binding site is also critical for the interaction of the HIV-1 capsid with host cell factors essential for viral replication, such as CPSF6 and NUP153.[1][6] By occupying this pocket, Lenacapavir not only disrupts the normal function of the capsid but also competitively inhibits the binding of these essential host factors.[6][7]

Structural studies, including X-ray crystallography and cryo-electron microscopy, have revealed the key molecular interactions between Lenacapavir and the capsid protein.[2][8] The inhibitor forms extensive hydrophobic and electrostatic interactions with residues from both the N-terminal domain (NTD) of one capsid subunit and the C-terminal domain (CTD) of the adjacent subunit.[2][5]

Key Interacting Residues:

  • N-terminal Domain (NTD) of Subunit 1: Gln63, Met66, Gln67, Lys70, Asn74[2]

  • C-terminal Domain (CTD) of Subunit 2: Tyr169, Leu172, Arg173, Gln179, Asn183[2]

Particularly important are the cation-π interactions with Arg173 and Lys70, and a hydrogen-bonding network involving Asn57, Lys70, and Asn74 of one subunit, and Ser41, Gln179, and Asn183 of the adjacent subunit.[2]

cluster_CA1 Capsid Subunit 1 (NTD) cluster_LEN Lenacapavir (this compound) cluster_CA2 Capsid Subunit 2 (CTD) Gln63_1 Gln63 Met66_1 Met66 Gln67_1 Gln67 Lys70_1 Lys70 Asn74_1 Asn74 LEN Lenacapavir LEN->Gln63_1 Hydrophobic LEN->Met66_1 Hydrophobic LEN->Gln67_1 H-bond LEN->Lys70_1 Cation-π H-bond LEN->Asn74_1 H-bond Tyr169_2 Tyr169 LEN->Tyr169_2 Hydrophobic Leu172_2 Leu172 LEN->Leu172_2 Hydrophobic Arg173_2 Arg173 LEN->Arg173_2 Cation-π Gln179_2 Gln179 LEN->Gln179_2 H-bond Asn183_2 Asn183 LEN->Asn183_2 H-bond

Molecular interactions at the Lenacapavir binding site.

Mechanism of Action

Lenacapavir's binding to the capsid interface induces a hyperstabilization of the capsid lattice.[8][9] This increased stability is paradoxically detrimental to the virus, leading to a premature breakdown of the capsid core before the completion of reverse transcription.[9][10] The drug accelerates capsid assembly, forcing errors in construction and resulting in malformed capsids that cannot properly protect the viral genome.[11]

The mechanism of action can be summarized in the following logical flow:

A Lenacapavir binds to the CA-CA interface B Hyperstabilization of the capsid lattice A->B C Premature capsid breakage B->C E Disruption of capsid assembly and maturation B->E D Inhibition of nuclear import of vDNA C->D F Inhibition of HIV-1 Replication D->F E->F

Lenacapavir's multi-stage mechanism of action.

Quantitative Data

The potency of Lenacapavir is demonstrated by its low picomolar antiviral activity and high binding affinity to the HIV-1 capsid.

Table 1: Antiviral Activity of Lenacapavir
Cell TypeEC50 (pM)Reference(s)
MT-4 cells105[3]
Primary human CD4+ T cells32[3]
Macrophages56[3]
HEK293T cells (various isolates)240 (mean)[3]
Table 2: Binding Affinity of Lenacapavir to HIV-1 Capsid
MethodLigandAnalyteKD (nM)kon (M-1s-1)koff (s-1)Reference(s)
Surface Plasmon Resonance (SPR)CA hexamerLenacapavir~0.26.5 x 1041.4 x 10-5[2][12]
Total Internal Reflection Fluorescence (TIRF)CA hexamerLenacapavir0.51--[9]
Surface Plasmon Resonance (SPR)CA monomerLenacapavir~2.0--[11]
Table 3: Impact of Resistance-Associated Mutations (RAMs) on Lenacapavir Activity
MutationFold Change in EC50Reduced Replication CapacityReference(s)
Q67H4.6 - 758%[2][13]
N74D--[2][14]
M66I>20001.5%[13]
L56I--[14]
K70N--[14]

Experimental Protocols

The characterization of the Lenacapavir-capsid interaction has been made possible through a combination of advanced biochemical and structural biology techniques.

X-ray Crystallography

This technique provides high-resolution structural information of the Lenacapavir-capsid complex.

  • Protein Expression and Purification: Wild-type or mutant HIV-1 capsid protein is expressed, typically in E. coli, and purified to homogeneity.

  • Hexamer Stabilization: To facilitate crystallization, capsid hexamers are often stabilized by introducing inter-subunit disulfide bonds through site-directed mutagenesis.

  • Crystallization: The stabilized hexamers are co-crystallized with an excess of Lenacapavir using vapor diffusion methods.

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, and the electron density map is used to solve the atomic structure of the complex.[2]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM allows for the visualization of the Lenacapavir-capsid complex in a near-native state within assembled capsid-like particles.

  • Sample Preparation: Recombinant HIV-1 capsid protein is induced to assemble into tubes or fullerene cones in vitro, often in the presence of stabilizing agents like inositol (B14025) hexakisphosphate (IP6). Lenacapavir is added to saturate the binding sites.[1]

  • Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly frozen in liquid ethane.[1][15]

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope, collecting thousands of low-dose micrographs.[1]

  • Image Processing and 3D Reconstruction: The collected images are processed to generate a high-resolution 3D reconstruction of the Lenacapavir-bound capsid assembly.[1]

cluster_XR X-ray Crystallography Workflow cluster_CEM Cryo-EM Workflow A1 Protein Expression & Purification A2 Hexamer Stabilization A1->A2 A3 Co-crystallization with Lenacapavir A2->A3 A4 X-ray Diffraction A3->A4 A5 Structure Determination A4->A5 B1 In vitro Capsid Assembly B2 Incubation with Lenacapavir B1->B2 B3 Vitrification B2->B3 B4 TEM Data Collection B3->B4 B5 3D Reconstruction B4->B5

Experimental workflows for structural analysis.

Surface Plasmon Resonance (SPR)

SPR is used to measure the real-time binding kinetics and affinity of Lenacapavir to the capsid protein.

  • Immobilization: Purified, often biotinylated, capsid hexamers are immobilized on a streptavidin-coated sensor chip.

  • Association: A solution containing Lenacapavir at various concentrations is flowed over the sensor surface, and the binding is measured as a change in the refractive index.

  • Dissociation: A buffer solution without Lenacapavir is then flowed over the chip, and the dissociation of the drug is monitored.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams, and the equilibrium dissociation constant (KD) is calculated.[2]

Fluorescence-Based Assays

Various fluorescence-based techniques are employed to study the effects of Lenacapavir on capsid stability and uncoating.

  • Single-Particle Fluorescence Imaging: This method tracks the integrity and disassembly of individual HIV-1 capsids in real-time. Fluorescently labeled viral particles are observed using techniques like Total Internal Reflection Fluorescence (TIRF) microscopy. The release of a fluorescent content marker indicates capsid rupture, while the loss of a capsid-bound fluorescent probe signals lattice disassembly.[9][12]

  • Fluorescence Fluctuation Spectroscopy: This technique can be used to screen for capsid-binding molecules and to determine binding affinities in solution by analyzing fluctuations in fluorescence intensity as labeled molecules interact with capsid particles.[16][17]

Conclusion

The binding of this compound (Lenacapavir) to a novel, highly conserved site on the HIV-1 capsid protein represents a significant advancement in antiretroviral therapy. Its unique mechanism of action, which involves the hyperstabilization and subsequent premature disruption of the capsid, provides a powerful tool against HIV-1, including multi-drug resistant strains. The detailed understanding of this interaction, facilitated by a suite of advanced experimental techniques, provides a solid foundation for the development of next-generation capsid inhibitors and for further exploration of the HIV-1 capsid as a therapeutic target.

References

Structural Biology of HIV-1 Capsid Inhibitor Lenacapavir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenacapavir (B1654289) (GS-6207) is a first-in-class, potent, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA).[1] Its unique mechanism of action, targeting the viral capsid at multiple stages of the viral lifecycle, has established it as a critical therapeutic option for treatment-experienced individuals with multi-drug resistant HIV-1.[1][2] This technical guide provides a comprehensive overview of the structural and molecular basis of lenacapavir's interaction with the HIV-1 capsid, detailing the binding interface, conformational consequences, and the methodologies used to elucidate these interactions. While the query specified GS-626510, the predominant body of scientific literature on this novel class of capsid inhibitors centers on lenacapavir. This compound has been identified in the context of cancer research as a BET bromodomain inhibitor, suggesting a distinct therapeutic application.[3][4][5] This guide will therefore focus on the extensive structural biology of lenacapavir's interaction with the HIV-1 capsid.

Mechanism of Action: A Multi-Stage Attack

Unlike conventional antiretroviral therapies that typically target viral enzymes, lenacapavir targets the HIV-1 capsid, a conical protein shell that is essential for several stages of viral replication.[1] By binding to a conserved pocket on the capsid protein, lenacapavir disrupts both early and late stages of the HIV-1 lifecycle.[1]

Early Stage Inhibition:

  • Nuclear Import: Lenacapavir interferes with the capsid-mediated nuclear import of the pre-integration complex, thereby preventing the viral DNA from reaching the host cell nucleus where integration occurs.[1]

  • Reverse Transcription: The binding of lenacapavir to the capsid can also adversely affect the process of reverse transcription.[1][6]

Late Stage Inhibition:

  • Virion Assembly and Maturation: During the late stages of the viral lifecycle, lenacapavir disrupts the proper assembly of Gag and Gag-Pol polyproteins. This interference leads to the formation of malformed and non-infectious capsids.[1] Recent studies have shown that lenacapavir accelerates capsid assembly, leading to structural defects and brittleness, which results in premature breakage.[7]

Structural Basis of Lenacapavir-Capsid Interaction

High-resolution structural studies, primarily using X-ray crystallography and cryo-electron microscopy (cryo-EM), have been pivotal in elucidating the precise molecular interactions between lenacapavir and the HIV-1 capsid. Lenacapavir binds to a hydrophobic pocket located at the interface of two adjacent capsid protein monomers within the hexameric lattice of the capsid.[2]

Crystal structures reveal that six lenacapavir molecules bind to each CA hexamer.[2] The binding is characterized by extensive hydrophobic interactions, two cation-π interactions, and seven hydrogen bonds, burying a significant protein surface area of approximately 2,000 Ų.[2] The difluorobenzyl ring of lenacapavir occupies the same binding pocket as the host proteins Cleavage and Polyadenylation Specificity Factor subunit 6 (CPSF6) and Nucleoporin 153 (Nup153), which are crucial for nuclear import, thus competitively inhibiting their interaction with the capsid.[2][8]

Quantitative Analysis of Lenacapavir-Capsid Interaction

The potency of lenacapavir is reflected in its strong binding affinity for the CA hexamer and its potent antiviral activity in cellular assays. The following table summarizes key quantitative data related to the interaction and activity of lenacapavir.

ParameterValueViral ProcessReference
EC50 0.05 to 0.5 nMIntegration[6]
EC50 0.5 to 5 nMNuclear Import[6]
EC50 5 to 50 nMReverse Transcription[6]
EC95 Exceeded for ≥12 weeksAntiviral Efficacy (in vivo)[2]
Binding Stoichiometry 6 molecules per CA hexamerCapsid Binding[2]
Buried Surface Area ~2,000 ŲCapsid Binding[2]

Experimental Protocols

The structural and functional understanding of the lenacapavir-capsid interaction has been achieved through a combination of sophisticated experimental techniques.

Cryo-Electron Microscopy (Cryo-EM) of Lenacapavir-Bound Capsids

Cryo-EM has been instrumental in visualizing the near-atomic structure of lenacapavir bound to the CA hexamer in the context of a capsid-like lattice.[1]

Methodology:

  • Sample Preparation: Recombinant HIV-1 CA protein is induced to assemble into tubular or conical structures in vitro. This assembly is often stabilized by the addition of factors like inositol (B14025) hexakisphosphate (IP6).[1]

  • Ligand Incubation: Lenacapavir is added in excess to the assembled CA structures to ensure the saturation of all binding sites.

  • Vitrification: A small aliquot of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a near-native, hydrated state.

  • Data Acquisition: The vitrified grids are then imaged in a transmission electron microscope, typically a Titan Krios, equipped with a direct electron detector.[9] Thousands of images are collected from different angles.

  • Image Processing and 3D Reconstruction: The collected images are processed to correct for motion and contrast transfer function. Individual particle images are picked, classified, and aligned to generate a high-resolution three-dimensional reconstruction of the lenacapavir-bound capsid.

X-ray Crystallography of Lenacapavir-Bound CA Hexamers

X-ray crystallography has provided high-resolution snapshots of the lenacapavir binding site.

Methodology:

  • Protein Expression and Purification: The HIV-1 CA protein, often with mutations to stabilize the hexameric form, is expressed in Escherichia coli and purified to homogeneity.[10]

  • Crystallization: The purified CA hexamer is co-crystallized with lenacapavir. This involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find the optimal conditions for crystal growth.

  • Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined.

Visualizing the Molecular Interactions and Mechanisms

Lenacapavir's Multi-Stage Inhibition of the HIV-1 Lifecycle

HIV_Lifecycle_Inhibition cluster_early Early Stage cluster_late Late Stage Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Integration Integration Nuclear Import->Integration Transcription & Translation Transcription & Translation Virion Assembly Virion Assembly Transcription & Translation->Virion Assembly Budding & Maturation Budding & Maturation Virion Assembly->Budding & Maturation Infectious Virion Infectious Virion Budding & Maturation->Infectious Virion Lenacapavir Lenacapavir Lenacapavir->Reverse Transcription Inhibits Lenacapavir->Nuclear Import Inhibits Lenacapavir->Virion Assembly Disrupts Structural_Workflow cluster_cryoEM Cryo-Electron Microscopy cluster_xray X-ray Crystallography CA Assembly CA Assembly Lenacapavir Incubation Lenacapavir Incubation CA Assembly->Lenacapavir Incubation Vitrification Vitrification Lenacapavir Incubation->Vitrification Data Collection (TEM) Data Collection (TEM) Vitrification->Data Collection (TEM) 3D Reconstruction 3D Reconstruction Data Collection (TEM)->3D Reconstruction High-Resolution Structure High-Resolution Structure 3D Reconstruction->High-Resolution Structure CA Purification CA Purification Co-crystallization Co-crystallization CA Purification->Co-crystallization X-ray Diffraction X-ray Diffraction Co-crystallization->X-ray Diffraction Structure Determination Structure Determination X-ray Diffraction->Structure Determination Structure Determination->High-Resolution Structure Resistance_Mechanism Wild-Type CA Wild-Type CA Stable Binding Stable Binding Wild-Type CA->Stable Binding Lenacapavir Lenacapavir Lenacapavir->Stable Binding Reduced Binding Affinity Reduced Binding Affinity Lenacapavir->Reduced Binding Affinity Inhibition of Replication Inhibition of Replication Stable Binding->Inhibition of Replication Mutant CA (e.g., Q67H) Mutant CA (e.g., Q67H) Altered Binding Pocket Altered Binding Pocket Mutant CA (e.g., Q67H)->Altered Binding Pocket Altered Binding Pocket->Reduced Binding Affinity Viral Resistance Viral Resistance Reduced Binding Affinity->Viral Resistance

References

In Vitro Potency of Lenacapavir: A Technical Guide to its Picomolar Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenacapavir (Sunlenca®) is a groundbreaking, first-in-class antiretroviral agent that targets the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1] Its innovative mechanism of action, which disrupts multiple stages of the viral lifecycle, confers an exceptionally potent in vitro antiviral profile, with efficacy demonstrated in the picomolar range.[1][2][3] This technical guide provides a comprehensive overview of the in vitro potency of Lenacapavir, detailing the quantitative data from key studies, the experimental protocols used to determine its efficacy, and a visualization of its multi-stage mechanism of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in the field of HIV therapeutics.

Quantitative Antiviral Activity

Lenacapavir has consistently demonstrated potent antiviral activity against a wide variety of HIV-1 strains and subtypes in numerous in vitro studies. Its efficacy is typically reported as the half-maximal effective concentration (EC50), with lower values indicating higher potency. The following tables summarize the in vitro antiviral activity of Lenacapavir across different cell types and HIV-1 isolates.

Table 1: In Vitro Antiviral Activity of Lenacapavir against HIV-1

Cell TypeHIV-1 Strain/IsolateEC50 (pM)Reference(s)
MT-4 cellsLaboratory Strain105[4]
Human CD4+ T cellsLaboratory Strain32
Primary Monocyte/MacrophagesLaboratory Strain56
Peripheral Blood Mononuclear Cells (PBMCs)Various StrainsMean: 105 (Range: 30-190)
HEK293T cells23 Clinical Isolates20 - 160
PBMCs23 Clinical IsolatesMean: 50
Various Cell LinesHIV-1 Subtypes A, A1, AE, AG, B, BF, C, D, G, H124 - 357
Various Cell LinesWild-Type HIV-121 - 115

Table 2: Comparative Antiviral Activity of Lenacapavir against HIV-2

Cell LineAssay TypeEC50/IC50Fold-Change vs. HIV-1Reference(s)
MAGIC-5ASingle-Cycle Infection2.2 nM (IC50)11-fold less potent
T-cell lineMulti-Cycle InfectionLow nanomolar range11- to 14-fold less potent
Not SpecifiedNot Specified885 pMNot Specified

Experimental Protocols

The in vitro potency of Lenacapavir has been determined using various established virological assays. The two primary methods are multi-cycle and single-cycle infection assays.

Multi-Cycle Infection Assays

These assays evaluate the ability of a drug to inhibit viral replication over multiple rounds of infection, providing a comprehensive assessment of its antiviral effect.

  • Objective: To determine the EC50 value of Lenacapavir in a multi-cycle infection setting.

  • Cell Lines: Commonly used cell lines include MT-2, MT-4, and CEM-NKR-CCR5-Luc cells.

  • Methodology:

    • Cell Preparation: T-cell lines are cultured in an appropriate medium and maintained in the logarithmic growth phase.

    • Compound Dilution: A serial dilution of Lenacapavir is prepared in the culture medium within a 96-well plate.

    • Infection: A predetermined amount of replication-competent HIV-1 (laboratory-adapted strains or clinical isolates) is added to the wells containing the diluted compound.

    • Cell Seeding: The prepared cells are then added to each well.

    • Incubation: The plate is incubated for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).

    • Readout: Viral replication is quantified by measuring endpoints such as cell viability, syncytia formation, or reporter gene expression (e.g., luciferase).

    • Data Analysis: The percentage of viral inhibition is plotted against the drug concentration, and the data is fitted to a dose-response curve to calculate the EC50 value.

Single-Cycle Infection Assays

These assays are designed to measure the effect of a drug on a single round of viral replication, which is useful for elucidating the specific step of the viral lifecycle that is targeted.

  • Objective: To assess the inhibitory activity of Lenacapavir on the early stages of the HIV-1 lifecycle.

  • Cell Lines: A frequently used cell line is the MAGIC-5A cell line, which is a HeLa-derived cell line engineered to express CD4, CCR5, and CXCR4, and contains an HIV-1 LTR-driven β-galactosidase indicator cassette.

  • Methodology:

    • Cell Plating: MAGIC-5A cells are seeded in 96-well plates.

    • Pre-incubation: The cells are pre-incubated with varying concentrations of Lenacapavir.

    • Infection: The cells are then infected with viral particles that are capable of only a single round of infection (e.g., pseudotyped viruses).

    • Incubation: The plates are incubated for a set period (e.g., 48 hours) to allow for viral entry, reverse transcription, integration, and reporter gene expression.

    • Readout: The cells are lysed, and the activity of the reporter enzyme (e.g., β-galactosidase) is measured.

    • Data Analysis: The EC50 value is calculated by determining the drug concentration that causes a 50% reduction in reporter gene expression compared to the no-drug control.

Visualizations

Mechanism of Action

Lenacapavir's potent antiviral activity stems from its unique mechanism of action, targeting the HIV-1 capsid protein at multiple stages of the viral lifecycle. This multi-faceted inhibition disrupts critical viral processes, including nuclear import of the pre-integration complex, and the assembly and release of new virions.

Lenacapavir_Mechanism_of_Action cluster_early Early Stage cluster_late Late Stage Viral_Entry Viral_Entry Reverse_Transcription Reverse_Transcription Viral_Entry->Reverse_Transcription Nuclear_Import Nuclear_Import Reverse_Transcription->Nuclear_Import Integration Integration Nuclear_Import->Integration Transcription_Translation Transcription_Translation Gag_Assembly Gag_Assembly Transcription_Translation->Gag_Assembly Budding_Maturation Budding_Maturation Gag_Assembly->Budding_Maturation Lenacapavir Lenacapavir Lenacapavir->Nuclear_Import Inhibits capsid-mediated nuclear import Lenacapavir->Gag_Assembly Interferes with Gag/Gag-Pol functioning and capsid assembly Lenacapavir->Budding_Maturation Disrupts capsid core formation

Caption: Lenacapavir's multi-stage mechanism of action against HIV-1.

Experimental Workflow

The following diagram illustrates a generalized workflow for determining the in vitro antiviral activity of a compound like Lenacapavir using a multi-cycle infection assay.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture T-cell line (e.g., MT-4) Infection Infect cells with HIV-1 in the presence of Lenacapavir Cell_Culture->Infection Compound_Dilution Prepare serial dilutions of Lenacapavir Compound_Dilution->Infection Incubation Incubate for 5-7 days Infection->Incubation Readout Quantify viral replication (e.g., cell viability, luciferase) Incubation->Readout Data_Analysis Calculate EC50 value Readout->Data_Analysis

Caption: Generalized experimental workflow for in vitro antiviral assays.

Conclusion

Lenacapavir exhibits exceptionally potent in vitro antiviral activity against a broad range of HIV-1 subtypes, with EC50 values consistently in the picomolar range. Its unique mechanism of action, targeting the HIV-1 capsid at multiple stages of the viral lifecycle, contributes to this high potency and presents a significant barrier to the development of cross-resistance with other existing antiretroviral drug classes. The detailed experimental protocols and quantitative data presented in this guide underscore the robust preclinical profile of Lenacapavir and provide a valuable resource for the scientific community engaged in the research and development of novel HIV therapies.

References

Lenacapavir: A First-in-Class HIV-1 Capsid Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lenacapavir (B1654289) (LEN) is a potent, long-acting, first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2] It represents a significant advancement in antiretroviral therapy, offering a novel mechanism of action that disrupts multiple, essential stages of the viral lifecycle.[3] Administered subcutaneously every six months, its unique pharmacokinetic profile addresses the critical need for less frequent dosing regimens, potentially improving adherence for both treatment and pre-exposure prophylaxis (PrEP).[3][4] This document provides a comprehensive technical overview of lenacapavir, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing its interactions within the viral lifecycle.

The HIV-1 Capsid: A Multifunctional Therapeutic Target

The HIV-1 capsid is a conical protein shell, composed of approximately 250 hexamers and 12 pentamers of the capsid (CA) protein p24.[5][6] This structure is not merely a passive container for the viral genome and enzymes; it is a dynamic and essential component that orchestrates multiple critical steps in the viral lifecycle.[7]

Key functions of the HIV-1 capsid include:

  • Protection of the Reverse Transcription Complex: The capsid shields the viral RNA and reverse transcriptase from host cell restriction factors and degradative enzymes in the cytoplasm.[6]

  • Cytoplasmic Trafficking: It facilitates the transport of the viral complex toward the nucleus.

  • Nuclear Import: The capsid interacts with host cell factors, such as nucleoporins (NUP153, NUP358) and cleavage and polyadenylation specificity factor 6 (CPSF6), to mediate the entry of the viral pre-integration complex into the nucleus.[6]

  • Uncoating: The timely disassembly of the capsid (uncoating), believed to occur within the nucleus, is crucial for the release of viral DNA and its subsequent integration into the host genome.[5][7]

  • Assembly and Maturation: During the late stages of replication, CA is a key component of the Gag polyprotein, which assembles into new virions. After budding, viral protease cleaves Gag, allowing CA proteins to reassemble into the mature, infectious capsid core.[6][8]

Given its indispensable roles, the HIV-1 capsid has emerged as a compelling target for a new class of antiretroviral drugs.[8]

Lenacapavir: Mechanism of Action

Lenacapavir exerts its antiviral effect by binding directly to a hydrophobic pocket at the interface between two adjacent CA subunits within the capsid hexamer.[9][10] This interaction disrupts capsid function at multiple stages of the HIV-1 lifecycle, both early and late.[3][11]

Early-Stage Inhibition:

  • Capsid Destabilization and Nuclear Import Failure: Lenacapavir binding hyperstabilizes the capsid lattice.[5][12] This increased stability is paradoxical; it leads to a brittle structure that undergoes premature breakage, disrupting the core's integrity.[5][13] While these altered capsids can still dock at the nuclear pore complex, the structural changes prevent their successful translocation into the nucleus, thereby blocking the establishment of infection.[5][14]

Late-Stage Inhibition:

  • Aberrant Assembly: During virion maturation, lenacapavir interferes with the proper assembly of CA proteins.[15] It promotes the formation of hexamers while impairing the formation of pentamers, which are essential for the curvature and closure of the conical core.[15] This leads to the production of malformed, non-infectious virions with defective capsids.[9][15]

This multi-stage mechanism contributes to its high potency and presents a high barrier to the development of resistance.[16]

G cluster_host Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_assembly Assembly & Release Entry 1. Entry & Fusion RTC 2. Reverse Transcription Entry->RTC Capsid release Transport 3. Nuclear Transport RTC->Transport PIC formation Import 4. Nuclear Import Transport->Import Integration 5. Integration Import->Integration Uncoating Transcription 6. Transcription Integration->Transcription Provirus Export 7. RNA Export Transcription->Export Viral RNA Assembly 8. Assembly Export->Assembly Budding 9. Budding & Maturation Assembly->Budding LEN1 LEN Inhibition LEN1->Transport Blocks Nuclear Import (Capsid Destabilization) LEN2 LEN Inhibition LEN2->Budding Disrupts Maturation (Aberrant Assembly)

Figure 1: HIV-1 Lifecycle and Lenacapavir's Multi-Stage Inhibition.

Quantitative Data

Pharmacodynamics: Antiviral Activity

Lenacapavir demonstrates potent antiviral activity against HIV-1 at picomolar concentrations across various cell types, including those resistant to other antiretroviral classes.[11][17]

Table 1: In Vitro Antiviral Activity of Lenacapavir against HIV-1

Cell Type Virus Strain(s) Endpoint Mean EC₅₀ (pM) EC₅₀ Range (pM) Reference(s)
PBMCs Various Clinical Isolates Viral Replication 105 30 - 190 [17]
MT-4 cells Laboratory Strain Viral Replication 105 - [18]
Human CD4+ T-cells Laboratory Strain Viral Replication 32 - [18]
Primary Monocytes/Macrophages Laboratory Strain Viral Replication 56 - [18]

| Various Cell Lines | Diverse HIV-1 Subtypes | Viral Replication | - | 124 - 357 |[19] |

Pharmacokinetics

The pharmacokinetic profile of lenacapavir supports its use as a long-acting agent. It is administered with an oral loading phase followed by subcutaneous injections every six months.[3][16]

Table 2: Pharmacokinetic Properties of Lenacapavir

Parameter Oral Administration Subcutaneous Injection Reference(s)
Bioavailability 6% - 10% ~100% (slowly released) [1][17]
Time to Peak Concentration (Tₘₐₓ) ~4 hours ~84 days [1][17]
Plasma Half-Life (t₁/₂) 10 - 12 days 8 - 12 weeks [3][17]
Metabolism CYP3A, UGT1A1 CYP3A, UGT1A1 [3][17]

| Protein Binding | ~99.8% | ~99.8% |[17][20] |

Resistance Profile

While lenacapavir has no cross-resistance with other antiretroviral classes, specific mutations in the HIV-1 capsid gene can confer resistance.[11][21] The emergence of resistance is most often associated with functional lenacapavir monotherapy due to a non-optimized background regimen.[21][22]

Table 3: Lenacapavir Resistance-Associated Mutations (RAMs)

Mutation Fold-Change in EC₅₀ (vs. Wild-Type) Replicative Capacity (% of Wild-Type) Reference(s)
Q67H 4.6 58% [19]
M66I >2000 1.5% [19]
N74D ~10 - [23]
L56I - Reduced [19]
K70N - Reduced [19]

| T107N | - | Reduced |[19] |

Note: Fold-change and replicative capacity can vary based on the assay system. Data are representative.

Experimental Protocols

Protocol: Multi-Cycle Antiviral Activity Assay

This protocol determines the efficacy of lenacapavir in inhibiting HIV-1 replication over multiple infection cycles in cell culture.

  • Objective: To calculate the half-maximal effective concentration (EC₅₀) of lenacapavir.

  • Materials:

    • Susceptible host cells (e.g., MT-4 cells, PBMCs).

    • Laboratory-adapted or clinical isolate of HIV-1 stock with a known titer.

    • Lenacapavir stock solution.

    • Cell culture medium, plates (96-well), incubators.

    • Reagents for quantifying viral replication (e.g., p24 ELISA kit, reverse transcriptase activity assay, or luciferase reporter system).

  • Methodology:

    • Cell Seeding: Seed host cells into a 96-well plate at a predetermined density.

    • Compound Dilution: Prepare a series of ten-fold or two-fold dilutions of lenacapavir in culture medium. Add the dilutions to the appropriate wells, leaving some wells as 'virus control' (no drug) and 'cell control' (no drug, no virus).

    • Infection: Add a standardized amount of HIV-1 virus stock to all wells except the 'cell control' wells. The amount of virus should result in a detectable signal after the incubation period.

    • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 5-7 days) at 37°C in a CO₂ incubator.

    • Quantification: At the end of the incubation period, quantify the extent of viral replication in the cell supernatants or cell lysates using a suitable method (e.g., p24 antigen levels).

    • Data Analysis: Plot the viral replication signal against the log of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ value, which is the concentration of lenacapavir that inhibits viral replication by 50%.[18]

G start Start p1 1. Seed Cells (e.g., MT-4) in 96-well plate start->p1 end End p2 2. Prepare Serial Dilutions of Lenacapavir p1->p2 p3 3. Add Diluted Drug and Control Solutions to Wells p2->p3 p4 4. Infect Cells with HIV-1 Stock p3->p4 p5 5. Incubate (5-7 days at 37°C) p4->p5 p6 6. Quantify Viral Replication (e.g., p24 ELISA) p5->p6 p7 7. Data Analysis (Non-linear regression) p6->p7 p8 Calculate EC₅₀ Value p7->p8 p8->end

Figure 2: Experimental Workflow for a Multi-Cycle Antiviral Assay.

Protocol: In Vitro Resistance Selection Study

This protocol is designed to identify mutations in the HIV-1 capsid that confer resistance to lenacapavir.

  • Objective: To select for and identify lenacapavir-resistant viral strains.

  • Methodology:

    • Initial Culture: Culture a wild-type HIV-1 strain in a susceptible T-cell line in the presence of a sub-optimal concentration of lenacapavir (approximately the EC₅₀).

    • Serial Passage: Monitor viral replication. When viral replication is detected (viral breakthrough), harvest the cell-free supernatant containing the virus.

    • Dose Escalation: Use the harvested virus to infect fresh cells, this time in the presence of a higher concentration of lenacapavir (e.g., 2-4 times the previous concentration).

    • Repeat Passaging: Repeat this serial passage and dose-escalation process for multiple rounds. This creates selective pressure for the outgrowth of resistant variants.

    • Isolate Resistant Virus: Once a viral strain is capable of replicating at a significantly higher drug concentration than the wild-type virus, harvest the virus.

    • Genotypic Analysis: Extract proviral DNA or viral RNA from the resistant strain. Amplify the capsid-coding region of the genome using PCR. Sequence the amplified product to identify mutations compared to the original wild-type virus sequence.

    • Phenotypic Analysis: Confirm that the identified mutations confer resistance by introducing them into a wild-type viral clone via site-directed mutagenesis and then testing the mutant virus's susceptibility to lenacapavir in an antiviral activity assay.[18][19]

G cluster_selection Selection Cycle (Repeated) culture 1. Culture HIV-1 with sub-optimal [LEN] monitor 2. Monitor for Viral Breakthrough culture->monitor harvest 3. Harvest Virus monitor->harvest escalate 4. Infect Fresh Cells with Higher [LEN] harvest->escalate escalate->culture Repeat Cycle isolate 5. Isolate High-Resistance Viral Strain escalate->isolate genotype 6. Genotypic Analysis (PCR & Sequencing of Capsid) isolate->genotype phenotype 7. Phenotypic Confirmation (Site-Directed Mutagenesis & Assay) genotype->phenotype result Identify Resistance- Associated Mutations (RAMs) phenotype->result

Figure 3: Logical Flow for In Vitro Selection of Lenacapavir Resistance.

Conclusion

Lenacapavir is a pioneering achievement in antiretroviral drug development, validating the HIV-1 capsid as a viable and potent therapeutic target. Its unique, multi-stage mechanism of action provides activity against HIV-1 strains resistant to other drug classes and establishes a high barrier to resistance.[11] The exceptional pharmacokinetic properties of lenacapavir enable a long-acting injectable formulation administered biannually, a significant paradigm shift with the potential to improve treatment outcomes and prevention strategies through enhanced adherence.[3][17] Ongoing research and clinical trials continue to explore the full potential of this first-in-class capsid inhibitor in the global effort to manage and prevent HIV-1 infection.[24][25]

References

Methodological & Application

GS-626510 In Vitro Antiviral Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro antiviral activity of GS-626510, also known as Lenacapavir, a first-in-class inhibitor of the human immunodeficiency virus (HIV) capsid protein.

Introduction

This compound (Lenacapavir) is a potent, long-acting antiretroviral agent that disrupts the function of the HIV-1 capsid at multiple stages of the viral life cycle.[1][2][3][4] Its unique mechanism of action involves binding to the capsid protein, which interferes with critical processes for viral replication. This results in powerful antiviral activity at picomolar concentrations in vitro.[1][2][3][5] Notably, this compound does not exhibit cross-resistance with existing classes of antiretroviral drugs, making it a valuable agent against multidrug-resistant HIV-1 strains.[1][2][5]

Mechanism of Action

This compound selectively targets the HIV capsid protein, leading to the disruption of several key viral processes:

  • Capsid Assembly and Disassembly: The compound interferes with the normal kinetics of capsid assembly and disassembly, which is crucial for the formation of a stable core and its subsequent uncoating.

  • Nuclear Transport: By interacting with the capsid, this compound blocks the transport of the viral pre-integration complex into the host cell nucleus.

  • Virus Production: It also affects the late stages of the viral life cycle, leading to the production of non-infectious virions.[5]

This multi-pronged attack on the viral capsid contributes to its high potency and the lack of cross-resistance with other antiretrovirals.

Quantitative Data: In Vitro Antiviral Potency

The half-maximal effective concentration (EC50) of this compound has been determined in various in vitro cell-based assays, demonstrating its potent activity against both HIV-1 and, to a lesser extent, HIV-2.

Cell Line/Primary Cells Virus Strain EC50 (Half-Maximal Effective Concentration)
Lymphoblastoid CellsHIV-130 - 190 pM[5]
Primary Monocyte/MacrophagesHIV-130 - 190 pM[5]
Peripheral Blood Mononuclear Cells (PBMCs)HIV-130 - 190 pM[5]
CD4+ T-LymphocytesHIV-130 - 190 pM[5]
MAGIC-5A CellsHIV-2Low-nanomolar range[4]
T-Cell LineHIV-2Low-nanomolar range[4]

Note: The potency of Lenacapavir against HIV-2 is reported to be 11- to 14-fold lower than against HIV-1.[4]

Experimental Protocol: HIV-1 Antiviral Assay

This protocol describes a common method for evaluating the antiviral activity of this compound against HIV-1 in a multi-cycle infection assay using a T-cell line.

1. Materials and Reagents

  • Cells: MT-4 cells or another suitable human T-cell line susceptible to HIV-1 infection.

  • Virus: Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB).

  • Compound: this compound (Lenacapavir), dissolved in DMSO to create a stock solution.

  • Media: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Plates: 96-well, flat-bottom cell culture plates.

  • Reagents for Viability/CPE Readout: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

  • Instruments: Luminometer, multichannel pipettes, CO2 incubator.

2. Experimental Workflow Diagram

experimental_workflow cluster_setup Assay Setup cluster_infection Infection and Treatment cluster_incubation_readout Incubation and Readout cluster_analysis Data Analysis prep_compound Prepare serial dilutions of this compound add_compound Add compound dilutions to wells prep_compound->add_compound prep_cells Prepare MT-4 cell suspension add_cells Seed cells into 96-well plate prep_cells->add_cells add_virus Infect cells with HIV-1 add_compound->add_virus incubation Incubate for 5 days at 37°C add_virus->incubation add_reagent Add viability reagent (e.g., CellTiter-Glo®) incubation->add_reagent read_luminescence Measure luminescence add_reagent->read_luminescence calc_ec50 Calculate EC50 and CC50 read_luminescence->calc_ec50

Caption: Experimental workflow for the in vitro antiviral assay of this compound.

3. Step-by-Step Procedure

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in culture medium. The highest concentration should be at least 100-fold greater than the expected EC50. Also, prepare a vehicle control (DMSO) and a positive control (another known antiretroviral).

  • Cell Plating: Dispense 50 µL of MT-4 cells (at a concentration of 6 x 10^5 cells/mL) into the wells of a 96-well plate.

  • Compound Addition: Add 25 µL of the serially diluted this compound to the appropriate wells.

  • Infection: Add 25 µL of a pre-titered dilution of HIV-1 stock to each well to achieve a multiplicity of infection (MOI) of 0.01. Include uninfected control wells.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 atmosphere.

  • Readout: On day 5, measure the cytopathic effect (CPE) or cell viability. For the CellTiter-Glo® assay, add the reagent according to the manufacturer's instructions and measure luminescence.

  • Data Analysis:

    • Determine the EC50 by plotting the percentage of inhibition of virus-induced cell killing against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

    • Determine the CC50 (50% cytotoxic concentration) from the uninfected, compound-treated wells in a similar manner.

    • Calculate the Selectivity Index (SI) as CC50 / EC50.

Mechanism of Action Visualization

mechanism_of_action cluster_hiv_lifecycle HIV-1 Replication Cycle entry 1. Entry & Uncoating reverse_transcription 2. Reverse Transcription entry->reverse_transcription nuclear_import 3. Nuclear Import reverse_transcription->nuclear_import integration 4. Integration nuclear_import->integration assembly 5. Assembly integration->assembly budding 6. Budding & Maturation assembly->budding GS626510 This compound (Lenacapavir) GS626510->nuclear_import Inhibits GS626510->assembly Disrupts GS626510->budding Disrupts

Caption: this compound inhibits multiple stages of the HIV-1 lifecycle.

References

Application Notes and Protocols: Quantification of p24 Antigen in GS-626510 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of the HIV-1 p24 capsid protein is a fundamental technique in HIV research, serving as a reliable indicator of viral replication.[1] This method is crucial for evaluating the efficacy of novel antiretroviral (ARV) drugs, such as GS-626510, a potent, long-acting HIV-1 capsid inhibitor. These application notes provide detailed protocols for the quantification of p24 antigen in cell cultures treated with this compound, enabling researchers to assess its inhibitory effects on viral replication.

This compound, a compound related to lenacapavir, targets the HIV-1 capsid, a critical component for viral replication.[2] By interfering with capsid-mediated processes, this compound can disrupt the viral lifecycle at multiple stages.[2][3] The protocols described herein are designed to be adaptable for use in various research settings, from basic academic laboratories to high-throughput screening environments in the pharmaceutical industry.

Core Principles of p24 Antigen Quantification

The most common method for p24 antigen quantification is the enzyme-linked immunosorbent assay (ELISA).[1][4] This technique utilizes a capture antibody coated onto a microplate well to bind the p24 antigen present in the sample, such as cell culture supernatant.[4] A second, detection antibody, which is typically biotinylated, then binds to the captured p24 antigen.[4] Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.[4] Finally, a substrate solution is introduced, which is converted by the HRP into a colored product. The intensity of the color, measured by a spectrophotometer, is directly proportional to the amount of p24 antigen in the sample.[4]

More advanced techniques, such as fluorescence-linked antigen quantification (FLAQ), offer higher sensitivity and a wider dynamic range.[5][6] FLAQ assays utilize microspheres coated with anti-p24 antibodies and a fluorochrome-conjugated detector antibody, with detection performed via flow cytometry.[5][6]

Experimental Protocols

In Vitro Inhibition of HIV-1 Replication by this compound

This protocol outlines the steps to assess the antiviral activity of this compound by measuring the reduction in p24 antigen production in HIV-1 infected cells.

Materials:

  • HIV-1 susceptible cell line (e.g., MT-4, CEM-GFP, or peripheral blood mononuclear cells [PBMCs])

  • Complete cell culture medium

  • HIV-1 laboratory strain (e.g., NL4-3)

  • This compound (stock solution of known concentration)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • HIV-1 p24 Antigen ELISA kit (commercial kits are widely available)[7][8][9]

  • Microplate reader

Procedure:

  • Cell Plating: Seed the HIV-1 susceptible cells into a 96-well plate at an appropriate density.

  • Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. Include a "no drug" control.

  • Cell Treatment: Add the diluted this compound to the appropriate wells.

  • Viral Infection: Infect the cells with a predetermined amount of HIV-1. The multiplicity of infection (MOI) should be optimized for the cell type and experiment.

  • Incubation: Incubate the plate in a CO2 incubator at 37°C for a specified period (e.g., 3-7 days).[10]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. If necessary, centrifuge the supernatant to pellet any cells or debris.

  • p24 Quantification: Proceed with the p24 Antigen ELISA protocol as described below.

HIV-1 p24 Antigen ELISA Protocol

This protocol is a generalized procedure for a standard sandwich ELISA. Note: Always refer to the manufacturer's instructions provided with the specific ELISA kit being used.[7][8]

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.[9] This includes the preparation of a standard curve using the provided p24 antigen standard.

  • Coating: The microplate wells are typically pre-coated with a capture antibody.[9]

  • Sample Addition: Add a specific volume of the collected cell culture supernatant (and standards) to the appropriate wells.

  • Incubation: Incubate the plate for a specified time and temperature to allow the p24 antigen to bind to the capture antibody.[9]

  • Washing: Wash the wells multiple times with the provided wash buffer to remove any unbound material.

  • Detection Antibody: Add the biotinylated detection antibody to each well and incubate.[4]

  • Washing: Repeat the washing step.

  • Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate.[4]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution (e.g., TMB) to each well and incubate in the dark.[8]

  • Stop Reaction: Add the stop solution to each well to terminate the reaction.[4]

  • Read Absorbance: Measure the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.[4]

  • Data Analysis: Calculate the concentration of p24 antigen in the samples by comparing their absorbance values to the standard curve.

Data Presentation

The quantitative data generated from the p24 ELISA should be organized into a clear and concise table to facilitate the interpretation of this compound's antiviral activity. The 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, can be calculated from this data.

Table 1: Dose-Dependent Inhibition of HIV-1 p24 Production by this compound

This compound Concentration (nM)p24 Antigen (pg/mL)% Inhibition
0 (No Drug Control)15,2340
0.0113,8659
0.18,53144
11,21992
1015299
100< 50> 99.7
Uninfected Control< 50-

Note: The data presented in this table are representative and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Visualizations

HIV-1 Lifecycle and Points of Antiretroviral Intervention

HIV_Lifecycle cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription (NRTIs, NNRTIs) Integrated Provirus Integrated Provirus Viral DNA->Integrated Provirus Integration (Integrase Inhibitors) Viral Proteins Viral Proteins Integrated Provirus->Viral Proteins Transcription & Translation New Virus Assembly New Virus Assembly (Capsid Inhibitors - this compound) Viral Proteins->New Virus Assembly Assembly Budding Virion Budding Virion New Virus Assembly->Budding Virion Budding & Maturation (Protease Inhibitors) HIV Virion HIV Virion HIV Virion->Viral RNA Entry & Uncoating

Caption: HIV-1 lifecycle and targets of antiretroviral drugs.

Experimental Workflow for p24 Antigen Quantification

p24_Workflow cluster_culture Cell Culture cluster_elisa p24 ELISA A Seed Cells B Add this compound Dilutions A->B C Infect with HIV-1 B->C D Incubate (3-7 days) C->D E Collect Supernatant D->E F Add to Coated Plate E->F G Incubate & Wash F->G H Add Detection Ab G->H I Incubate & Wash H->I J Add Streptavidin-HRP I->J K Incubate & Wash J->K L Add Substrate K->L M Read Absorbance L->M Data Analysis (EC50) Data Analysis (EC50) M->Data Analysis (EC50)

References

Application Notes and Protocols: TZM-bl Reporter Cell Line for Lenacapavir Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lenacapavir (B1654289) (LEN) is a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA).[1] Its novel mechanism of action interferes with multiple, essential stages of the viral life cycle, making it a potent therapeutic agent, particularly for multi-drug resistant HIV-1 strains.[2][3] The TZM-bl reporter cell line is an engineered HeLa cell line that has become an indispensable tool for HIV-1 research. These cells express CD4, CCR5, and CXCR4, and contain integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 long terminal repeat (LTR).[4][5][6] Upon successful HIV-1 infection, the viral Tat protein transactivates the LTR, leading to a quantifiable expression of the reporter genes.[7] This system provides a sensitive and high-throughput method for assessing the efficacy of antiretroviral drugs like Lenacapavir.

Principle of the TZM-bl Reporter Gene Assay

The TZM-bl assay quantifies HIV-1 infection by measuring the activity of a reporter gene, typically firefly luciferase.[4] When HIV-1 enters a TZM-bl cell and reverse transcription occurs, the viral protein Tat is produced. Tat binds to the LTR promoter, driving the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of viral infection.[7] Antiviral agents that block any step of the viral life cycle before Tat expression will result in a reduction of the luminescent signal.

TZM_bl_Mechanism cluster_cell TZM-bl Cell cluster_nucleus Nucleus HIV HIV-1 Virion Entry Viral Entry & Reverse Transcription HIV->Entry Tat Tat Protein Production Entry->Tat LTR HIV-1 LTR Tat->LTR Transactivates Luciferase Luciferase Gene Light Light Signal (Luminescence) Luciferase->Light Expresses & Catalyzes

Caption: Mechanism of the TZM-bl reporter assay for HIV-1 infection.

Application 1: Determining the Antiviral Potency (EC₅₀) of Lenacapavir

The TZM-bl single-cycle infectivity assay is a standard method to determine the 50% effective concentration (EC₅₀) of Lenacapavir, which is the concentration required to inhibit viral replication by 50%.[8] This assay is crucial for characterizing the potency of the compound against various HIV-1 strains.

Quantitative Data: In Vitro Antiviral Potency of Lenacapavir

Lenacapavir has demonstrated potent antiviral activity with EC₅₀ values in the picomolar range against a wide array of HIV-1 subtypes.[9]

HIV-1 Strain / Cell Type Assay Type Mean EC₅₀ (pM)
HIV-1 (Lab Strains)Single-Cycle Assay30 - 110
HIV-1 (Clinical Isolates)Single-Cycle Assay20 - 60
Peripheral Blood Mononuclear Cells (PBMCs)Multi-Cycle Assay30
MacrophagesNot Specified56
HIV-2 (General)Not Specified885

Data compiled from references[9].

Experimental Protocol: Single-Cycle HIV-1 Infectivity Assay

This protocol outlines the steps to determine the EC₅₀ of Lenacapavir using a luciferase-based reporter virus and TZM-bl cells.[10]

Materials:

  • TZM-bl cells

  • Complete Growth Medium (DMEM, 10% FBS, 1% Pen/Strep)

  • HIV-1 reporter virus (e.g., Env-pseudotyped or replication-competent)

  • Lenacapavir stock solution

  • 96-well white, clear-bottom cell culture plates

  • DEAE-Dextran (optional, enhances infectivity)[4][7]

  • Luciferase assay reagent (e.g., Britelite, Steady-Glo)

  • Luminometer

  • Humidified CO₂ incubator (37°C, 5% CO₂)

Workflow:

EC50_Workflow start Start seed 1. Seed TZM-bl Cells (1x10^4 cells/well) start->seed incubate1 2. Incubate (24 hours) seed->incubate1 dilute 3. Prepare Serial Dilutions of Lenacapavir incubate1->dilute treat 4. Add Drug Dilutions to Cells dilute->treat infect 5. Add HIV-1 Reporter Virus to Wells treat->infect incubate2 6. Incubate (48 hours) infect->incubate2 lyse 7. Lyse Cells & Add Luciferase Substrate incubate2->lyse read 8. Measure Luminescence (RLU) lyse->read analyze 9. Analyze Data & Calculate EC50 read->analyze end End analyze->end

Caption: Experimental workflow for determining Lenacapavir EC₅₀.

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C with 5% CO₂.[10]

  • Compound Dilution: Prepare a serial dilution of Lenacapavir in growth medium. A typical starting concentration might be 10 nM, followed by 1:3 or 1:5 dilutions.[10] Include control wells: "virus only" (no drug) and "cells only" (no virus, no drug).[8]

  • Treatment and Infection:

    • Carefully remove the medium from the cells.

    • Add 50 µL of the diluted Lenacapavir solutions to the appropriate wells.

    • Immediately add 50 µL of diluted HIV-1 reporter virus to each well. The amount of virus should be pre-determined to yield a signal in the linear range of the assay, typically at least 10-fold higher than the background of cell-only control wells.[7][8][10]

    • Note: For some virus strains, pre-treating the cells with DEAE-Dextran in the medium can enhance infectivity. The optimal concentration should be determined empirically to avoid cytotoxicity.[4]

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.[4][10]

  • Lysis and Readout:

    • Remove the supernatant from the wells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol for your chosen reagent.[10]

  • Data Analysis:

    • Subtract the average background signal (from "cells only" wells) from all other wells.

    • Normalize the data by expressing the signal in each drug-treated well as a percentage of the "virus only" control (which represents 100% infection).

    • Plot the percent inhibition versus the log of the drug concentration and fit the data using a four-parameter logistic (or similar non-linear regression) model to determine the EC₅₀ value.[10]

Application 2: Phenotypic Characterization of Lenacapavir Resistance

The TZM-bl assay is also critical for characterizing the phenotypic effects of mutations in the HIV-1 capsid that confer resistance to Lenacapavir. By introducing specific mutations into an HIV-1 clone, researchers can measure the shift in EC₅₀ compared to the wild-type virus, expressed as a "fold change" in resistance.[8]

Quantitative Data: Lenacapavir Resistance-Associated Mutations (RAMs)

Several mutations in the HIV-1 capsid have been identified that reduce susceptibility to Lenacapavir. In vitro studies have shown that increased resistance is often associated with a decrease in the virus's replication capacity.[11]

Capsid Mutation Fold Change in EC₅₀ vs. Wild-Type Associated Effect
M66I>10Reduced viral fitness
Q67H>20Emerged in clinical studies, reduced fitness[11]
K70N/H/RVariableReduced susceptibility
N74D~22Reduced single-cycle infectivity[12]

Data compiled from references[8][11][12].

Experimental Protocol: Phenotypic Resistance Assay

This protocol outlines the general steps for measuring the fold change in Lenacapavir EC₅₀ for a mutant HIV-1 virus.

Workflow:

Resistance_Workflow start Start mutagenesis 1. Site-Directed Mutagenesis (Introduce mutation into HIV-1 proviral DNA) start->mutagenesis transfect 2. Transfect HEK293T Cells to Produce Mutant Virus mutagenesis->transfect titer 3. Harvest & Titer Mutant and WT Virus Stocks transfect->titer ec50_assay 4. Perform EC50 Assay (as previously described) for both WT and Mutant Virus titer->ec50_assay analyze 5. Calculate EC50 for WT and Mutant ec50_assay->analyze fold_change 6. Calculate Fold Change (EC50 Mutant / EC50 WT) analyze->fold_change end End fold_change->end

Caption: Workflow for phenotypic characterization of Lenacapavir resistance.

Procedure:

  • Virus Generation:

    • Introduce the desired mutation(s) into an HIV-1 proviral DNA clone using site-directed mutagenesis.[11]

    • Generate stocks of both the mutant and corresponding wild-type (WT) virus by transfecting HEK293T cells.[13]

  • Virus Titration: Harvest the virus-containing supernatant and determine the tissue culture infectious dose 50 (TCID₅₀) for both WT and mutant virus stocks using TZM-bl cells.[8] This ensures that equivalent infectious units are used in the subsequent assay.

  • EC₅₀ Determination: Perform the single-cycle infectivity assay as described in Application 1 for both the WT and mutant viruses in parallel.

  • Data Analysis:

    • Calculate the EC₅₀ value for Lenacapavir against both the WT and mutant viruses.

    • Calculate the fold change in resistance by dividing the EC₅₀ of the mutant virus by the EC₅₀ of the WT virus.[8]

Lenacapavir's Multi-Stage Mechanism of Action

Lenacapavir's unique mechanism involves interfering with the HIV-1 capsid at multiple points in the viral lifecycle. It binds directly to the interface between capsid protein subunits, disrupting critical processes in both the early and late stages of replication.[1][14]

  • Early Stage Inhibition: Lenacapavir over-stabilizes the capsid core after viral entry. This prevents proper disassembly (uncoating) and interferes with the transport of the viral pre-integration complex into the nucleus, a step necessary for integration into the host genome.[14][15]

  • Late Stage Inhibition: During the formation of new virions, Lenacapavir disrupts the assembly process of capsid proteins. This leads to the production of malformed, non-infectious virus particles.[3][16]

LEN_MOA cluster_lifecycle HIV-1 Lifecycle Entry 1. Entry RT 2. Reverse Transcription Entry->RT NuclearImport 3. Nuclear Import of Viral DNA RT->NuclearImport Integration 4. Integration NuclearImport->Integration Transcription 5. Transcription & Translation Integration->Transcription Assembly 6. Virion Assembly & Budding Transcription->Assembly Maturation 7. Maturation Assembly->Maturation LEN Lenacapavir LEN->NuclearImport INHIBITS (Stabilizes Capsid) LEN->Assembly INHIBITS (Disrupts Assembly)

Caption: Lenacapavir's multi-stage inhibition of the HIV-1 lifecycle.

References

Application Notes and Protocols for GS-626510 Experiments in MT-2 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MT-2 cell line is a human T-cell leukemia line that is highly susceptible to and permissive for Human Immunodeficiency Virus type 1 (HIV-1) infection.[1][2] These cells are instrumental in HIV research, particularly for studying viral replication, cytopathic effects, and the evaluation of antiviral compounds.[3][4] MT-2 cells are known to form syncytia (large, multinucleated cells) upon infection with syncytium-inducing (SI) strains of HIV-1, providing a clear endpoint for viral activity assays.[3]

GS-626510 is a potent, long-acting HIV-1 capsid inhibitor. Its mechanism of action involves binding to the viral capsid protein (p24), thereby disrupting multiple essential steps in the viral lifecycle. These include the proper assembly of the viral capsid in the producer cell and the disassembly (uncoating) of the viral core in the target cell, which is crucial for reverse transcription and nuclear import of the viral genome. This multi-faceted inhibition makes capsid inhibitors a promising class of antiretroviral drugs.

This document provides detailed protocols for the culture of the MT-2 cell line and the subsequent evaluation of the antiviral activity of this compound. It also includes representative data and visualizations to guide researchers in their experimental design and data interpretation.

Data Presentation

The antiviral activity of this compound and other capsid inhibitors can be quantified by determining the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of the compound's therapeutic window.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of HIV-1 Capsid Inhibitors in MT-2 Cells

CompoundTargetEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound (Lenacapavir) HIV-1 Capsid~0.03 - 0.1>20>200,000
GS-CA1 HIV-1 Capsid0.14Not ReportedNot Reported
GSK878 HIV-1 Capsid0.039>10>256,000

Note: The EC₅₀ values for this compound and other capsid inhibitors can vary depending on the specific HIV-1 strain and experimental conditions. The data presented here are representative values based on published literature for similar compounds tested in T-cell lines.

Experimental Protocols

MT-2 Cell Line Culture

This protocol outlines the standard procedure for maintaining and propagating the MT-2 cell line.

Materials:

  • MT-2 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

  • L-Glutamine (200 mM)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution (0.4%)

  • Sterile cell culture flasks (T-25 or T-75)

  • Sterile centrifuge tubes

  • Humidified incubator (37°C, 5% CO₂)

  • Biological safety cabinet

  • Inverted microscope

  • Hemocytometer or automated cell counter

Complete Growth Medium:

  • RPMI-1640

  • 10% Heat-inactivated FBS

  • 1% Penicillin-Streptomycin

  • 1% L-Glutamine

Procedure:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of frozen MT-2 cells in a 37°C water bath.

    • Aseptically transfer the cells to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5-7 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to a T-25 culture flask.

    • Incubate at 37°C in a humidified 5% CO₂ incubator.

  • Maintaining Logarithmic Growth:

    • Monitor the cell density and morphology daily using an inverted microscope. MT-2 cells are lymphoblast-like and grow in suspension.

    • Maintain the cell culture density between 2 x 10⁵ and 1 x 10⁶ viable cells/mL.

    • To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.

    • Dilute the cell suspension to a seeding density of 2-3 x 10⁵ cells/mL in a new culture flask with fresh, pre-warmed complete growth medium.

    • Typically, split the cultures every 2-3 days.

Antiviral Activity Assay

This protocol describes a method to determine the EC₅₀ of this compound against an HIV-1 laboratory strain in MT-2 cells.

Materials:

  • MT-2 cells in logarithmic growth phase

  • This compound stock solution (in DMSO)

  • HIV-1 laboratory strain (e.g., NL4-3)

  • 96-well flat-bottom cell culture plates

  • Complete growth medium

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or XTT)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Plating:

    • Harvest MT-2 cells and determine the viable cell count.

    • Resuspend the cells in complete growth medium to a final concentration of 1 x 10⁵ cells/mL.

    • Add 100 µL of the cell suspension to each well of a 96-well plate (1 x 10⁴ cells/well).

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in complete growth medium. The final concentrations should typically range from picomolar to micromolar. Also, prepare a vehicle control (DMSO) at the highest concentration used.

    • Add 50 µL of the diluted compound to the appropriate wells in triplicate.

    • Include "cells only" (no virus, no compound) and "virus control" (cells with virus, no compound) wells.

  • Viral Infection:

    • Dilute the HIV-1 stock in complete growth medium to achieve a multiplicity of infection (MOI) that results in a clear cytopathic effect (CPE) or a robust signal in the chosen readout after 3-5 days. A typical starting MOI is 0.01-0.1.

    • Add 50 µL of the diluted virus to all wells except the "cells only" wells.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days.

  • Quantification of Viral Activity:

    • After the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions. A reduction in viral replication will result in protection from virus-induced cell death, leading to a higher viability signal.

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell protection for each compound concentration relative to the virus control and cells-only control.

    • Plot the percentage of protection against the log of the compound concentration.

    • Determine the EC₅₀ value using a non-linear regression analysis (e.g., four-parameter logistic curve).

Cytotoxicity Assay

This protocol is to determine the CC₅₀ of this compound in MT-2 cells.

Procedure:

  • Cell Plating:

    • Plate the MT-2 cells in a 96-well plate as described in the antiviral activity assay (1 x 10⁴ cells/well in 100 µL).

  • Compound Addition:

    • Prepare a serial dilution of this compound in complete growth medium.

    • Add 100 µL of the diluted compound to the wells in triplicate. The final volume will be 200 µL.

    • Include "cells only" (no compound) wells as a control for 100% viability.

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay (3-5 days) at 37°C in a humidified 5% CO₂ incubator.

  • Quantification of Cell Viability:

    • Assess cell viability using the same reagent as in the antiviral assay.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each compound concentration relative to the "cells only" control.

    • Plot the percentage of cytotoxicity against the log of the compound concentration.

    • Determine the CC₅₀ value using a non-linear regression analysis.

Visualizations

Experimental Workflow for Antiviral and Cytotoxicity Assays

G cluster_prep Preparation cluster_assay Assay Setup (96-well Plate) cluster_antiviral Antiviral Assay cluster_cyto Cytotoxicity Assay cluster_readout Incubation and Readout cluster_analysis Data Analysis prep_cells Prepare MT-2 Cell Suspension plate_cells_av Plate MT-2 Cells prep_cells->plate_cells_av plate_cells_cyto Plate MT-2 Cells prep_cells->plate_cells_cyto prep_cpd Prepare Serial Dilutions of this compound add_cpd_av Add Compound Dilutions prep_cpd->add_cpd_av add_cpd_cyto Add Compound Dilutions prep_cpd->add_cpd_cyto prep_virus Prepare HIV-1 Inoculum add_virus Add HIV-1 prep_virus->add_virus plate_cells_av->add_cpd_av add_cpd_av->add_virus incubate Incubate for 3-5 days at 37°C, 5% CO2 add_virus->incubate plate_cells_cyto->add_cpd_cyto add_cpd_cyto->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent read_plate Read Plate (Luminescence/Absorbance) add_reagent->read_plate calc_ec50 Calculate EC50 read_plate->calc_ec50 calc_cc50 Calculate CC50 read_plate->calc_cc50 calc_si Calculate Selectivity Index calc_ec50->calc_si calc_cc50->calc_si

Caption: Workflow for determining the antiviral activity and cytotoxicity of this compound.

HIV-1 Lifecycle and Inhibition by this compound

HIV_Lifecycle cluster_entry 1. Virus Entry cluster_early 2. Early Events (Cytoplasm) cluster_nuclear 3. Nuclear Events cluster_late 4. Late Events cluster_inhibitor This compound Inhibition Attachment Attachment to CD4 and Co-receptor Fusion Membrane Fusion Attachment->Fusion Uncoating Capsid Uncoating Fusion->Uncoating RT Reverse Transcription (RNA to DNA) Uncoating->RT NuclearImport Nuclear Import of Pre-integration Complex RT->NuclearImport Integration Integration into Host DNA NuclearImport->Integration Transcription Transcription & Translation Integration->Transcription Assembly Virion Assembly Transcription->Assembly Budding Budding & Maturation Assembly->Budding Inhibitor This compound (Capsid Inhibitor) Inhibitor->Uncoating Disrupts Inhibitor->Assembly Disrupts

Caption: Simplified HIV-1 lifecycle highlighting the stages inhibited by this compound.

References

Establishing Stable Cell Lines for GS-626510 Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-626510, also known as Lenacapavir, is a potent, first-in-class inhibitor with a dual mechanism of action, presenting significant opportunities for both infectious disease and oncology research. In the context of Human Immunodeficiency Virus (HIV-1), it acts as a capsid inhibitor, disrupting multiple phases of the viral lifecycle.[1][2] Concurrently, in oncological research, this compound has been identified as a Bromodomain and Extra-Terminal domain (BET) inhibitor that suppresses the expression of the c-Myc oncoprotein, inducing apoptosis in cancer cells such as those in uterine serous carcinoma.[3][4]

The establishment of stable cell lines is a cornerstone for the in-depth study of this compound's efficacy, mechanism of action, and the development of potential resistance. Stable cell lines offer the advantage of consistent, long-term expression of a gene of interest, which is crucial for reproducible and reliable experimental results in drug discovery and functional genomics.

These application notes provide detailed protocols for the generation, characterization, and application of stable cell lines for both the anti-HIV-1 and anti-cancer research avenues of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (Lenacapavir) in both anti-HIV-1 and anti-cancer applications.

Table 1: Anti-HIV-1 Activity of this compound (Lenacapavir)

Cell LineAssay TypeParameterValueReference
MT-4Anti-HIV ActivityEC50100 pM
PBMCsAnti-HIV Activity (23 clinical isolates)Mean EC5050 pM (range: 20-160 pM)
Various Cell LinesIn vitro HIV-1 Replication InhibitionEC50~12-314 pM
HEK-293TCytotoxicityCC50> 50 µM

Table 2: Anti-Cancer Activity of this compound

Cell LineCancer TypeParameterConcentrationEffectReference
ARK1Uterine Serous CarcinomaIC50 (Apoptosis Induction)41.2 nMSignificant inhibition of cell growth
ARK2Uterine Serous CarcinomaIC50 (Apoptosis Induction)123.5 nMSignificant inhibition of cell growth
ARK1 & ARK2Uterine Serous Carcinoma-0-10 µMTime-dependent increase in caspase 3/7 activity
ARK1 & ARK2Uterine Serous Carcinoma-1 µmol/LMarked suppression of c-Myc protein levels

Part 1: Anti-HIV-1 Research Applications

Signaling Pathway: HIV-1 Lifecycle Inhibition by this compound

This compound targets the HIV-1 capsid protein (p24), a crucial component for multiple stages of the viral lifecycle. By binding to the capsid, this compound hyperstabilizes the viral core, leading to its premature breakdown. This multifocal inhibition disrupts nuclear entry of the viral cDNA, as well as the assembly and release of new virions.

HIV_Lifecycle_Inhibition This compound (Lenacapavir) Mechanism of Action in HIV-1 cluster_host_cell Host Cell Entry Viral Entry Uncoating Uncoating Entry->Uncoating RT Reverse Transcription Uncoating->RT Nuclear_Import Nuclear Import RT->Nuclear_Import Integration Integration Nuclear_Import->Integration Transcription Transcription & Translation Integration->Transcription Assembly Virion Assembly Transcription->Assembly Budding Budding & Maturation Assembly->Budding GS626510 This compound (Lenacapavir) GS626510->Nuclear_Import Inhibits (Hyperstabilizes Capsid) GS626510->Assembly Inhibits GS626510->Budding Inhibits

Caption: Mechanism of this compound in HIV-1 Lifecycle.

Experimental Workflow: Establishing a Stable Reporter T-Cell Line for HIV-1 Inhibition Assays

This workflow outlines the generation of a stable T-cell line expressing a luciferase reporter gene under the control of the HIV-1 LTR. This cell line will be instrumental in quantifying HIV-1 replication and the inhibitory effects of this compound.

Stable_HIV_Reporter_Line_Workflow Workflow for Stable HIV-1 Reporter Cell Line Generation cluster_workflow cluster_validation Validation Steps Vector_Prep 1. Vector Preparation (HIV-1 LTR-Luciferase-PuroR) Transfection 2. Lentiviral Transduction of Jurkat T-cells Vector_Prep->Transfection Selection 3. Puromycin (B1679871) Selection Transfection->Selection Expansion 4. Clonal Expansion Selection->Expansion Validation 5. Validation of Clones Expansion->Validation Assay 6. HIV-1 Inhibition Assay with this compound Validation->Assay gDNA_PCR gDNA PCR for Insert Luc_Assay Luciferase Assay (HIV-1 Infection) Cell_Viability Cell Viability

Caption: Workflow for generating a stable HIV-1 reporter cell line.

Protocols

Protocol 1: Generation of a Stable HIV-1 LTR-Luciferase Reporter T-Cell Line (e.g., Jurkat)

This protocol describes the use of lentiviral transduction to create a stable Jurkat T-cell line containing a luciferase reporter gene driven by the HIV-1 Long Terminal Repeat (LTR).

Materials:

  • Jurkat cells

  • HEK293T cells

  • Lentiviral vector with HIV-1 LTR driving luciferase and a puromycin resistance gene

  • Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent

  • Complete RPMI-1640 and DMEM media

  • Puromycin

  • Polybrene

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiviral reporter vector and packaging plasmids using a suitable transfection reagent.

    • Harvest the virus-containing supernatant 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter.

  • Transduction of Jurkat Cells:

    • Seed Jurkat cells at a density of 0.5 x 10^6 cells/mL.

    • Add the lentiviral supernatant to the cells in the presence of 8 µg/mL polybrene.

    • Incubate for 24-48 hours.

  • Selection of Stable Cells:

    • Centrifuge the transduced cells and resuspend in fresh media containing the appropriate concentration of puromycin (determined by a kill curve).

    • Maintain the cells under selection pressure for 1-2 weeks, replacing the media every 2-3 days, until non-transduced control cells have died.

  • Clonal Expansion:

    • Perform limiting dilution to isolate single cells in a 96-well plate.

    • Expand the resulting colonies.

  • Validation:

    • Confirm the integration of the transgene by genomic DNA PCR.

    • Validate the functionality of the reporter by infecting the clonal cell lines with HIV-1 and measuring luciferase activity.

Protocol 2: HIV-1 Replication Inhibition Assay using the Stable Reporter Cell Line

This protocol details the use of the generated stable cell line to quantify the anti-HIV-1 activity of this compound.

Materials:

  • Stable HIV-1 LTR-Luciferase Jurkat reporter cell line

  • HIV-1 virus stock

  • This compound

  • 96-well culture plates

  • Luciferase assay reagent

Procedure:

  • Cell Seeding:

    • Seed the stable reporter cells into a 96-well plate at a density of 5 x 10^4 cells/well.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and add them to the wells. Include a no-drug control.

  • Infection:

    • Infect the cells with a pre-titered amount of HIV-1.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C.

  • Luciferase Assay:

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the no-drug control.

    • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration.

Part 2: Anti-Cancer Research Applications

Signaling Pathway: c-Myc Inhibition by this compound in Cancer

As a BET inhibitor, this compound disrupts the interaction between BRD4 and acetylated histones, leading to the downregulation of oncogenes such as c-Myc. The suppression of c-Myc expression inhibits cell proliferation and induces apoptosis in susceptible cancer cells.

cMyc_Inhibition_Pathway This compound Mechanism in c-Myc Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Activates Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibits GS626510 This compound GS626510->BRD4 Inhibits Binding

Caption: this compound as a BET inhibitor targeting the c-Myc pathway.

Experimental Workflow: Establishing a Stable Cancer Cell Line for Evaluating this compound

This workflow describes the generation of a stable uterine serous carcinoma cell line (e.g., ARK1 or a similar line) that may overexpress c-Myc or contain a reporter for c-Myc activity, to study the effects of this compound.

Stable_Cancer_Line_Workflow Workflow for Stable Cancer Cell Line Generation cluster_workflow cluster_validation Validation Steps Vector_Prep 1. Vector Preparation (e.g., c-Myc expression vector) Transfection 2. Transfection of Uterine Cancer Cells Vector_Prep->Transfection Selection 3. Antibiotic Selection Transfection->Selection Expansion 4. Clonal Expansion Selection->Expansion Validation 5. Validation of Clones Expansion->Validation Assay 6. This compound Treatment and Analysis Validation->Assay Western_Blot Western Blot for c-Myc qPCR qPCR for c-Myc mRNA Proliferation_Assay Proliferation Assay

Caption: Workflow for generating a stable cancer cell line for this compound studies.

Protocols

Protocol 3: Generation of a Stable c-Myc Overexpressing Uterine Cancer Cell Line

This protocol details the creation of a stable uterine cancer cell line with consistent c-Myc expression to serve as a model for testing this compound.

Materials:

  • Uterine serous carcinoma cell line (e.g., ARK1, ARK2)

  • Expression vector containing the c-Myc gene and a selectable marker (e.g., neomycin resistance)

  • Transfection reagent

  • Complete cell culture medium

  • G418 (or other appropriate selection antibiotic)

Procedure:

  • Transfection:

    • Transfect the uterine cancer cells with the c-Myc expression vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Selection:

    • After 48 hours, begin selection by adding G418 to the culture medium at a pre-determined optimal concentration.

    • Maintain selection for 2-3 weeks, replacing the medium with fresh selection medium every 3-4 days.

  • Isolation of Resistant Colonies:

    • Isolate individual antibiotic-resistant colonies using cloning cylinders or by limiting dilution.

  • Expansion and Validation:

    • Expand the clonal populations.

    • Confirm the overexpression of c-Myc protein by Western blot and mRNA by qPCR.

Protocol 4: Analysis of this compound-Induced Apoptosis and c-Myc Downregulation

This protocol provides methods to assess the effects of this compound on the stably generated cancer cell line.

Materials:

  • Stable c-Myc overexpressing uterine cancer cell line

  • This compound

  • Cell lysis buffer

  • Antibodies for Western blotting (anti-c-Myc, anti-PARP, anti-caspase-3, anti-GAPDH)

  • Caspase-3/7 activity assay kit

  • 96-well plates

Procedure:

  • Cell Treatment:

    • Seed the stable cells in appropriate culture vessels.

    • Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

  • Western Blot Analysis for c-Myc Downregulation:

    • Lyse the treated cells and quantify the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against c-Myc and a loading control (e.g., GAPDH).

    • Incubate with an appropriate secondary antibody and visualize the protein bands.

  • Caspase-3/7 Activity Assay for Apoptosis:

    • Seed cells in a 96-well plate and treat with this compound.

    • At the desired time point, add the caspase-3/7 reagent to the wells.

    • Incubate and measure the luminescence or fluorescence according to the kit manufacturer's protocol to determine caspase activity.

References

Application Notes and Protocols for In Vivo Evaluation of Lenacapavir in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lenacapavir (B1654289) (LEN) is a first-in-class, long-acting HIV-1 capsid inhibitor with a multi-stage mechanism of action.[1][2] It disrupts key viral processes, including capsid-mediated nuclear transport, viral assembly, and the formation of the capsid core.[1][3] Its potent antiviral activity and long-acting pharmacokinetic profile make it a promising candidate for both HIV treatment and pre-exposure prophylaxis (PrEP).[4] Preclinical evaluation in animal models is a critical step in the development of long-acting antiretroviral therapies. This document provides detailed application notes and protocols for the in vivo experimental design of Lenacapavir in relevant animal models, focusing on pharmacokinetic, efficacy, and safety assessments.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from in vivo studies of Lenacapavir in various animal models.

Table 1: Pharmacokinetic Parameters of Lenacapavir Following Subcutaneous Administration
Animal ModelDose (mg/kg)FormulationKey Pharmacokinetic FindingsReference
Pigtail Macaques15 or 50309 mg/ml in 57.5% w/v polyethylene (B3416737) glycol 300 in waterSustained plasma drug exposure with "flip-flop" kinetics characteristic of long-acting formulations.
Pigtail Macaques25Not specifiedA single injection 30 days before viral challenge provided protection.
Rhesus Macaques5, 10, 20, 50, or 75300 mg/mL stock solutionDose-proportional increases in plasma levels and durability of drug concentrations.
Male Beagle DogsNot specifiedAqueous SuspensionSustained plasma exposure.
Male Wistar Han RatsNot specifiedAqueous SuspensionSustained drug release with measurable concentrations for at least 90 days post-administration.
Table 2: Efficacy of Lenacapavir in Non-Human Primate Challenge Studies
Animal ModelLEN Dose (mg/kg)Challenge VirusChallenge RouteEfficacy OutcomeReference
Pigtail Macaques25 (single SC injection)stHIV-A19IntravenousComplete protection from infection.
Rhesus Macaques150 or 300 (single SC injection)SHIVRectal (repeated low-dose)86% and 96% per-exposure risk reduction, respectively.
Rhesus MacaquesLEN plasma exposure exceeding model-adjusted clinical efficacy targetSHIV-SF162P3Rectal (single high-dose)Complete protection and superiority to the untreated group.

Experimental Protocols

Protocol for Subcutaneous Administration of Lenacapavir

This protocol is a generalized procedure based on common practices in rat, dog, and non-human primate studies.

Materials:

  • Lenacapavir formulation (e.g., 309 mg/ml in 57.5% w/v polyethylene glycol 300 in water).

  • Sterile syringes and needles (22-27 gauge, depending on the animal model).

  • Antiseptic solution (e.g., 70% ethanol (B145695) or isopropyl alcohol).

  • Sterile gauze pads.

  • Appropriate animal restraint or sedation equipment.

Procedure:

  • Animal Preparation:

    • Rats: Gently restrain the animal to expose the intrascapular region. Manual restraint is often sufficient for trained handlers. If necessary, shave a small area of fur.

    • Dogs: Have a trained handler restrain the dog in a standing or sternal position. Part the fur at the intrascapular region.

    • Macaques: Sedate the animal according to an approved protocol. Place the animal in a prone or lateral position to expose the scapular region.

  • Site Preparation:

    • Cleanse the injection site with an antiseptic solution and allow it to dry.

  • Dose Preparation:

    • Calculate the required volume of the Lenacapavir formulation based on the animal's body weight and the target dose.

    • Draw the calculated volume into a sterile syringe. No more than 2 ml should be injected into a single site.

  • Injection:

    • Pinch the skin at the prepared site to form a "tent."

    • Insert the needle into the base of the tented skin, parallel to the body's surface, ensuring it is in the subcutaneous space and not the underlying muscle.

    • Slowly and steadily inject the formulation.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.

    • Monitor the animal for any immediate adverse reactions. In some studies, prophylactic analgesia (e.g., carprofen) was administered.

Protocol for In Vivo Efficacy Evaluation in Macaque SHIV/stHIV Challenge Model

This protocol outlines a general procedure for assessing the prophylactic efficacy of Lenacapavir.

Study Design:

  • Animal Model: Pigtail or Rhesus macaques are commonly used.

  • Group Allocation:

    • Treatment Group: Receives a single subcutaneous injection of Lenacapavir (e.g., 25 mg/kg).

    • Vehicle Control Group: Receives a subcutaneous injection of the drug vehicle (e.g., 57.5% w/v polyethylene glycol 300 in water).

    • (Optional) Positive Control Group: May receive a standard-of-care PrEP regimen.

  • Dosing: Administer Lenacapavir or vehicle to the respective groups as a single subcutaneous injection.

  • Waiting Period: Allow a specific period (e.g., 30 days) between dosing and viral challenge to ensure the drug has reached target plasma concentrations.

  • Viral Challenge:

    • Challenge all animals with a high dose of a relevant virus (e.g., stHIV-A19 intravenously or SHIV-SF162P3 intrarectally).

  • Monitoring and Sample Collection:

    • Collect blood samples at regular intervals (e.g., weekly) post-challenge.

    • Monitor plasma for viral RNA (viral load) using qRT-PCR to determine infection status.

    • Perform serology tests for HIV-specific antibodies.

    • Monitor for clinical signs of infection and disease progression.

Endpoint: Animals are considered protected if they remain negative for plasma viral RNA and seronegative for the duration of the study period (e.g., 10-24 weeks post-challenge).

Visualizations

Mechanism of Action of Lenacapavir

Lenacapavir_Mechanism_of_Action cluster_virus_lifecycle HIV-1 Replication Cycle Entry 1. Viral Entry ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription NuclearImport 3. Nuclear Import of Proviral DNA ReverseTranscription->NuclearImport Integration 4. Integration NuclearImport->Integration Assembly 5. Virus Assembly & Release Integration->Assembly Maturation 6. Capsid Core Formation Assembly->Maturation Lenacapavir Lenacapavir Lenacapavir->NuclearImport Inhibits capsid-mediated nuclear uptake Lenacapavir->Assembly Interferes with Gag/Gag-Pol functioning Lenacapavir->Maturation Disrupts rate of capsid subunit association

Caption: Multi-stage inhibition of the HIV-1 lifecycle by Lenacapavir.

General Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_setup Study Setup cluster_procedure Experimental Procedure cluster_analysis Data Collection & Analysis AnimalSelection Select Animal Model (e.g., Macaques) GroupAllocation Allocate to Groups (LEN, Vehicle, Control) AnimalSelection->GroupAllocation Dosing Administer Single SC Dose (LEN or Vehicle) GroupAllocation->Dosing Wait Waiting Period (e.g., 30 days) Dosing->Wait Challenge High-Dose Viral Challenge (e.g., IV or Rectal) Wait->Challenge Monitoring Weekly Blood Sampling Challenge->Monitoring ViralLoad Plasma Viral Load (qRT-PCR) Monitoring->ViralLoad Serology Antibody Testing Monitoring->Serology Efficacy Determine Protection Status ViralLoad->Efficacy Serology->Efficacy

Caption: Workflow for a typical preclinical PrEP efficacy study of Lenacapavir.

References

Application Notes and Protocols for GS-626510 in HIV-1 Capsid Uncoating Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-626510, the active metabolite of the prodrug Lenacapavir, is a first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (p24). Its unique mechanism of action involves direct binding to the capsid, interfering with multiple stages of the viral lifecycle, including the critical process of uncoating. By hyper-stabilizing the capsid, this compound disrupts the finely tuned disassembly process required for successful reverse transcription and nuclear entry, ultimately leading to premature capsid rupture and abortive infection.[1][2] These properties make this compound an invaluable tool for investigating the intricate mechanisms of HIV-1 capsid uncoating and for the development of novel antiretroviral therapies.

This document provides detailed application notes and experimental protocols for utilizing this compound in the study of HIV-1 capsid uncoating.

Mechanism of Action

This compound binds to a conserved hydrophobic pocket at the interface of two adjacent capsid protein subunits within the hexameric lattice of the viral core.[3] This interaction stabilizes the capsid structure, preventing its timely and coordinated disassembly.[4][5][6] Research indicates that this hyper-stabilization leads to a brittle capsid that undergoes premature breakage, preventing the successful release of the viral genome into the cytoplasm for reverse transcription and subsequent nuclear import.[1]

Quantitative Data

The following tables summarize the in vitro and cell-based potency of this compound (Lenacapavir) against HIV-1.

Table 1: In Vitro Antiviral Activity of this compound (Lenacapavir)

Cell TypeAssay TypeEC50 (pM)CC50 (µM)Therapeutic IndexReference
MT-4 CellsAnti-HIV Activity100> 50> 500,000[7]
MT-2 CellsEarly Stage23--[8]
HEK293T Cells (Producer)Late Stage439--[8]
Peripheral Blood Mononuclear Cells (PBMCs)Anti-HIV Activity50 (mean, range 20-160)> 50> 1,000,000[7][8]
Primary Human CD4+ T cellsAnti-HIV Activity32--[8]
Primary Human MacrophagesAnti-HIV Activity56--[8]

Table 2: Antiviral Activity of this compound (Lenacapavir) against various HIV-1 Isolates

Isolate TypeNumber of IsolatesCell TypeMean EC50 (pM)EC50 Range (pM)Reference
Clinical Isolates (various subtypes)23PBMCs5020-160[7]
HIV-2 Isolates2PBMCs885-[8]
Primary Isolates with Gag Polymorphisms51-95-[9]

Experimental Protocols

In Vitro HIV-1 Core Disassembly Assay

This assay measures the intrinsic stability of isolated HIV-1 cores in the presence of this compound. The disassembly of the core is monitored by the release of soluble capsid protein (p24) from the particulate core fraction.

Materials:

  • Purified, concentrated HIV-1 virions

  • This compound (Lenacapavir) dissolved in DMSO

  • 1% Triton X-100 in STE buffer (10 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM EDTA)

  • Sucrose (B13894) cushion (e.g., 30% sucrose in STE buffer)

  • Phosphate-buffered saline (PBS)

  • p24 ELISA kit

  • Ultracentrifuge and appropriate rotors

Protocol:

  • Isolate HIV-1 Cores:

    • Carefully layer purified HIV-1 virions onto a sucrose cushion.

    • Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C to pellet the virions.

    • Resuspend the viral pellet in a small volume of STE buffer.

    • Treat the virions with 1% Triton X-100 for a short period (e.g., 2 minutes) on ice to strip the viral membrane and release the cores.

  • Incubate with this compound:

    • Dilute the isolated cores in STE buffer.

    • Add this compound to the core suspension at various concentrations (e.g., 0.1 nM to 100 nM) and a DMSO control.

    • Incubate the samples at 37°C for a defined period (e.g., 30-60 minutes) to allow for core disassembly.

  • Separate Soluble and Particulate Fractions:

    • Layer the reaction mixtures onto a sucrose cushion.

    • Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the intact cores.

    • Carefully collect the supernatant, which contains the soluble p24 from disassembled cores.

  • Quantify p24:

    • Measure the amount of p24 in the supernatant fractions using a p24 ELISA kit according to the manufacturer's instructions.

    • An increase in soluble p24 in the supernatant corresponds to core disassembly. This compound is expected to decrease the amount of soluble p24, indicating core stabilization.

cluster_0 In Vitro Core Disassembly Workflow isolate Isolate HIV-1 Cores incubate Incubate with this compound isolate->incubate Add varying concentrations separate Separate Fractions incubate->separate Ultracentrifugation quantify Quantify Soluble p24 separate->quantify ELISA

Workflow for the in vitro HIV-1 core disassembly assay.
Fate-of-Capsid Assay in Infected Cells

This cell-based assay determines the stability of HIV-1 cores within the cytoplasm of infected cells by separating soluble capsid from particulate, core-associated capsid.

Materials:

  • Target cells (e.g., HeLa or MT-4 cells)

  • High-titer, VSV-G pseudotyped HIV-1 reporter virus (e.g., expressing luciferase or GFP)

  • This compound (Lenacapavir) dissolved in DMSO

  • Hypotonic lysis buffer

  • Dounce homogenizer

  • Sucrose cushion (e.g., 10% sucrose)

  • SDS-PAGE and Western blotting reagents

  • Anti-p24 antibody

Protocol:

  • Infect Cells:

    • Plate target cells in 6-well plates.

    • Infect the cells with a high multiplicity of infection (MOI) of the HIV-1 reporter virus. Spinoculation can be used to enhance infection efficiency.

    • After infection, replace the medium with fresh medium containing various concentrations of this compound or a DMSO control.

  • Cell Lysis:

    • Incubate the infected cells for a specific time (e.g., 2-4 hours) at 37°C.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice.

    • Lyse the cells using a Dounce homogenizer.

  • Isolate Cytoplasmic Fractions:

    • Centrifuge the cell lysate at a low speed (e.g., 1,500 x g) for 5 minutes at 4°C to pellet the nuclei.

    • Carefully collect the supernatant, which represents the cytoplasmic fraction.

  • Separate Soluble and Particulate Capsid:

    • Layer the cytoplasmic fraction onto a sucrose cushion.

    • Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

    • The pellet will contain the intact, particulate cores, while the supernatant will contain the soluble, disassembled capsid proteins.

  • Analyze p24 Levels:

    • Carefully collect the supernatant and resuspend the pellet in lysis buffer.

    • Analyze the amount of p24 in both the supernatant and pellet fractions by Western blotting using an anti-p24 antibody.

    • This compound treatment is expected to increase the amount of p24 in the pellet fraction, indicating stabilization of the viral cores.

cluster_1 Fate-of-Capsid Assay Workflow infect Infect Target Cells treat Treat with this compound infect->treat lyse Lyse Cells & Isolate Cytoplasm treat->lyse separate Separate Soluble & Particulate Fractions lyse->separate Ultracentrifugation analyze Analyze p24 by Western Blot separate->analyze

Workflow for the Fate-of-Capsid assay.

Signaling Pathway and Logical Relationships

The following diagram illustrates the proposed mechanism of action of this compound in disrupting HIV-1 capsid uncoating and subsequent viral replication steps.

cluster_2 This compound Mechanism of Action GS626510 This compound Capsid HIV-1 Capsid (p24 hexamers) GS626510->Capsid Binds to p24 interface Hyperstabilization Capsid Hyper-stabilization GS626510->Hyperstabilization Capsid->Hyperstabilization Uncoating Normal Uncoating Capsid->Uncoating Normal Pathway PrematureRupture Premature Capsid Rupture Hyperstabilization->PrematureRupture Hyperstabilization->Uncoating Inhibits AbortiveInfection Abortive Infection PrematureRupture->AbortiveInfection RT Reverse Transcription Uncoating->RT NuclearImport Nuclear Import RT->NuclearImport Integration Integration & Replication NuclearImport->Integration

Mechanism of this compound-mediated inhibition of HIV-1 uncoating.

Conclusion

This compound is a powerful research tool for dissecting the complex process of HIV-1 capsid uncoating. The protocols and data presented here provide a framework for its application in both in vitro and cell-based experimental systems. By elucidating the effects of capsid-targeting compounds like this compound, researchers can gain deeper insights into fundamental viral biology and accelerate the development of next-generation antiretroviral therapies.

References

Troubleshooting & Optimization

Technical Support Center: GS-626510 (Lenacapavir) In Vitro Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding in vitro resistance mutations to GS-626510 (Lenacapavir).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (Lenacapavir)?

This compound (Lenacapavir) is a first-in-class inhibitor of the HIV-1 capsid protein (CA).[1][2] It disrupts multiple stages of the viral lifecycle by binding to the interface between capsid subunits.[3][4] This interference affects capsid-mediated nuclear import of viral DNA, virus assembly and release, and the formation of a stable capsid core.[2]

Q2: Which are the primary this compound resistance mutations identified in vitro?

In vitro resistance selection studies have identified several key resistance-associated mutations (RAMs) in the HIV-1 capsid. The most frequently observed mutations include Q67H, N74D, N74S, M66I, T107N, and K70N/R/S.[2][5][6][7] The Q67H and N74D mutations are among the most common.[8]

Q3: How do these mutations confer resistance to this compound?

Resistance mutations alter the binding site of Lenacapavir (B1654289) on the capsid protein, thereby reducing the drug's efficacy.[2][8] For instance, the Q67H mutation induces a conformational change in the capsid protein that adversely affects inhibitor binding. The N74D mutation leads to the loss of a direct hydrogen bond and introduces electrostatic repulsion, weakening the interaction between the drug and the capsid.[8]

Q4: Is there cross-resistance between this compound and other antiretroviral drugs?

Due to its unique mechanism of action targeting the HIV-1 capsid, Lenacapavir does not exhibit cross-resistance with other existing classes of antiretroviral drugs, such as protease inhibitors (PIs), nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and integrase strand transfer inhibitors (INSTIs).[7]

Q5: What is the impact of resistance mutations on viral replication capacity?

Many of the mutations that confer resistance to Lenacapavir are associated with a reduced viral replication capacity.[7][9] For example, the M66I mutation, which confers a high level of resistance, significantly impairs viral fitness.[7]

Quantitative Data Summary

The following table summarizes the fold change in resistance for various in vitro-selected Lenacapavir resistance mutations.

MutationFold Change in EC50/IC50Associated Replication Capacity (% of Wild-Type)
Q67H4.658%
N74D>10Not specified
M66I>1000 to >20001.5% - 6%
L56I2049%
K70NNot specifiedNot specified
N74SNot specifiedNot specified
T107NNot specifiedNot specified

Note: Fold change values can vary depending on the specific assay used.[7][10]

Experimental Protocols & Methodologies

Protocol 1: In Vitro Resistance Selection

This protocol outlines the general procedure for selecting for this compound resistant mutations in a laboratory setting.

  • Cell Culture: Culture a suitable cell line, such as MT-2 cells, in appropriate media.

  • Viral Infection: Infect the cells with a wild-type HIV-1 strain (e.g., NL4-3) at a low multiplicity of infection.

  • Drug Escalation: Introduce this compound at a starting concentration around the EC50 value.

  • Monitoring: Monitor the culture for signs of viral replication (e.g., p24 antigen levels).

  • Sub-culturing: When viral breakthrough is observed, harvest the cell-free supernatant containing the virus. Use this supernatant to infect fresh cells and increase the concentration of this compound.

  • Iteration: Repeat the process of infection and drug escalation for several passages (e.g., up to 46-105 days) until a significant level of resistance is achieved.[3][5]

  • Genotypic Analysis: At each viral breakthrough, perform Sanger sequencing of the p24 coding region of the viral genome to identify emerging mutations.[3]

Protocol 2: Phenotypic Susceptibility Assay (TZM-bl Reporter Assay)

This assay is used to quantify the level of resistance of a given viral strain to this compound.

  • Cell Preparation: Seed TZM-bl cells in 96-well plates and incubate overnight. TZM-bl cells are engineered to express luciferase and beta-galactosidase upon HIV-1 infection.

  • Drug Dilution: Prepare serial dilutions of this compound in culture medium.

  • Virus Preparation: Prepare stocks of both wild-type and mutant viruses and determine their tissue culture infectious dose 50 (TCID50).

  • Infection: Add the diluted this compound to the cells, followed by the addition of the virus. Include control wells with virus but no drug, and cells only.

  • Incubation: Incubate the plates for 48-72 hours.

  • Lysis and Readout: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of infection against the drug concentration. The fold change in resistance is determined by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.[1]

Troubleshooting Guides

Issue 1: No viral breakthrough observed during in vitro resistance selection.

  • Possible Cause: The starting drug concentration may be too high, completely inhibiting viral replication.

    • Solution: Start with a lower concentration of this compound, closer to the EC50 of the wild-type virus.

  • Possible Cause: The virus may have a low intrinsic ability to develop resistance.

    • Solution: Increase the duration of the selection experiment.

Issue 2: High variability in phenotypic susceptibility assay results.

  • Possible Cause: Inconsistent cell health or passage number.

    • Solution: Use cells at a consistent passage number and ensure they are healthy and free from contamination (e.g., mycoplasma).

  • Possible Cause: Inaccurate virus titration.

    • Solution: Carefully re-titer the viral stocks before each experiment to ensure a consistent multiplicity of infection.

  • Possible Cause: Pipetting errors during drug dilution.

    • Solution: Use calibrated pipettes and be meticulous during the preparation of serial dilutions.

Issue 3: Difficulty amplifying the capsid gene for sequencing.

  • Possible Cause: Low viral RNA yield from the supernatant.

    • Solution: Concentrate the viral supernatant before RNA extraction or use a more sensitive extraction kit.

  • Possible Cause: Primer mismatch due to viral evolution.

    • Solution: Design new primers based on the expected sequence or use a set of degenerate primers.

Visualizations

experimental_workflow cluster_setup Initial Setup cluster_selection Resistance Selection Cycle cluster_analysis Analysis A Culture MT-2 Cells B Infect with Wild-Type HIV-1 A->B C Add this compound (Increasing Concentrations) B->C D Monitor for Viral Breakthrough (p24 Assay) C->D E Harvest Virus D->E Breakthrough Observed F Infect Fresh Cells E->F G Sequence Capsid Gene E->G F->C Repeat Cycle H Identify Resistance Mutations G->H

Caption: In Vitro Resistance Selection Workflow.

mechanism_of_action cluster_normal Normal HIV-1 Capsid Function cluster_inhibition This compound Inhibition cluster_resistance Resistance Mechanism A Capsid Subunits B Stable Capsid Core A->B Assembly C Nuclear Import B->C D Successful Infection C->D E This compound F Capsid Subunits E->F Binds to Interface G Hyper-stabilized or Aberrant Capsid F->G H Blocked Nuclear Import & Disrupted Assembly G->H I Infection Inhibited H->I J This compound K Mutated Capsid Subunits (e.g., Q67H, N74D) J->K Altered Binding Site L Reduced Binding Affinity K->L M Normal Capsid Function (Partially Restored) L->M

Caption: this compound Mechanism of Action and Resistance.

References

Technical Support Center: Identifying Q67H and N74D Mutations in HIV-1 Capsid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the identification and characterization of the Q67H and N74D mutations in the HIV-1 capsid protein. These mutations are clinically significant as they are associated with resistance to the long-acting antiretroviral drug, Lenacapavir.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the Q67H and N74D mutations in the HIV-1 capsid?

A1: The Q67H and N74D mutations are amino acid substitutions in the HIV-1 capsid (CA) protein. Specifically, at position 67, glutamine (Q) is replaced by histidine (H), and at position 74, asparagine (N) is replaced by aspartic acid (D). These mutations have been identified as primary resistance-associated mutations (RAMs) to the HIV-1 capsid inhibitor, Lenacapavir (LEN).[1][2] They can occur individually or together (Q67H/N74D).[1][2]

Q2: What is the significance of these mutations?

A2: The Q67H and N74D mutations reduce the binding affinity of Lenacapavir to the HIV-1 capsid protein, thereby diminishing the drug's antiviral efficacy.[1][2] The Q67H mutation induces a conformational change in the drug-binding pocket, creating steric hindrance.[1][2] The N74D mutation leads to the loss of a hydrogen bond and introduces electrostatic repulsion, both of which negatively impact drug binding.[1][2] The double mutation (Q67H/N74D) has a cumulative effect on resistance.[1][2]

Q3: How are the Q67H and N74D mutations detected?

A3: These mutations are typically identified using genetic sequencing methods. The most common techniques are:

  • Sanger Sequencing: A well-established method for sequencing specific regions of the viral genome, such as the capsid gene.

  • Next-Generation Sequencing (NGS): A high-throughput method that allows for deep sequencing of the viral population, enabling the detection of minority variants that may be missed by Sanger sequencing.[4][5][6]

Phenotypic assays can also be used to assess the impact of these mutations on drug susceptibility.[7]

Q4: What is the clinical relevance of these mutations?

A4: The emergence of Q67H and N74D mutations has been observed in patients undergoing treatment with Lenacapavir, leading to virological failure.[1][3] Therefore, monitoring for the presence of these mutations is crucial for managing treatment regimens and developing next-generation capsid inhibitors with an improved resistance profile.[1]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis to Introduce Q67H and N74D Mutations

This protocol outlines the steps to introduce the Q67H and/or N74D mutations into a plasmid containing the HIV-1 gag gene. This is essential for generating reference materials for assays and for studying the phenotypic effects of the mutations.

Materials:

  • Plasmid DNA containing the wild-type HIV-1 gag gene

  • Mutagenic primers (forward and reverse) for Q67H and N74D mutations

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation (Q67H or N74D). The mutation site should be in the center of the primers, with 10-15 bases of correct sequence on both sides.[8]

  • PCR Amplification: Set up a PCR reaction using the wild-type plasmid as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.

    • Initial Denaturation: 98°C for 30 seconds

    • 18-25 Cycles of:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-68°C for 30 seconds (optimize as needed)

      • Extension: 72°C for 30-60 seconds/kb of plasmid length

    • Final Extension: 72°C for 5-10 minutes

  • DpnI Digestion: Add DpnI restriction enzyme directly to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental methylated template DNA, leaving the newly synthesized, mutated plasmid.[9]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

  • Verification: Select individual colonies, culture them, and isolate the plasmid DNA. Verify the presence of the desired mutation and the absence of other mutations by Sanger sequencing.

Protocol 2: Sanger Sequencing of the HIV-1 Capsid Gene

This protocol describes the process of sequencing the HIV-1 capsid gene from patient-derived samples or cultured virus to identify the Q67H and N74D mutations.

Materials:

  • Viral RNA or proviral DNA

  • Reverse transcriptase (for RNA samples)

  • Primers flanking the capsid region of the gag gene

  • Taq DNA polymerase

  • dNTPs

  • PCR purification kit

  • Sequencing primers

  • BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent)

  • Capillary electrophoresis-based genetic analyzer

Procedure:

  • Nucleic Acid Extraction: Extract viral RNA from plasma or proviral DNA from infected cells.

  • Reverse Transcription (for RNA): If starting with viral RNA, perform reverse transcription to generate cDNA using a gene-specific primer or random hexamers.

  • PCR Amplification: Amplify the capsid-coding region of the gag gene using specific primers.

  • PCR Product Purification: Purify the PCR product to remove unincorporated primers and dNTPs. Verify the product by gel electrophoresis.[10]

  • Cycle Sequencing: Set up the cycle sequencing reaction with the purified PCR product, a sequencing primer (forward or reverse), and the cycle sequencing mix.

  • Sequencing Product Purification: Purify the cycle sequencing product to remove unincorporated dye terminators.

  • Capillary Electrophoresis: Run the purified sequencing product on an automated genetic analyzer.

  • Data Analysis: Analyze the resulting electropherogram using sequencing analysis software. Compare the sequence to a wild-type reference to identify any mutations at codons 67 and 74.[11]

Troubleshooting Guides

Sanger Sequencing Troubleshooting
Problem Possible Cause Solution
No sequence or weak signal Insufficient DNA template or primer concentration.[12][13]Quantify your DNA and primer. Increase the amount if necessary.[12]
Poor primer design or degraded primers.[14]Design new primers with optimal melting temperature and GC content. Use fresh primer stocks.[12][14]
Presence of inhibitors (e.g., salts, ethanol).[12]Re-purify your DNA template.[12]
Multiple overlapping peaks Multiple priming sites.[12]Use a more specific primer. Optimize annealing temperature in PCR.
Contamination with another DNA template.[10]Ensure PCR product is a single band on a gel. Re-amplify if necessary.
Poor quality sequence at the beginning Primer dimer formation.Redesign the sequencing primer. Ensure efficient removal of PCR primers before sequencing.
Unincorporated dye terminators.Ensure proper cleanup of the sequencing reaction.
Ambiguous base calls (N's) Low signal-to-noise ratio.Re-sequence with more template DNA.
Mixed template population (quasispecies).Consider subcloning the PCR product and sequencing individual clones or use Next-Generation Sequencing for deep analysis.
Site-Directed Mutagenesis Troubleshooting
Problem Possible Cause Solution
No colonies after transformation Inefficient PCR amplification.Optimize PCR conditions (annealing temperature, extension time). Verify PCR product on a gel.
Incomplete DpnI digestion.Increase DpnI incubation time or amount of enzyme.
Low transformation efficiency.Use highly competent cells. Ensure proper heat shock or electroporation procedure.
All colonies are wild-type Incomplete DpnI digestion.See above. Ensure template DNA is from a dam+ E. coli strain.
PCR introduced errors instead of the desired mutation.Use a high-fidelity DNA polymerase. Reduce the number of PCR cycles.
Multiple mutations in the plasmid Low fidelity of the DNA polymerase.Use a high-fidelity polymerase.
Primers have errors.Verify the sequence of the mutagenic primers.

Quantitative Data Summary

The following table summarizes the impact of Q67H and N74D mutations on Lenacapavir binding affinity, as determined by Surface Plasmon Resonance (SPR).[15]

Capsid Variant Association Rate Constant (ka) (M⁻¹s⁻¹) Dissociation Rate Constant (kd) (s⁻¹) Equilibrium Dissociation Constant (KD) Fold Change in KD vs. Wild-Type
Wild-Type (WT)7 x 10⁴1.5 x 10⁻⁵230 pM1
Q67H/N74D3 x 10⁴1.1 x 10⁻³34.1 nM~148

Data synthesized from reference[15].

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Genetic Analysis cluster_phenotype Phenotypic Analysis (Optional) Sample Viral Sample (Plasma or Cells) Extraction Nucleic Acid Extraction Sample->Extraction RT_PCR RT-PCR / PCR Amplification Extraction->RT_PCR Sequencing Sanger or NGS Sequencing RT_PCR->Sequencing Mutagenesis Site-Directed Mutagenesis RT_PCR->Mutagenesis Template Analysis Sequence Analysis Sequencing->Analysis Assay Phenotypic Assay Analysis->Assay Inform Mutagenesis->Assay

Caption: Workflow for identifying and characterizing capsid mutations.

Troubleshooting_Logic Start Sanger Sequencing Fails or Gives Poor Results Check_Template Check Template Quality and Quantity Start->Check_Template Check_Primers Check Primer Design and Integrity Check_Template->Check_Primers Template OK Repurify Re-purify Template Check_Template->Repurify Template Issue Check_Reaction Check PCR and Sequencing Reactions Check_Primers->Check_Reaction Primers OK Redesign_Primers Redesign/Reorder Primers Check_Primers->Redesign_Primers Primer Issue Optimize_Conditions Optimize Reaction Conditions Check_Reaction->Optimize_Conditions Reaction Issue Success Successful Sequencing Check_Reaction->Success All OK Repurify->Start Re-run Redesign_Primers->Start Re-run Optimize_Conditions->Start Re-run

References

Technical Support Center: Genotypic and Phenotypic Assays for Lenacapavir Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments to identify and characterize Lenacapavir resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Lenacapavir and how does it relate to resistance?

Lenacapavir is a first-in-class inhibitor of the HIV-1 capsid protein (CA). It disrupts multiple stages of the viral lifecycle, including capsid-mediated nuclear import of viral DNA, virus assembly and release, and the formation of the capsid core. Resistance to Lenacapavir emerges through mutations in the HIV-1 capsid gene, which alter the drug's binding site on the capsid protein, thereby reducing its efficacy.

Q2: What are the primary resistance mutations associated with Lenacapavir?

Several key resistance-associated mutations (RAMs) in the HIV-1 capsid protein have been identified through in vitro selection and in clinical trials. The most common and significant mutations include M66I, Q67H, K70N/H/R, and N74D/S.

Q3: How is Lenacapavir resistance measured in the laboratory?

Lenacapavir resistance is primarily measured using two types of assays:

  • Phenotypic Assays: These assays directly measure the susceptibility of the virus to the drug. A common method is the single-cycle infectivity assay, often using cell lines like TZM-bl that express a reporter gene (e.g., luciferase) upon viral infection. The concentration of Lenacapavir required to inhibit viral replication by 50% (EC50) is determined for the mutant virus and compared to a wild-type virus. The result is expressed as a "fold change" in resistance.

  • Genotypic Assays: These assays involve sequencing the HIV-1 capsid gene to identify known resistance mutations. This method is rapid and can be performed on clinical samples.

Q4: Is there cross-resistance between Lenacapavir and other antiretroviral drug classes?

No, due to its unique mechanism of action targeting the HIV-1 capsid, Lenacapavir does not exhibit cross-resistance with other existing classes of antiretroviral drugs, such as nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs).

Q5: What is the clinical significance of different Lenacapavir resistance mutations?

The clinical significance of a particular mutation is determined by the level of resistance it confers (fold change in EC50) and its impact on viral replicative capacity (fitness). For instance, the M66I mutation is associated with a greater than 1000-fold reduction in Lenacapavir susceptibility and a significant decrease in viral replication capacity to 1-5% of the wild-type virus. The emergence of resistance is a concern, and in cases of Lenacapavir resistance, an optimized background regimen with other active antiretrovirals is crucial for treatment success.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in phenotypic assays.

Potential Cause Recommended Solution
Cell Line Variability Ensure consistent cell passage number and health. Regularly test for mycoplasma contamination. Use a standardized cell seeding density.
Virus Stock Inconsistency Prepare and titer large batches of virus stocks. Aliquot and store at -80°C to avoid multiple freeze-thaw cycles. Re-titer an aliquot each time a new batch is used.
Reagent Degradation Prepare fresh drug dilutions for each experiment. Ensure proper storage of all reagents according to the manufacturer's instructions.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of cells, virus, and drug solutions.
Inaccurate Drug Dilutions Prepare serial dilutions fresh for each experiment and ensure thorough mixing at each step.

Problem 2: Failure to amplify the HIV-1 capsid gene for genotypic analysis.

Potential Cause Recommended Solution
Low Viral Load in the Sample Genotypic assays typically require a minimum viral load of >500-1000 copies/mL. Confirm the viral load of the sample before proceeding.
RNA Degradation Ensure proper sample collection and storage (plasma frozen at -80°C) to maintain RNA integrity.
Primer Mismatch HIV-1 is genetically diverse. If using standard primers, they may not be optimal for all subtypes. Consider using subtype-specific or degenerate primers.
PCR Inhibition Plasma samples can contain PCR inhibitors. Ensure the RNA extraction method effectively removes these inhibitors.

Problem 3: Discrepancy between genotypic and phenotypic results.

Potential Cause Recommended Solution
Presence of Minor Resistant Variants Standard Sanger sequencing may not detect resistant variants present at a low frequency (<20%). Next-generation sequencing (NGS) can provide a more sensitive and quantitative analysis of viral variants.
Complex Mutational Patterns The phenotypic effect of multiple mutations cannot always be predicted from the genotype alone. Some mutations may have synergistic or antagonistic effects on resistance.
Novel Mutations A novel mutation may be present that is not yet characterized in resistance databases. In this case, a phenotypic assay is essential to determine its impact on drug susceptibility.

Quantitative Data Summary

Table 1: Lenacapavir Resistance-Associated Mutations and their Phenotypic Impact

MutationFold Change in Lenacapavir EC50Impact on Viral Replicative Capacity (% of Wild-Type)
L56I 2049%
M66I >10

Technical Support Center: Optimizing GS-626510 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GS-626510. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in cell culture experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting BRD4. By binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes, most notably c-Myc.[1] This inhibition of c-Myc expression ultimately induces cell cycle arrest and apoptosis in susceptible cancer cell lines.

Q2: How should I dissolve and store this compound?

A2: this compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).[2] For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentrations, the final DMSO concentration in the cell culture medium should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a good starting concentration for my experiments?

A3: The optimal concentration of this compound is highly cell-line dependent. A good starting point for determining the effective dose is to perform a dose-response experiment (e.g., an IC50 determination) covering a broad range of concentrations, from nanomolar to micromolar. Based on published data, concentrations ranging from 40 nM to 1 µM have shown activity in various cancer cell lines. For initial experiments, a 10-point serial dilution starting from 10 µM is a reasonable approach.

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time will vary depending on the cell line and the endpoint being measured. For cell viability or proliferation assays (e.g., MTT or CTG), a 72-hour incubation is a common starting point. For mechanism of action studies, such as analyzing changes in protein expression (e.g., c-Myc downregulation), shorter incubation times of 24 to 48 hours may be sufficient.[1] Time-course experiments are recommended to determine the optimal time point for your specific experimental goals.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
High variability in IC50 values between experiments Inconsistent cell seeding density, variations in incubation time, or degradation of the compound.Ensure consistent cell numbers are plated for each experiment. Standardize all incubation times. Prepare fresh dilutions of this compound from a frozen stock for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[2]
Low or no observable effect at expected concentrations The cell line may be resistant to BET inhibitors. The compound may have precipitated out of solution.Verify the expression of c-Myc in your cell line, as its downregulation is a key mechanism of action. Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing fresh dilutions or using a slightly higher DMSO concentration (while staying within the non-toxic range for your cells).
High background in cell viability assays Contamination of cell cultures (e.g., mycoplasma). Interference from the compound with the assay reagents.Regularly test your cell lines for mycoplasma contamination. To check for assay interference, run a control plate with this compound in cell-free media to see if it directly reacts with the assay reagents.
Unexpected cell morphology or toxicity in vehicle control DMSO concentration is too high.Ensure the final concentration of DMSO in your culture medium is at a non-toxic level for your specific cell line, typically below 0.1%. Run a vehicle-only control (cells treated with the same concentration of DMSO as the highest drug concentration) in every experiment.

Data Presentation

Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay TypeIncubation Time (hours)
ARK1Uterine Serous Carcinoma41.2Apoptosis (Caspase 3/7 Glo)24
ARK2Uterine Serous Carcinoma123.5Apoptosis (Caspase 3/7 Glo)24
Kasumi-1Acute Myeloid Leukemia~250Cell Viability (AlamarBlue)72
SKNO-1Acute Myeloid Leukemia~250Cell Viability (AlamarBlue)72
MOLM13Acute Myeloid Leukemia>500Cell Viability (AlamarBlue)72
MV4-11Acute Myeloid Leukemia>500Cell Viability (AlamarBlue)72

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A 10-point, 3-fold serial dilution starting from a top concentration of 10 µM is a good starting point.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Visualizations

Signaling Pathway

GS626510_Mechanism_of_Action cluster_0 Cell Nucleus GS626510 This compound BET BET Proteins (e.g., BRD4) GS626510->BET Inhibits cMycGene c-Myc Gene BET->cMycGene Promotes Transcription AcetylatedHistones Acetylated Histones cMycProtein c-Myc Protein cMycGene->cMycProtein Transcription & Translation Apoptosis Apoptosis cMycProtein->Apoptosis Induces

Caption: Mechanism of action of this compound.

Experimental Workflow

IC50_Determination_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_ prepare_ incubate_24h->prepare_ treat_cells Treat cells with This compound incubate_24h->treat_cells dilutions Prepare serial dilutions of this compound dilutions->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for IC50 determination using an MTT assay.

Troubleshooting Logic

Troubleshooting_Logic start Inconsistent IC50 Results check_seeding Consistent cell seeding density? start->check_seeding check_incubation Standardized incubation times? check_seeding->check_incubation Yes solution1 Standardize cell seeding protocol check_seeding->solution1 No check_compound Fresh compound dilutions used? check_incubation->check_compound Yes solution2 Ensure consistent incubation periods check_incubation->solution2 No check_compound->start Yes (Re-evaluate) solution3 Prepare fresh dilutions for each experiment check_compound->solution3 No

Caption: Troubleshooting logic for inconsistent IC50 results.

References

Troubleshooting high background in Lenacapavir assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenacapavir (B1654289) assays. The focus is on addressing the common issue of high background signals in cell-based assays designed to evaluate the activity of this potent HIV-1 capsid inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the common cell-based assays used to evaluate Lenacapavir's activity?

A2: The most common assays are single-cycle infectivity assays. These typically involve using engineered HIV-1 vectors that express a reporter gene (e.g., luciferase or Green Fluorescent Protein - GFP) upon successful infection of a target cell line (e.g., MT-4, TZM-bl, or HEK293T). The potency of Lenacapavir is determined by measuring the reduction in reporter gene expression in the presence of the drug, from which an EC50 value (the concentration of drug that inhibits 50% of viral activity) is calculated.

Q2: What is Lenacapavir's mechanism of action, and how does it relate to the assays?

A2: Lenacapavir is a first-in-class HIV-1 capsid inhibitor.[1] It disrupts multiple stages of the viral lifecycle by binding to the viral capsid protein (p24). This interference affects nuclear import of the viral pre-integration complex, as well as the assembly and release of new, functional virions. In the context of an infectivity assay, this disruption of the replication cycle leads to a dose-dependent decrease in the reporter gene signal.

Q3: Why is high background a common problem in Lenacapavir assays?

A3: High background can arise from several factors, including the inherent "stickiness" of the Lenacapavir molecule, leading to non-specific binding to plasticware.[2] Other common causes include insufficient blocking of the assay plate, inadequate washing, cross-reactivity of antibodies (in ELISA-based formats), or issues with the reporter system itself, such as contamination or high basal expression of the reporter gene.[3][4][5]

Troubleshooting High Background

High background can obscure the specific signal in your assay, leading to inaccurate and unreliable results. The following guide provides a systematic approach to identifying and resolving the root causes of high background.

Issue 1: High Background Signal in Wells Without Virus or Cells

This suggests a problem with the assay reagents or the plate itself.

Possible Cause Recommended Solution
Contaminated Reagents Prepare fresh buffers and drug dilutions. Ensure water used for buffers is of high purity.[6]
Plate Phosphorescence If using white plates for a luminescence assay, they may have a tendency to phosphoresce. While white plates can increase the signal, black plates are recommended for the best signal-to-noise ratio.[3]
Substrate Instability For luciferase assays, ensure the luciferin (B1168401) substrate is freshly prepared and protected from light.[7]
Issue 2: High Background Signal in "No Drug" Control Wells

This points to a problem with the biological components of the assay or non-specific binding.

Possible Cause Recommended Solution
Insufficient Blocking The blocking buffer may not be effectively saturating all unoccupied sites on the microplate wells. Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C). Consider trying different blocking agents such as Bovine Serum Albumin (BSA), non-fat dry milk, or casein.[8][9]
Inadequate Washing Unbound reagents can remain in the wells, contributing to background. Increase the number of wash cycles (e.g., from 3 to 5). Ensure complete aspiration of wash buffer after each step.[10][11] Adding a non-ionic detergent like Tween-20 (0.05%) to the wash buffer can also help.[8]
Non-Specific Binding of Lenacapavir Lenacapavir is a hydrophobic molecule and can bind non-specifically to standard polystyrene plates. Use low-protein-binding plates and pipette tips to minimize this effect.[2]
High Basal Reporter Gene Expression The reporter cell line may have a high level of constitutive reporter gene expression. Select a cell clone with low background fluorescence or luminescence.[12]
Serum Effects Components in the serum (e.g., FBS) can sometimes interfere with the assay. Test different lots of serum or consider using a lower serum concentration if it does not impact cell health.[3]

Below is a logical workflow for troubleshooting high background in your Lenacapavir assay.

G start High Background Detected check_no_virus Analyze 'No Virus' and 'No Cell' Controls start->check_no_virus reagent_issue Potential Reagent or Plate Issue check_no_virus->reagent_issue High Background in Controls biological_issue Potential Biological or Non-Specific Binding Issue check_no_virus->biological_issue Controls OK prep_fresh Prepare Fresh Reagents reagent_issue->prep_fresh check_plate Switch to Black Plates (for luminescence) reagent_issue->check_plate optimize_blocking Optimize Blocking Step (Time, Reagent) biological_issue->optimize_blocking optimize_washing Optimize Wash Step (Volume, Cycles) biological_issue->optimize_washing use_low_bind Use Low-Protein-Binding Plates and Tips biological_issue->use_low_bind recheck_cells Evaluate Basal Expression of Reporter Cell Line biological_issue->recheck_cells end_good Background Reduced prep_fresh->end_good end_bad Issue Persists: Consult Further prep_fresh->end_bad check_plate->end_good check_plate->end_bad optimize_blocking->end_good optimize_blocking->end_bad optimize_washing->end_good optimize_washing->end_bad use_low_bind->end_good use_low_bind->end_bad recheck_cells->end_good recheck_cells->end_bad

Troubleshooting workflow for high background.

Experimental Protocols

Protocol: Single-Cycle HIV-1 Infectivity Assay (Luciferase Reporter)

This protocol outlines a typical single-cycle infectivity assay using a luciferase reporter system to determine the EC50 of Lenacapavir.

Materials:

  • HEK293T cells

  • TZM-bl reporter cell line

  • HIV-1 packaging and reporter plasmids

  • Transfection reagent

  • Lenacapavir

  • 96-well cell culture plates (white, clear bottom for luminescence)

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Virus Production:

    • Co-transfect HEK293T cells with an HIV-1 packaging plasmid, a VSV-G envelope plasmid, and an HIV-1 reporter plasmid encoding luciferase.

    • Incubate for 48-72 hours.

    • Harvest the supernatant containing pseudotyped virus particles.

    • Filter the supernatant through a 0.45 µm filter.

    • Determine the virus titer (e.g., by p24 ELISA).

  • Cell Seeding:

    • Seed TZM-bl cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well.

    • Incubate overnight to allow for cell adherence.

  • Drug Treatment and Infection:

    • Prepare serial dilutions of Lenacapavir in cell culture medium.

    • Remove the medium from the TZM-bl cells and add the Lenacapavir dilutions.

    • Add a standardized amount of the pseudotyped virus to each well.

    • Include "virus-only" (no drug) and "cells-only" (no virus) controls.

    • Incubate for 48 hours.

  • Luciferase Assay:

    • Remove the supernatant from the wells.

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to each well.

    • Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from the "cells-only" wells from all other readings.

    • Normalize the results to the "virus-only" control (100% infection).

    • Plot the percentage of inhibition against the Lenacapavir concentration and determine the EC50 value using a non-linear regression analysis.

The following diagram illustrates the experimental workflow.

G cluster_virus Virus Production cluster_assay Infectivity Assay cluster_readout Data Acquisition & Analysis transfect Co-transfect HEK293T cells harvest Harvest & Filter Supernatant transfect->harvest titer Titer Virus (p24 ELISA) harvest->titer infect Infect with Pseudovirus titer->infect seed Seed TZM-bl Reporter Cells treat Add Lenacapavir Dilutions seed->treat treat->infect incubate Incubate for 48h infect->incubate lyse Lyse Cells & Add Substrate incubate->lyse read Measure Luminescence lyse->read analyze Calculate % Inhibition & EC50 read->analyze

References

Technical Support Center: Overcoming Low Viral Infectivity in Control Wells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low viral infectivity in their control wells.

Frequently Asked Questions (FAQs)

Q1: Why is the viral infectivity in my control wells lower than expected?

Low viral infectivity in control wells can stem from several factors, often related to the virus itself, the target cells, or the experimental procedure. Common causes include:

  • Low Viral Titer: The initial concentration of infectious viral particles may be too low.

  • Improper Virus Storage: Repeated freeze-thaw cycles or incorrect storage temperatures can significantly reduce viral infectivity.[1][2][3]

  • Suboptimal Cell Health: Target cells that are unhealthy, contaminated (e.g., with mycoplasma), or at an incorrect passage number are less susceptible to transduction.[4]

  • Incorrect Multiplicity of Infection (MOI): The ratio of viral particles to target cells may be too low for efficient infection.

  • Cell Confluency: Both overly confluent and sparse cell cultures can lead to reduced transduction efficiency.[4]

  • Issues with Transduction Enhancers: The concentration or type of transduction enhancer (e.g., Polybrene) may not be optimal for your cell type.[5][6]

  • Inhibitory Components in Media: Components in the cell culture media could be inhibiting viral entry or function.

Q2: How can I determine if my viral titer is sufficient?

A low viral titer is a primary suspect for poor infectivity. It is crucial to accurately determine the concentration of infectious viral particles in your stock. This is typically measured in transducing units per milliliter (TU/mL) or plaque-forming units per milliliter (PFU/mL). A titer of at least 10^8 TU/mL is often recommended for successful transduction experiments.[4] You can determine your viral titer using methods such as a plaque assay or a TCID50 assay.

Q3: What is the optimal Multiplicity of Infection (MOI) and how do I determine it?

The Multiplicity of Infection (MOI) is the ratio of infectious viral particles to the number of target cells. The optimal MOI varies depending on the virus type, target cell line, and the desired outcome of the experiment. A good starting point for optimization is to test a range of MOIs.

Q4: Can the health and confluency of my target cells affect infectivity?

Absolutely. Healthy, actively dividing cells are generally more receptive to viral transduction. It is recommended to use cells that are at a low passage number and have been regularly maintained. Cell confluency at the time of transduction is also critical. For many cell types, a confluency of 50-80% is recommended.[4]

Q5: How do I properly store my viral stocks to maintain infectivity?

Proper storage is essential to preserve the infectivity of your viral stocks. For long-term storage, it is recommended to aliquot the virus into single-use volumes and store them at -80°C. Avoid repeated freeze-thaw cycles, as each cycle can lead to a significant drop in viral titer, with some studies showing a decrease of up to 50% per cycle.[1][3]

Troubleshooting Guides

If you are experiencing low viral infectivity in your control wells, follow this step-by-step troubleshooting guide.

Step 1: Assess Your Viral Stock
  • Verify Viral Titer: If you have not already, titer your viral stock using a reliable method like a plaque assay or TCID50 assay.

  • Check Storage Conditions: Confirm that the viral stock has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.

Step 2: Evaluate Your Target Cells
  • Cell Health: Examine your cells under a microscope for any signs of stress, contamination, or unusual morphology.

  • Cell Confluency: Ensure that the cell confluency at the time of transduction is within the optimal range for your cell type (typically 50-80%).[4]

  • Passage Number: Use cells at a low passage number, as high passage numbers can lead to changes in cell characteristics and reduced transducibility.

Step 3: Optimize Your Transduction Protocol
  • Multiplicity of Infection (MOI): Perform a dose-response experiment with a range of MOIs to determine the optimal ratio for your specific cells and virus.

  • Transduction Enhancers: If using a transduction enhancer like Polybrene, optimize its concentration. The optimal concentration typically falls within a range of 3-10 µg/ml for many cell lines.[5][6] Be aware that some cell types can be sensitive to Polybrene, so a toxicity test may be necessary.

  • Incubation Time: Ensure an adequate incubation time for the virus to infect the cells.

Data Presentation

The following tables provide representative data to illustrate the impact of key experimental parameters on viral transduction efficiency.

Table 1: Effect of Multiplicity of Infection (MOI) on Transduction Efficiency

MOITransduction Efficiency (%)
0.15-15
120-40
560-80
10>90
20>95 (with potential cytotoxicity)

Table 2: Impact of Cell Confluency on Transduction Efficiency

Cell Confluency at TransductionRelative Transduction Efficiency (%)
30%60
50%90
70%100
90%75
100%50

Table 3: Influence of Polybrene Concentration on Transduction Efficiency

Polybrene Concentration (µg/mL)Transduction Efficiency (%)Cell Viability (%)
025100
25098
47595
68590
89080
109270

Table 4: Effect of Freeze-Thaw Cycles on Viral Titer

Number of Freeze-Thaw CyclesViral Titer Reduction (%)
110-50
250-75
375-90
4>90

Experimental Protocols

Plaque Assay for Viral Titer Determination

This protocol provides a method for determining the concentration of infectious viral particles that form plaques.

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Serial Dilutions: Prepare 10-fold serial dilutions of your viral stock in culture medium.

  • Infection: Remove the culture medium from the cells and infect them with 0.2 mL of each viral dilution. Incubate for 1-2 hours to allow for viral adsorption.[7]

  • Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread.[7]

  • Incubation: Incubate the plates for a period appropriate for plaque formation (typically 2-14 days).[7]

  • Staining and Counting: Once plaques are visible, fix and stain the cells (e.g., with crystal violet). Count the number of plaques in the wells with a countable number of plaques (typically 10-100).[8]

  • Titer Calculation: Calculate the viral titer (PFU/mL) using the following formula:

    • Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)

TCID50 (50% Tissue Culture Infectious Dose) Assay

This protocol determines the viral dilution that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Serial Dilutions: Prepare 10-fold serial dilutions of your viral stock.

  • Infection: Inoculate replicate wells (e.g., 8 wells per dilution) with each viral dilution. Include a negative control (cells only).

  • Incubation: Incubate the plate for a period sufficient to observe CPE (typically 5-20 days).[9]

  • Scoring: Observe each well for the presence or absence of CPE and record the number of positive wells for each dilution.

  • Calculation: Calculate the TCID50 value using a statistical method such as the Reed-Muench or Spearman-Kärber method.[10]

Visualizations

TroubleshootingWorkflow start Low Infectivity in Control Wells check_titer Verify Viral Titer start->check_titer titer_ok Titer Sufficient? check_titer->titer_ok check_storage Check Virus Storage (Temp, Freeze-Thaw) storage_ok Storage Correct? check_storage->storage_ok check_cells Assess Target Cell Health (Viability, Contamination, Passage #) cells_ok Cells Healthy? check_cells->cells_ok check_protocol Review Transduction Protocol (MOI, Confluency, Enhancers) protocol_ok Protocol Optimized? check_protocol->protocol_ok titer_ok->check_storage Yes retiter Re-titer or Produce New Virus titer_ok->retiter No storage_ok->check_cells Yes new_stock Use New Virus Aliquot storage_ok->new_stock No cells_ok->check_protocol Yes culture_cells Culture Fresh, Healthy Cells cells_ok->culture_cells No optimize_protocol Optimize MOI, Confluency, & Enhancer Concentration protocol_ok->optimize_protocol No success Successful Infection protocol_ok->success Yes retiter->start new_stock->start culture_cells->start optimize_protocol->start

Caption: Troubleshooting workflow for low viral infectivity.

ViralInfectionWorkflow cluster_prep Preparation cluster_infection Infection cluster_analysis Analysis prep_virus Prepare Viral Stock (Titered) add_virus Add Virus to Cells (with Enhancer if needed) prep_virus->add_virus prep_cells Seed Target Cells prep_cells->add_virus incubate Incubate (Allow for Infection) add_virus->incubate change_media Change Media (Optional) incubate->change_media assay Assay for Transgene Expression or Phenotype change_media->assay

Caption: A typical experimental workflow for viral infection.

References

Technical Support Center: Lenacapavir Adsorption Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the adsorption of Lenacapavir to laboratory plastics. The following information is curated to help ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Lenacapavir solution losing concentration when I use plastic labware?

A1: Lenacapavir is a lipophilic and hydrophobic molecule, which means it has a tendency to adsorb to surfaces, particularly those that are also hydrophobic, such as many common laboratory plastics like polypropylene (B1209903) and polystyrene.[1][2][3][4][5][6] This non-specific binding can lead to a significant reduction in the effective concentration of Lenacapavir in your solution, potentially impacting experimental results.

Q2: What types of lab plastics are most prone to Lenacapavir adsorption?

A2: Hydrophobic plastics are most likely to adsorb Lenacapavir. On conventional plastic microplates, adsorption is primarily driven by hydrophobic interactions.[5][6] Therefore, standard polypropylene (PP) and polystyrene (PS) labware are expected to have a high potential for Lenacapavir adsorption.

Q3: What are the primary methods to prevent Lenacapavir adsorption?

A3: Several strategies can be employed to minimize the loss of Lenacapavir due to adsorption:

  • Use of Low-Binding Labware: Utilizing microcentrifuge tubes and plates specifically designed for low protein and peptide binding can significantly reduce adsorption.[7][8][9][10][11]

  • Surface Passivation: Pre-coating the plastic surfaces with an inert molecule, such as Bovine Serum Albumin (BSA), can block the sites where Lenacapavir might bind.[12][13]

  • Use of Surfactants/Detergents: Adding a low concentration of a non-ionic surfactant to your solution can prevent adsorption by interacting with either the Lenacapavir molecules or the plastic surface.[7][8][13][14][15][16]

  • Solvent Modification: The inclusion of organic co-solvents can help keep Lenacapavir in solution and reduce its tendency to adsorb to surfaces.[5][6]

Q4: Can I use glass instead of plastic to prevent adsorption?

A4: While glass can be an alternative, it's important to note that adsorption can still occur, particularly for certain types of molecules due to electrostatic interactions.[14][15] For hydrophobic molecules like Lenacapavir, polypropylene is often a suitable choice when appropriate preventative measures are taken.[1] If using glass, similar preventative strategies, such as the use of surfactants, may be necessary.

Troubleshooting Guide

Issue: Inconsistent results in bioassays with Lenacapavir.

This could be due to variable concentrations of Lenacapavir resulting from adsorption to labware.

Troubleshooting Steps:

  • Quantify Adsorption: Before starting your experiment, test for Lenacapavir loss in your experimental setup. Prepare a known concentration of Lenacapavir in your vehicle, incubate it in the labware you plan to use for the same duration as your experiment, and then measure the concentration of Lenacapavir in the solution.

  • Select Appropriate Labware: If significant loss is detected, switch to certified low-binding plasticware.

  • Implement a Pre-treatment Protocol:

    • BSA Coating: Pre-treat your labware with a BSA solution. (See Experimental Protocols below).

    • Surfactant Addition: Test the compatibility of adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Polysorbate 20 (Tween 20) or Poloxamer 188 to your experimental buffer.[3][14]

  • Re-evaluate and Validate: Repeat the quantification of adsorption with the new labware or protocol to ensure the issue is resolved.

Quantitative Data Summary

MethodPlastic TypeCompound TypeReduction in AdsorptionReference
Low-Adsorption Microplates ProprietaryPositively charged or neutral hydrophobic drugsAdsorption reduced to below 15%[5][6]
Addition of Surfactant (Polysorbate 20) PolypropylenePeptides/ProteinsSignificantly effective in reducing adsorption[14]
Surface Coating with Silane Coupling Agents (GPTMS) Tissue Culture MicroplatesVarious hydrophobic and charged drugsSuppressed non-specific adsorption to below 10%[5][6]
BSA Coating PolypropyleneSurfactant Protein DGreatly diminished the amount of protein sticking to the plastic[12]

Experimental Protocols

Protocol 1: BSA Coating of Polypropylene Labware

This protocol describes how to pre-coat polypropylene tubes or plates to minimize the adsorption of Lenacapavir.

  • Prepare a BSA Solution: Dissolve Bovine Serum Albumin (BSA) in deionized water to a final concentration of 1-10 mg/mL. A common starting concentration is 1% (10 mg/mL).

  • Coat the Labware: Add the BSA solution to the polypropylene tubes or wells, ensuring all surfaces that will come into contact with the Lenacapavir solution are covered.

  • Incubate: Incubate the labware with the BSA solution for at least 2-4 hours at room temperature, or overnight at 4°C.

  • Remove BSA Solution: Aspirate the BSA solution.

  • Wash (Optional): Depending on the downstream application, you may perform a gentle wash with your experimental buffer. For many applications, it is sufficient to aspirate the BSA solution and then add the Lenacapavir solution directly.

  • Use Immediately: The coated labware is now ready for use with your Lenacapavir solutions.

Protocol 2: Using Surfactants to Prevent Adsorption

This protocol provides a general guideline for using surfactants in your experimental buffer.

  • Select a Surfactant: Non-ionic surfactants such as Polysorbate 20 (Tween 20), Polysorbate 80, or Poloxamer 188 are commonly used.[14]

  • Determine the Optimal Concentration: The final concentration of the surfactant should be as low as possible to prevent adsorption without interfering with your assay. A typical starting range is 0.01% to 0.1% (v/v). It is crucial to perform a pilot experiment to determine the optimal concentration for your specific application.

  • Prepare the Buffer: Add the selected surfactant to your experimental buffer and mix thoroughly.

  • Prepare Lenacapavir Solution: Use this surfactant-containing buffer to prepare your Lenacapavir working solutions.

  • Perform Experiment: Proceed with your experiment using the Lenacapavir solution containing the surfactant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Adsorption Prevention Method cluster_exp Experiment & Analysis prep_len Prepare Lenacapavir Stock no_treat No Treatment (Control) prep_len->no_treat bsa_coat BSA Coating prep_len->bsa_coat surfactant Add Surfactant prep_len->surfactant prep_ware Select Labware (Standard vs. Low-Binding) prep_ware->no_treat prep_ware->bsa_coat prep_ware->surfactant incubate Incubate Solution no_treat->incubate bsa_coat->incubate surfactant->incubate measure Measure Final Lenacapavir Concentration incubate->measure compare Compare Results measure->compare

Caption: Workflow for testing Lenacapavir adsorption prevention methods.

troubleshooting_flow start Inconsistent Bioassay Results q1 Suspect Lenacapavir Adsorption? start->q1 a1_yes Quantify Adsorption in Current Setup q1->a1_yes Yes a1_no Investigate Other Experimental Variables q1->a1_no No q2 Significant Loss Detected? a1_yes->q2 a2_yes Switch to Low-Binding Labware q2->a2_yes Yes a2_no Proceed with Current Labware q2->a2_no No q3 Loss Still Occurring? a2_yes->q3 end Optimized Protocol a2_no->end a3_yes Implement Surface Passivation (e.g., BSA Coating) or Add Surfactant q3->a3_yes Yes a3_no Problem Likely Resolved. Proceed with Experiment. q3->a3_no No validate Validate New Protocol (Re-quantify Adsorption) a3_yes->validate a3_no->end validate->end

Caption: Troubleshooting logic for addressing Lenacapavir adsorption issues.

References

Technical Support Center: GS-626510 and the Impact of Serum Protein Binding on Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the BET bromodomain inhibitor, GS-626510. The content focuses on the potential impact of serum protein binding on its in vitro potency.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro experiments with this compound, particularly unexpected discrepancies in potency.

Q1: We are observing a lower-than-expected potency (higher IC50 value) for this compound in our cell-based assays. What could be the cause?

A1: Several factors can contribute to an apparent decrease in this compound potency. One of the most common is the presence of serum proteins in your cell culture medium. This compound, like many small molecule inhibitors, may bind to serum proteins such as albumin. This binding sequesters the compound, reducing the unbound fraction that is available to enter the cells and interact with its target, the BET bromodomains.

Illustrative Data:

The following table presents hypothetical data to demonstrate the potential impact of serum protein binding on the half-maximal inhibitory concentration (IC50) of this compound in a uterine serous carcinoma cell line (ARK1).

Cell LineSerum Concentration in MediaApparent IC50 (nM)Fold Shift in IC50
ARK10% (Serum-Free)501.0
ARK15% Fetal Bovine Serum1503.0
ARK110% Fetal Bovine Serum3006.0

Note: This data is illustrative and intended to demonstrate a concept. Actual values may vary.

Troubleshooting Steps:

  • Review Your Assay Conditions: Note the concentration of serum (e.g., Fetal Bovine Serum - FBS) in your cell culture medium.

  • Perform a Serum Shift Assay: To quantify the effect of serum protein binding, determine the IC50 of this compound in the same cell line using varying concentrations of serum (e.g., 0%, 2.5%, 5%, 10%). A significant increase in the IC50 value with increasing serum concentration suggests that serum protein binding is impacting the apparent potency.

  • Consider Serum-Free or Reduced-Serum Conditions: If experimentally feasible, conduct initial potency assessments in serum-free or low-serum medium to determine the baseline potency of this compound.

Q2: How can we confirm that this compound is reaching its intracellular target and engaging with BET proteins in our experimental system?

A2: To confirm target engagement, you can assess the downstream effects of BET inhibition. This compound is known to downregulate the expression of the oncoprotein c-Myc.

Troubleshooting Steps:

  • Western Blot Analysis for c-Myc: Treat your cells with this compound at various concentrations and time points. Perform a western blot to measure the levels of c-Myc protein. A dose- and time-dependent decrease in c-Myc levels would indicate that this compound is engaging its target and eliciting the expected biological response.

  • qRT-PCR for MYC mRNA: You can also measure the mRNA levels of the MYC gene using quantitative real-time PCR to see if the downregulation occurs at the transcriptional level, which is a hallmark of BET inhibitor activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are "readers" of the epigenome, recognizing and binding to acetylated lysine (B10760008) residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, leading to the expression of genes involved in cell proliferation and survival, such as the MYC oncogene. By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones, thereby inhibiting the transcription of key oncogenes like MYC. This leads to decreased cell proliferation and the induction of apoptosis (programmed cell death) in susceptible cancer cells.

Q2: How does serum protein binding affect the potency of a drug like this compound?

A2: The "free drug hypothesis" states that only the unbound fraction of a drug in plasma or culture medium is able to diffuse across cell membranes and interact with its pharmacological target. When a drug with an affinity for serum proteins is introduced into a biological system containing these proteins, a portion of the drug will bind to them, forming a drug-protein complex. This reduces the concentration of free, active drug. Consequently, a higher total concentration of the drug is required to achieve the same therapeutic effect as in a protein-free environment, leading to an apparent decrease in potency (an increase in the measured IC50 value). The extent of this effect depends on the drug's binding affinity for serum proteins and the concentration of these proteins.

Q3: What are the key downstream effects of this compound treatment in sensitive cancer cells?

A3: The primary downstream effects of this compound in sensitive cancer cells, such as uterine serous carcinoma, are:

  • Downregulation of c-Myc: As a direct consequence of BET inhibition, the transcription of the MYC gene is suppressed, leading to a rapid decrease in both c-Myc mRNA and protein levels.

  • Induction of Apoptosis: The reduction in c-Myc, a critical survival factor for many cancer cells, triggers the intrinsic apoptotic pathway. This is characterized by the activation of caspases, such as caspase-3 and caspase-7.

Q4: Are there any general recommendations for designing in vitro experiments with compounds that may have high serum protein binding?

A4: Yes, here are some general recommendations:

  • Characterize Serum Protein Binding Early: If possible, determine the fraction of the compound that is unbound in the presence of the serum concentration you intend to use in your cell-based assays.

  • Standardize Serum Concentration: Use a consistent source and concentration of serum across all experiments to ensure reproducibility.

  • Consider the In Vivo Context: While serum-free conditions can be useful for determining baseline potency, using a physiological concentration of serum may provide a more accurate prediction of how the compound will behave in vivo.

  • Report Unbound Concentrations: When reporting potency values (e.g., IC50), it is good practice to also report the unbound concentration if the protein binding is known, as this provides a more accurate measure of the drug's intrinsic activity.

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50

This protocol describes how to measure the effect of this compound on the viability of cancer cells and determine its IC50 value.

  • Cell Seeding: Seed cancer cells (e.g., ARK1) in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 2,000-5,000 cells/well). Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your desired cell culture medium (with or without serum).

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Western Blot for c-Myc Expression

This protocol details the detection of changes in c-Myc protein levels following treatment with this compound.

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations and for the desired time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control.

Protocol 3: Caspase-3/7 Activity Assay

This protocol measures the induction of apoptosis by assessing the activity of effector caspases.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with this compound as described in the cell viability protocol.

  • Caspase Activity Reagent: Prepare the caspase-3/7 activity reagent (e.g., Caspase-Glo® 3/7) according to the manufacturer's instructions.

  • Lysis and Caspase Activation: Add the caspase-3/7 reagent to each well, which lyses the cells and contains a luminogenic substrate for activated caspase-3 and -7.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Visualizations

GS-626510_Mechanism_of_Action GS626510 This compound BET BET Proteins (BRD2/3/4) GS626510->BET Inhibits TranscriptionalMachinery Transcriptional Machinery BET->TranscriptionalMachinery Recruits AcetylatedHistones Acetylated Histones AcetylatedHistones->BET Binds MYC_Gene MYC Gene TranscriptionalMachinery->MYC_Gene Activates Transcription MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription cMyc_Protein c-Myc Protein MYC_mRNA->cMyc_Protein Translation CellProliferation Cell Proliferation cMyc_Protein->CellProliferation Promotes Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibits

Caption: Mechanism of action of this compound.

Serum_Protein_Binding_Impact TotalDrug Total this compound (in culture medium) BoundDrug Bound this compound (Inactive) TotalDrug->BoundDrug Binding UnboundDrug Unbound (Free) this compound (Active) TotalDrug->UnboundDrug Equilibrium SerumProtein Serum Protein (e.g., Albumin) SerumProtein->BoundDrug Cell Target Cell UnboundDrug->Cell Enters BiologicalEffect Biological Effect (e.g., c-Myc downregulation, Apoptosis) Cell->BiologicalEffect Leads to

Caption: Impact of serum protein binding on this compound availability.

Experimental_Workflow_IC50 Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells PrepareDrug Prepare Serial Dilutions of this compound SeedCells->PrepareDrug TreatCells Treat Cells with this compound and Vehicle Control PrepareDrug->TreatCells Incubate Incubate for 72 hours TreatCells->Incubate AddReagent Add Cell Viability Reagent Incubate->AddReagent ReadPlate Measure Luminescence/ Absorbance AddReagent->ReadPlate AnalyzeData Analyze Data and Calculate IC50 ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: Workflow for determining the IC50 of this compound.

Technical Support Center: Managing Injection Site Reactions in Animal Studies of Lenacapavir

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing injection site reactions (ISRs) during preclinical studies of Lenacapavir (B1654289).

Frequently Asked Questions (FAQs)

Q1: What is Lenacapavir and why is it administered subcutaneously in animal studies?

A1: Lenacapavir is a first-in-class, long-acting HIV-1 capsid inhibitor.[1][2] Its long-acting formulation is designed for infrequent administration, making the subcutaneous route a primary method for preclinical evaluation to ensure sustained drug exposure.[2][3][4] Animal studies in rats, dogs, and non-human primates are crucial for characterizing its pharmacokinetic profile.

Q2: What are the common types of injection site reactions observed with subcutaneously administered drugs like Lenacapavir?

A2: Common ISRs include erythema (redness), swelling, pain, pruritus (itching), nodules, and induration (hardening of the tissue). In clinical studies of Lenacapavir, the most frequently reported ISRs were swelling, pain, and erythema. Nodules and indurations, which are palpable but not typically visible, have also been observed and can be persistent. These reactions are generally considered mild to moderate in severity.

Q3: What is the underlying biological mechanism of injection site reactions?

A3: ISRs are typically a result of the body's innate immune system responding to a foreign substance. This "foreign body response" involves a cascade of events including protein adsorption onto the injected material, infiltration of inflammatory cells like macrophages, and the release of various cytokines, which can lead to inflammation and fibrous encapsulation of the injected depot.

Q4: Are there specific components in Lenacapavir formulations that might contribute to ISRs?

A4: Lenacapavir has been formulated for animal studies in an aqueous suspension or a polyethylene (B3416737) glycol (PEG)/water solution. While these vehicles are generally considered safe, any component of a formulation, including the active pharmaceutical ingredient (API) itself, can potentially trigger a local inflammatory response. The physical properties of the formulation, such as pH, osmolality, and viscosity, can also influence the sensation of pain and the degree of local tissue reaction.

Q5: How can I minimize the occurrence and severity of injection site reactions in my animal studies?

A5: Adhering to best practices for subcutaneous injection is crucial. This includes using the correct needle size, appropriate injection volume for the animal species, proper injection technique (e.g., tenting the skin), and rotating injection sites. Ensuring the formulation is at room temperature before injection can also help reduce discomfort.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Immediate signs of animal distress post-injection (e.g., vocalization, agitation) - Pain due to needle insertion- Irritation from the formulation (e.g., pH, osmolality)- Refine injection technique for minimal trauma.- Consider warming the formulation to room temperature before injection.- Evaluate the formulation's physicochemical properties for potential irritants.
Erythema (redness) and swelling at the injection site within hours to days - Acute inflammatory response to the needle trauma or the formulation.- Document and score the reaction daily using a standardized scale.- If severe, consult with the veterinary staff. Anti-inflammatory treatment may be considered.
Formation of a palpable nodule or induration at the injection site - Localized inflammatory reaction leading to a fibrous capsule formation around the drug depot (foreign body response).- Monitor the size and texture of the nodule over time.- Correlate with pharmacokinetic data to understand drug release.- At study termination, collect tissue for histopathological analysis.
Ulceration or necrosis at the injection site (rare) - Severe inflammatory response- Improper injection technique (e.g., intradermal instead of subcutaneous)- Immediately consult with veterinary staff for appropriate animal care.- Review and retrain on proper subcutaneous injection techniques.
Variable drug exposure in pharmacokinetic analysis - Inconsistent injection technique leading to variable depot formation- Leakage from the injection site- Ensure all personnel are consistently following the injection protocol.- Apply gentle pressure to the injection site for a few seconds post-injection to prevent leakage.

Data Presentation

Table 1: Summary of Injection Site Reactions Reported in Human Clinical Trials of Lenacapavir

Reaction TypeIncidence (%)Common GradeMedian Time to Resolution
Swelling36%1 (Mild)5 days (excluding nodules/indurations)
Pain31%1 (Mild)5 days (excluding nodules/indurations)
Erythema31%1 (Mild)5 days (excluding nodules/indurations)
Nodule25%1 (Mild)148 days
Induration15%1 (Mild)70 days

Data adapted from human clinical trial findings and may serve as a reference for potential observations in animal studies.

Experimental Protocols

Protocol 1: Assessment and Scoring of Injection Site Reactions
  • Animal Observation:

    • Daily macroscopic observation of the injection site for the first 7 days post-injection, and then at regular intervals for the duration of the study.

    • Record observations of erythema, edema, and any other visible abnormalities.

  • Macroscopic Scoring:

    • Utilize a standardized scoring system (e.g., a 0-4 scale) for erythema and edema.

    • Erythema Scale: 0 = No erythema; 1 = Slight erythema; 2 = Well-defined erythema; 3 = Moderate to severe erythema; 4 = Severe erythema (beet redness) to eschar formation.

    • Edema Scale: 0 = No edema; 1 = Slight edema (edges of area well-defined by definite raising); 2 = Moderate edema (raised approximately 1 mm); 3 = Severe edema (raised more than 1 mm and extending beyond the area of exposure).

  • Palpation:

    • Gently palpate the injection site to assess for the presence and size of any nodules or induration.

    • Measure the size of any palpable findings using calipers.

  • Histopathology:

    • At the study endpoint, collect the injection site tissue, including the underlying skin and muscle.

    • Process the tissue for hematoxylin (B73222) and eosin (B541160) (H&E) staining.

    • A veterinary pathologist should perform a semi-quantitative evaluation of inflammation, fibrosis, necrosis, and the presence of inflammatory cell infiltrates (e.g., neutrophils, macrophages, lymphocytes). A scoring system can be adapted for this purpose.

Protocol 2: Best Practices for Subcutaneous Injection in Animal Models
  • Animal Restraint:

    • Ensure the animal is properly and gently restrained to minimize movement and stress.

  • Site Preparation:

    • Select an appropriate injection site with loose skin, such as the interscapular region.

    • Rotate injection sites for subsequent administrations.

    • Shave the fur if necessary for clear visualization. Cleanse the site with an appropriate antiseptic.

  • Needle and Syringe Selection:

    • Use a new, sterile needle and syringe for each animal.

    • Select the smallest appropriate needle gauge for the viscosity of the formulation to minimize tissue trauma.

  • Injection Technique:

    • Gently lift the skin to form a "tent."

    • Insert the needle, bevel up, at the base of the tented skin, parallel to the body.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the formulation slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the site for a few seconds.

  • Volume Considerations:

    • Adhere to the recommended maximum injection volumes for the specific animal species and site to avoid tissue distension.

Visualizations

Foreign Body Response to Subcutaneous Injection Signaling Pathway of Foreign Body Response to a Subcutaneous Depot cluster_initial_events Initial Events cluster_cellular_response Cellular Response cluster_molecular_signaling Molecular Signaling cluster_tissue_response Tissue Response Subcutaneous Injection Subcutaneous Injection Protein Adsorption Protein Adsorption Subcutaneous Injection->Protein Adsorption Immediate Macrophage Recruitment Macrophage Recruitment Protein Adsorption->Macrophage Recruitment Minutes to Hours Macrophage Fusion Macrophage Fusion Macrophage Recruitment->Macrophage Fusion Forms Foreign Body Giant Cells Fibroblast Activation Fibroblast Activation Macrophage Recruitment->Fibroblast Activation Cytokine Release Cytokine Release Macrophage Recruitment->Cytokine Release Fibrous Capsule Formation Fibrous Capsule Formation Fibroblast Activation->Fibrous Capsule Formation Leads to TGF_beta TGF_beta Cytokine Release->TGF_beta IL1_beta_IL6 IL-1β, IL-6 Cytokine Release->IL1_beta_IL6 TGF_beta->Fibroblast Activation Stimulates Inflammation Inflammation IL1_beta_IL6->Inflammation Promotes

Caption: Foreign Body Response Signaling Pathway.

Experimental Workflow for ISR Assessment Workflow for Assessing Injection Site Reactions Start Start Subcutaneous_Injection Subcutaneous Injection of Lenacapavir Start->Subcutaneous_Injection Daily_Observation Daily Macroscopic Observation & Scoring Subcutaneous_Injection->Daily_Observation Palpation_Measurement Palpation and Measurement of Nodules Daily_Observation->Palpation_Measurement Data_Collection Collect Macroscopic and Palpation Data Palpation_Measurement->Data_Collection Endpoint Study Endpoint? Data_Collection->Endpoint Endpoint->Daily_Observation No Tissue_Collection Collect Injection Site Tissue Endpoint->Tissue_Collection Yes Histopathology Histopathological Analysis Tissue_Collection->Histopathology Data_Analysis Analyze All Data Histopathology->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for ISR Assessment.

NLRP3_Inflammasome_Activation NLRP3 Inflammasome Activation in ISRs Danger_Signal Danger Signal (e.g., drug crystals, cell debris) NLRP3_Activation NLRP3 Inflammasome Assembly Danger_Signal->NLRP3_Activation Caspase1_Activation Caspase-1 Activation NLRP3_Activation->Caspase1_Activation IL1b Active IL-1β Caspase1_Activation->IL1b Cleaves IL18 Active IL-18 Caspase1_Activation->IL18 Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Pro_IL18 Pro-IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

References

Technical Support Center: Long-Term GS-626510 Exposure on Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term effects of GS-626510 exposure on cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4.[1] By binding to the bromodomains of BRD4, this compound displaces it from acetylated histones on chromatin, leading to the transcriptional downregulation of key oncogenes, most notably c-Myc.[2][3] This disruption of c-Myc expression inhibits cell proliferation and can induce apoptosis in sensitive cancer cell lines.

Q2: Which cell lines have been shown to be sensitive to this compound in the short term?

A2: Uterine Serous Carcinoma (USC) cell lines, particularly ARK1 and ARK2, have demonstrated high sensitivity to this compound.[2] Short-term exposure (24-72 hours) leads to a dose-dependent decrease in cell proliferation and a significant increase in apoptosis.[2]

Q3: What are the expected short-term effects of this compound on cellular pathways?

A3: The primary short-term effect is the rapid reduction of both total and phosphorylated c-Myc protein levels, which can be observed as early as 30 minutes to 1 hour after treatment, with a peak effect around 24 hours.[2] This is followed by a dose-dependent increase in caspase-3/7 activity, indicating the induction of apoptosis.[2]

Q4: What are the potential mechanisms of acquired resistance to long-term this compound exposure?

A4: While specific long-term resistance mechanisms to this compound are still under investigation, studies with other BET inhibitors suggest several possibilities. These include the emergence of leukemia stem cells that are inherently less sensitive to BET inhibitors. Another potential mechanism is the activation of compensatory signaling pathways, such as the TGF-β pathway, which can bypass the dependency on the BRD4/c-Myc axis.

Q5: How does long-term exposure to BET inhibitors affect cell phenotype?

A5: Long-term continuous exposure of cancer cell lines to BET inhibitors can lead to the selection of a resistant population. These resistant cells may exhibit a different morphology, a slower growth rate, and a reduced dependence on the c-Myc pathway. In some cases, resistance can be associated with an epithelial-to-mesenchymal transition (EMT) and the selective propagation of cancer stem cell-like populations.[4]

Troubleshooting Guides

Issue 1: Inconsistent or No Induction of Apoptosis
Potential Cause Troubleshooting Step
Cell Line Resistance Confirm the sensitivity of your cell line to this compound with a short-term dose-response experiment. Not all cell lines are equally sensitive. USC cell lines like ARK1 and ARK2 are known to be sensitive.
Incorrect Drug Concentration Verify the concentration of your this compound stock solution. Perform a dose-response curve to determine the optimal concentration for inducing apoptosis in your specific cell line.
Timing of Assay Apoptosis is a dynamic process. The peak of caspase activity in ARK1 and ARK2 cells treated with this compound is around 24 hours.[2] Ensure your assay endpoint is timed appropriately.
Assay Method Use a reliable method for detecting apoptosis, such as the IncuCyte Caspase-3/7 assay or Annexin V staining followed by flow cytometry.[5] Ensure reagents are fresh and correctly prepared.
Sub-optimal Cell Health Ensure cells are healthy and in the logarithmic growth phase before treatment. Over-confluent or stressed cells may respond differently to the drug.
Issue 2: Developing a this compound-Resistant Cell Line
Potential Cause Troubleshooting Step
Inadequate Drug Exposure Time Developing stable resistance is a long-term process that can take several months. A gradual, stepwise increase in drug concentration is often more effective than a single high-dose selection.
Drug Instability Prepare fresh drug-containing media regularly to ensure consistent selective pressure.
Heterogeneous Cell Population The parental cell line may contain a mix of sensitive and intrinsically resistant clones. Consider single-cell cloning of the parental line before starting the resistance development protocol to ensure a homogenous starting population.
Loss of Resistant Phenotype Once a resistant line is established, it may need to be continuously cultured in the presence of a maintenance dose of this compound to retain the resistant phenotype.[4]

Data Presentation

Table 1: Short-Term Effects of this compound on ARK1 and ARK2 Cell Lines

ParameterCell LineConcentrationTime PointObservationReference
Apoptosis (Caspase 3/7 Activity) ARK141.2 nM24 hoursSignificant increase[2]
ARK2123.5 nM24 hoursSignificant increase[2]
c-Myc Protein Levels ARK11 µM0.5 - 24 hoursReduction in total and phospho-c-Myc, peaking at 24h[2]
ARK21 µM1 - 24 hoursReduction in total and phospho-c-Myc, peaking at 24h[2]
BRD4 Protein Levels ARK1 & ARK21 µMUp to 24 hoursNo detectable effect on BRD4 protein expression[2]

Note: Specific IC50 values for cell proliferation inhibition by this compound in ARK1 and ARK2 cell lines were not significantly different in the cited study, though the exact values were not provided in the abstract.[2]

Experimental Protocols

IncuCyte Caspase-3/7 Apoptosis Assay

This protocol is adapted for real-time monitoring of apoptosis induction by this compound.

Materials:

  • This compound

  • ARK1 or ARK2 cell lines

  • 96-well clear flat-bottom plates

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • IncuCyte® Caspase-3/7 Green Apoptosis Assay Reagent

  • IncuCyte® Live-Cell Analysis System

Procedure:

  • Cell Seeding: Seed ARK1 or ARK2 cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Reagent and Compound Preparation: Prepare a 2X working solution of the IncuCyte Caspase-3/7 reagent in complete medium. Prepare 2X serial dilutions of this compound in the caspase-containing medium.

  • Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X this compound/caspase reagent mix to achieve the final desired concentrations. Include vehicle control (DMSO) wells.

  • Image Acquisition: Place the plate in the IncuCyte® system. Schedule image acquisition every 2 hours for 48-72 hours using the 10x or 20x objective in both phase-contrast and green fluorescence channels.

  • Analysis: Use the integrated IncuCyte® software to quantify the green fluorescent area (representing apoptotic cells) and cell confluence over time. Normalize the green fluorescent area to confluence to get a measure of apoptosis per cell.

Western Blot for c-Myc and BRD4

Materials:

  • This compound treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-c-Myc, anti-phospho-c-Myc, anti-BRD4, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control (β-actin).

Mandatory Visualizations

Signaling_Pathway cluster_upstream Upstream Regulators cluster_core This compound Action cluster_downstream Downstream Effectors IKK-alpha IKK-alpha BRD4 BRD4 IKK-alpha->BRD4 Phosphorylates JAK/STAT JAK/STAT JAK/STAT->BRD4 PI3K/Akt PI3K/Akt cMyc c-Myc PI3K/Akt->cMyc Stabilizes BRD4->cMyc Promotes Transcription GS626510 This compound GS626510->BRD4 Inhibits Proliferation Cell Proliferation (CDK4, Cyclins) cMyc->Proliferation Apoptosis Apoptosis (Bcl-2 family) cMyc->Apoptosis Regulates Metabolism Metabolism cMyc->Metabolism

Caption: this compound signaling pathway.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Seed ARK1/ARK2 Cells treat Treat with this compound (Dose-Response/Time-Course) start->treat prolif Proliferation Assay (e.g., Confluence) treat->prolif apoptosis Apoptosis Assay (Caspase-3/7) treat->apoptosis lysate Cell Lysis & Protein Quantification treat->lysate wb Western Blot (c-Myc, BRD4) lysate->wb

Caption: Experimental workflow for this compound effects.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Potential Solutions start No Apoptosis Observed conc Check this compound Concentration start->conc time Verify Assay Time Point (24h) start->time health Assess Cell Health start->health dose_response Perform New Dose-Response conc->dose_response time_course Run a Time-Course Experiment time->time_course new_culture Start with a New Cell Culture health->new_culture resistance Consider Cell Line Resistance dose_response->resistance time_course->resistance new_culture->resistance

Caption: Troubleshooting logic for apoptosis assays.

References

Validation & Comparative

A Comparative Guide to HIV-1 Capsid Inhibitors: GS-626510 and its Contemporaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The HIV-1 capsid has emerged as a critical, druggable target in the ongoing search for novel antiretroviral therapies. Its essential roles in both early and late stages of the viral lifecycle, including uncoating, nuclear import, and assembly, make it an attractive point of intervention. This guide provides a detailed comparison of GS-626510's lineage, primarily represented by the clinical candidate Lenacapavir (GS-6207) and the preclinical compound GS-CA1, against other notable HIV-1 capsid inhibitors.

Introduction to HIV-1 Capsid Inhibitors

HIV-1 capsid inhibitors are a novel class of antiretroviral drugs that function by binding to the viral capsid protein (p24), thereby disrupting its normal function. This interference can occur at multiple stages of the HIV-1 replication cycle, offering a distinct mechanism of action compared to existing antiretroviral classes. This unique mechanism also means they often retain activity against viral strains resistant to other drugs.

While the specific compound "this compound" is not prominently featured in recent HIV-1 capsid inhibitor literature, it is understood to be part of the developmental lineage of Gilead Sciences' potent capsid inhibitors, which has culminated in the development of GS-CA1 and the FDA-approved drug, Lenacapavir (GS-6207). This guide will focus on these compounds as the primary comparators, alongside other historically significant and mechanistically relevant capsid inhibitors like BI-2 and PF-74.

Mechanism of Action

HIV-1 capsid inhibitors bind to a conserved pocket on the capsid protein, interfering with the delicate balance of capsid stability required for successful infection.

  • Lenacapavir (GS-6207) and GS-CA1: These compounds bind to the interface between capsid protein subunits. This binding is thought to have a dual effect. In the early stages of infection, it over-stabilizes the capsid, leading to premature disassembly and preventing the successful transport of the viral genome into the nucleus. In the late stages, it interferes with the proper assembly of new viral capsids, resulting in the production of non-infectious virions.[1][2]

  • BI-2: This inhibitor also binds to the capsid protein and has been shown to destabilize the viral core during infection.[3] It blocks HIV-1 infection after reverse transcription but before nuclear import.[3]

  • PF-74: Similar to BI-2, PF-74 destabilizes the HIV-1 core. It has been shown to compete with host factors like CPSF6 and NUP153 for binding to the capsid, which is crucial for nuclear import.[4]

HIV_Capsid_Inhibitor_Mechanism cluster_early Early Stage Inhibition cluster_late Late Stage Inhibition Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Capsid Uncoating Capsid Uncoating Reverse Transcription->Capsid Uncoating Nuclear Import Nuclear Import Capsid Uncoating->Nuclear Import Integration Integration Nuclear Import->Integration Gag Polyprotein Gag Polyprotein Capsid Assembly Capsid Assembly Gag Polyprotein->Capsid Assembly Protease Cleavage Budding & Maturation Budding & Maturation Capsid Assembly->Budding & Maturation Capsid Inhibitors Capsid Inhibitors Capsid Inhibitors->Capsid Uncoating Disrupts Stability (Lenacapavir, GS-CA1, BI-2, PF-74) Capsid Inhibitors->Nuclear Import Blocks Host Factor Interaction Capsid Inhibitors->Capsid Assembly Interferes with Assembly Process

Figure 1: Mechanism of Action of HIV-1 Capsid Inhibitors.

Comparative Performance Data

The following tables summarize the in vitro antiviral activity and cytotoxicity of key HIV-1 capsid inhibitors. EC50 represents the concentration of the drug that inhibits 50% of viral replication, while CC50 is the concentration that causes 50% cytotoxicity to the host cells. A higher selectivity index (CC50/EC50) indicates a more favorable safety profile.

CompoundCell LineEC50CC50Selectivity Index (SI)
Lenacapavir (GS-6207) MT-4100 pM>26.6 µM>266,000
PBMCs50 pM (mean)--
GS-CA1 MT-4240 pM>50 µM>208,300
PBMCs140 pM>50 µM>357,143
BI-2 -1.8 µM--
PF-74 PBMCs0.9 ± 0.5 µM90.5 ± 5.9 µM~100

Data compiled from multiple sources.

Pharmacokinetic Profiles

A key advantage of the GS-CA1 and Lenacapavir lineage is their potential for long-acting administration, a significant advancement in HIV treatment and prevention.

CompoundAdministrationKey Pharmacokinetic Features
Lenacapavir (GS-6207) SubcutaneousLong half-life, allowing for dosing as infrequently as every 6 months.
GS-CA1 SubcutaneousPreclinical studies in rats showed that a single injection maintained plasma concentrations above the EC95 for over 10 weeks.
BI-2 -Limited publicly available pharmacokinetic data.
PF-74 -Poor metabolic stability has limited its clinical development.

Resistance Profiles

Drug resistance is a critical consideration in antiretroviral therapy. In vitro studies have been conducted to select for viral mutations that confer resistance to capsid inhibitors.

  • Lenacapavir (GS-6207) and GS-CA1: Resistance-associated mutations (RAMs) have been identified in the capsid protein, including L56I, M66I, Q67H, N74D, and A105E. Importantly, these mutations do not confer cross-resistance to other classes of antiretroviral drugs.

  • BI-2: Resistance is conferred by substitutions at residues A105 and T107 in the capsid N-terminal domain.

  • PF-74: Resistance mutations have also been identified in the capsid protein.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of HIV-1 capsid inhibitors.

Antiviral Activity Assay (MT-4 Cell-based Assay with p24 ELISA)

This assay is a common method to determine the efficacy of an antiviral compound against HIV-1.

Antiviral_Assay_Workflow Start Start Prepare Serial Dilutions of Inhibitor Prepare Serial Dilutions of Inhibitor Start->Prepare Serial Dilutions of Inhibitor End End Add MT-4 cells to 96-well plate Add MT-4 cells to 96-well plate Prepare Serial Dilutions of Inhibitor->Add MT-4 cells to 96-well plate Infect cells with HIV-1 Infect cells with HIV-1 Add MT-4 cells to 96-well plate->Infect cells with HIV-1 Add Inhibitor Dilutions Add Inhibitor Dilutions Infect cells with HIV-1->Add Inhibitor Dilutions Incubate for 4-5 days Incubate for 4-5 days Add Inhibitor Dilutions->Incubate for 4-5 days Collect Supernatant Collect Supernatant Incubate for 4-5 days->Collect Supernatant Measure p24 antigen by ELISA Measure p24 antigen by ELISA Collect Supernatant->Measure p24 antigen by ELISA Calculate EC50 Calculate EC50 Measure p24 antigen by ELISA->Calculate EC50 Calculate EC50->End

Figure 2: Workflow for a typical HIV-1 antiviral activity assay.

Detailed Steps:

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate cell culture medium.

  • Cell Seeding: Seed MT-4 cells (a human T-cell line highly susceptible to HIV-1) into a 96-well microtiter plate at a predetermined density.

  • Infection: Add a standardized amount of HIV-1 virus stock to the wells containing the MT-4 cells.

  • Treatment: Immediately add the different concentrations of the test compound to the appropriate wells. Include control wells with virus but no compound (positive control) and cells with no virus or compound (negative control).

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified CO2 incubator to allow for viral replication.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial p24 antigen ELISA kit. The amount of p24 is directly proportional to the extent of viral replication.

  • Data Analysis: Plot the p24 concentration against the log of the compound concentration and use a non-linear regression analysis to determine the EC50 value.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration at which a compound becomes toxic to the host cells.

Detailed Steps:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a specified density.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include control wells with cells and no compound.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days) at 37°C.

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Plot the absorbance against the log of the compound concentration to determine the CC50 value, the concentration at which cell viability is reduced by 50%.

In Vitro Resistance Selection

This method is used to identify the genetic mutations that confer resistance to a drug.

Detailed Steps:

  • Initial Culture: Culture a laboratory-adapted strain of HIV-1 in the presence of a sub-optimal concentration of the test compound (typically around the EC50).

  • Passaging: Monitor the culture for signs of viral replication (e.g., by measuring p24 antigen). Once viral replication is detected, harvest the virus and use it to infect fresh cells in the presence of a slightly higher concentration of the compound.

  • Dose Escalation: Continue this process of passaging and dose escalation for multiple rounds.

  • Genotypic Analysis: Once a viral strain capable of replicating at high concentrations of the drug is selected, isolate the viral RNA, reverse transcribe it to DNA, and sequence the gene encoding the drug's target (in this case, the capsid protein).

  • Mutation Identification: Compare the sequence of the resistant virus to the original (wild-type) virus to identify the amino acid mutations that have arisen.

Conclusion

The development of HIV-1 capsid inhibitors, particularly the lineage leading to Lenacapavir, represents a significant advancement in antiretroviral therapy. Their novel mechanism of action, high potency, and long-acting potential offer new hope for treatment-experienced patients and for pre-exposure prophylaxis (PrEP). While early compounds like PF-74 and BI-2 were crucial in validating the capsid as a viable drug target, the exceptional potency and favorable pharmacokinetic profile of the GS-CA1/Lenacapavir series have set a new benchmark. Continued research into this class of inhibitors and the mechanisms of resistance will be vital in realizing their full therapeutic potential.

References

Validating GS-626510 (Lenacapavir) Activity in Primary Human Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-in-class HIV-1 capsid inhibitor, GS-626510 (Lenacapavir), with the early-generation capsid inhibitor, PF-3450074. The focus is on the antiviral activity of these compounds in primary human cells, which are crucial models for preclinical validation. This document summarizes key experimental data, details the methodologies used, and provides visual representations of the underlying mechanisms and workflows.

Quantitative Comparison of Antiviral Activity

The following table summarizes the in vitro antiviral potency of this compound (Lenacapavir) and PF-3450074 against HIV-1 in various primary human cells. The data highlights the exceptional potency of this compound.

CompoundCell TypePotency (EC50/IC50)Citation
This compound (Lenacapavir) Primary Human CD4+ T cells32 pM[1]
Primary Human Macrophages56 pM[1]
Human Peripheral Blood Mononuclear Cells (PBMCs)140 pM[2]
PF-3450074 Human Peripheral Blood Mononuclear Cells (PBMCs)Median EC50: 0.207 µM (range 0.113 to 0.362 µM)[3]
Human Peripheral Blood Mononuclear Cells (PBMCs)IC50: 0.6 ± 0.10 µM to 1.5 ± 0.9 µM (strain dependent)[4]

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) are measures of a drug's potency. A lower value indicates a more potent compound. It is important to consider that the data for this compound and PF-3450074 are from different studies and direct head-to-head comparisons in the same experimental setup may yield slightly different absolute values, though the significant difference in potency is expected to remain.

Mechanism of Action: HIV-1 Capsid Inhibition

This compound and other HIV-1 capsid inhibitors function by binding to the viral capsid protein (CA), a critical component for multiple stages of the HIV-1 lifecycle. This binding disrupts the normal processes of both the early and late stages of viral replication.

  • Early Stage Inhibition: Capsid inhibitors interfere with the proper disassembly of the viral capsid (uncoating) following entry into the host cell. This prevents the efficient release of the viral RNA and reverse transcriptase, thereby blocking the synthesis of viral DNA and its subsequent integration into the host genome.

  • Late Stage Inhibition: These inhibitors also disrupt the assembly and maturation of new viral particles. By binding to the capsid proteins, they interfere with the formation of a stable and infectious viral core, leading to the production of non-infectious virions.

HIV_Capsid_Inhibition cluster_early Early Stage Inhibition cluster_late Late Stage Inhibition Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Reverse Transcription Reverse Transcription Uncoating->Reverse Transcription This compound This compound Uncoating->this compound Inhibited by Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Integration Integration Nuclear Import->Integration Viral Protein Synthesis Viral Protein Synthesis Virion Assembly Virion Assembly Viral Protein Synthesis->Virion Assembly Virion Assembly->this compound Inhibited by Budding & Maturation Budding & Maturation Virion Assembly->Budding & Maturation Infectious Virion Infectious Virion Budding & Maturation->Infectious Virion

Caption: Mechanism of HIV-1 Capsid Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the activity of HIV-1 capsid inhibitors in primary human cells.

Isolation and Culture of Primary Human CD4+ T cells and Macrophages
  • Peripheral Blood Mononuclear Cells (PBMCs) Isolation: PBMCs are isolated from whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

  • CD4+ T cell Isolation: CD4+ T cells are purified from PBMCs using negative selection magnetic beads to deplete other cell types. Purified CD4+ T cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and IL-2.

  • Monocyte-to-Macrophage Differentiation: Monocytes are isolated from PBMCs by plastic adherence or using CD14 positive selection magnetic beads. Monocytes are then differentiated into macrophages by culturing for 5-7 days in DMEM supplemented with 10% FBS, penicillin-streptomycin, and M-CSF.

Antiviral Activity Assay in Primary Human CD4+ T cells
  • Cell Seeding: Plate purified, activated primary human CD4+ T cells in a 96-well plate.

  • Compound Addition: Prepare serial dilutions of the test compounds (e.g., this compound, PF-3450074) and add them to the cells. Include a no-drug control.

  • HIV-1 Infection: Infect the cells with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for 5-7 days at 37°C in a CO2 incubator.

  • Quantification of Viral Replication: Collect the culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.

  • Data Analysis: Determine the EC50 value by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Activity Assay in Primary Human Macrophages
  • Cell Seeding: Plate differentiated human macrophages in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds to the cells.

  • HIV-1 Infection: Infect the macrophages with an R5-tropic strain of HIV-1.

  • Incubation: Incubate the infected cells for 7-10 days, with media changes as required.

  • Quantification of Viral Replication: Measure the concentration of HIV-1 p24 antigen in the culture supernatants at various time points using ELISA.

  • Data Analysis: Calculate the EC50 values as described for the CD4+ T cell assay.

HIV-1 p24 Antigen ELISA

The HIV-1 p24 antigen capture ELISA is a standard method to quantify viral replication.

  • Coating: Coat a 96-well plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.

  • Blocking: Block the plate with a blocking buffer to prevent non-specific binding.

  • Sample Addition: Add cell culture supernatants and a standard curve of recombinant p24 antigen to the plate and incubate.

  • Detection Antibody: Add a biotinylated detector antibody specific for a different epitope on the p24 antigen and incubate.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader. The concentration of p24 in the samples is determined by interpolating from the standard curve.

Experimental_Workflow Isolate Primary Human Cells Isolate Primary Human Cells Culture & Differentiate Culture & Differentiate Isolate Primary Human Cells->Culture & Differentiate Seed Cells in 96-well Plate Seed Cells in 96-well Plate Culture & Differentiate->Seed Cells in 96-well Plate Add Serial Dilutions of Compound Add Serial Dilutions of Compound Seed Cells in 96-well Plate->Add Serial Dilutions of Compound Infect with HIV-1 Infect with HIV-1 Add Serial Dilutions of Compound->Infect with HIV-1 Incubate (5-10 days) Incubate (5-10 days) Infect with HIV-1->Incubate (5-10 days) Collect Supernatant Collect Supernatant Incubate (5-10 days)->Collect Supernatant Quantify p24 Antigen (ELISA) Quantify p24 Antigen (ELISA) Collect Supernatant->Quantify p24 Antigen (ELISA) Data Analysis (EC50 Calculation) Data Analysis (EC50 Calculation) Quantify p24 Antigen (ELISA)->Data Analysis (EC50 Calculation)

References

Comparative Assessment of GS-626510: Cytotoxicity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the BET bromodomain inhibitor GS-626510, focusing on its cytotoxic effects and potential off-target interactions. The information is intended to assist researchers in evaluating its suitability for preclinical studies and to provide a framework for further investigation. Data on this compound is compared with other notable BET inhibitors, including GS-5829, JQ1, and OTX015, where publicly available information permits.

Executive Summary

This compound is a novel small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers regulating gene transcription. By targeting BET proteins, particularly BRD2, BRD3, and BRD4, this compound disrupts the transcriptional program of oncogenes such as c-Myc, leading to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in c-Myc-driven malignancies. This guide summarizes the available data on its cytotoxicity and provides an overview of the methodologies used to assess its off-target effects.

Data Presentation: Comparative Cytotoxicity of BET Inhibitors

While comprehensive public data on the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cancer cell lines is limited, a key study in uterine serous carcinoma (USC) provides valuable insights into its activity. The following table summarizes the available cytotoxicity data for this compound and its comparators. It is important to note that direct head-to-head comparisons in the same studies are ideal for accurate assessment, and the data below is compiled from various sources.

CompoundCell LineCancer TypeIC50 / Effective ConcentrationReference
This compound ARK1Uterine Serous CarcinomaApoptosis induction starting at 41.2 nM[1]
This compound ARK2Uterine Serous CarcinomaApoptosis induction starting at 123.5 nM[1]
GS-5829 USC Cell LinesUterine Serous CarcinomaDose-dependent decrease in cell proliferation[2]
JQ1 MultipleVariousSub-micromolar to low micromolar range[3]
OTX015 EPN Cell LinesEpendymomaMedian IC50 of 193 nmol/L
OTX015 Leukemia Cell LinesAcute LeukemiaSubmicromolar concentrations[4]

Note: The data for this compound in USC cell lines reflects the concentration at which apoptosis is initiated, which is a measure of cytotoxic effect but not a direct IC50 value from a proliferation assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the assessment of cytotoxicity and off-target effects of BET inhibitors.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Caspase-Glo® 3/7 Assay:

This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.

  • Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal. The intensity of the light is proportional to the amount of caspase 3/7 activity.

  • Procedure:

    • Seed cells in a white-walled 96-well plate and treat with the test compound.

    • After the desired incubation period, add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

    • Mix gently and incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a luminometer.

3. IncuCyte® Live-Cell Analysis for Apoptosis:

This real-time imaging and analysis platform allows for the kinetic monitoring of apoptosis.

  • Principle: The system uses a non-perturbing caspase-3/7 reagent that is added directly to the cell culture medium. Upon caspase-3/7 activation in apoptotic cells, the substrate is cleaved, releasing a green or red fluorescent DNA-binding dye that stains the nucleus of apoptotic cells. The IncuCyte instrument automatically acquires and analyzes images over time.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Add the IncuCyte® Caspase-3/7 reagent and the test compound to the wells.

    • Place the plate inside the IncuCyte® live-cell analysis system.

    • Schedule image acquisition at regular intervals (e.g., every 2-3 hours) for the duration of the experiment.

    • The integrated software quantifies the number of fluorescent apoptotic cells over time.

Off-Target Effects Assessment

1. Kinome Scanning (e.g., KINOMEscan™):

This is a high-throughput competition binding assay to quantitatively measure the interactions of a test compound against a large panel of kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is quantified using qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

  • Procedure:

    • A mixture of a DNA-tagged kinase, a ligand-immobilized solid support, and the test compound is incubated to allow for competitive binding.

    • The solid support is washed to remove unbound kinase.

    • The amount of bound kinase is quantified by qPCR of the DNA tag.

    • The results are typically reported as the percentage of kinase remaining bound relative to a DMSO control, or as dissociation constants (Kd) for significant interactions.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows described in this guide, created using the DOT language for Graphviz.

cluster_0 BET Inhibition Signaling Pathway BET BET Proteins (BRD2, BRD3, BRD4) Recruitment Recruitment of Transcriptional Machinery BET->Recruitment GS626510 This compound GS626510->BET Inhibits Binding Apoptosis Apoptosis GS626510->Apoptosis Histones Acetylated Histones Histones->BET TF Transcription Factors TF->BET Oncogenes Oncogene Transcription (e.g., c-Myc) Recruitment->Oncogenes Proliferation Cell Proliferation & Survival Oncogenes->Proliferation

Figure 1. Simplified signaling pathway of this compound-mediated BET inhibition.

cluster_1 Cytotoxicity Assay Workflow (MTT) start Seed Cells in 96-well plate treat Treat with this compound (Dose-response) start->treat incubate Incubate (e.g., 72 hours) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Figure 2. General workflow for an MTT-based cytotoxicity assay.

cluster_2 Off-Target Kinome Scan Workflow compound Test Compound (this compound) competition Competitive Binding Assay compound->competition kinase_panel Panel of DNA-tagged Kinases kinase_panel->competition ligand_beads Immobilized Ligand ligand_beads->competition quantify Quantify Bound Kinase (qPCR) competition->quantify data_analysis Data Analysis (Kd or % Inhibition) quantify->data_analysis profile Selectivity Profile data_analysis->profile

Figure 3. Workflow for assessing off-target kinase interactions.

Conclusion

This compound demonstrates promising cytotoxic activity in preclinical cancer models, particularly in those driven by c-Myc. Its mechanism of action through BET inhibition leads to the induction of apoptosis. While direct comparative cytotoxicity data across a broad panel of cell lines is not extensively available in the public domain, the existing studies suggest potent anti-cancer effects. A comprehensive assessment of its off-target profile, particularly through kinome-wide screening, is a critical step in its continued development to understand its selectivity and potential for off-target liabilities. The experimental protocols outlined in this guide provide a foundation for researchers to conduct further comparative studies to fully elucidate the therapeutic potential and safety profile of this compound.

References

Lenacapavir: A Paradigm Shift in Antiretroviral Therapy with No Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Foster City, CA – Lenacapavir, a first-in-class capsid inhibitor, demonstrates a unique mechanism of action that sets it apart from all other approved antiretroviral (ARV) classes. Extensive in vitro studies and clinical trial data confirm that Lenacapavir lacks cross-resistance with existing antiretroviral drugs, offering a critical new option for heavily treatment-experienced individuals with multidrug-resistant HIV-1.[1] Its novel mode of action, targeting the HIV-1 capsid at multiple stages of the viral lifecycle, ensures that mutations conferring resistance to other ARVs do not impact its efficacy.[2]

Lenacapavir interferes with capsid-mediated nuclear uptake of HIV-1 proviral DNA, virus assembly and release, and the formation of a proper capsid core.[2][3] This multi-faceted inhibition at the level of a structural protein, rather than viral enzymes, is the basis for its distinct resistance profile.[3] Consequently, Lenacapavir maintains its potent antiviral activity against HIV-1 isolates that are resistant to nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs).[2][4]

In Vitro Susceptibility and Resistance Profile

The lack of cross-resistance is substantiated by in vitro phenotypic susceptibility analyses. Studies have shown that HIV-1 isolates with resistance to various classes of antiretrovirals remain fully susceptible to Lenacapavir, with fold changes in EC50 values close to that of wild-type virus.

While Lenacapavir itself can select for resistance-associated mutations (RAMs) in the capsid protein (CA), these mutations do not confer resistance to other ARV classes. The most frequently observed Lenacapavir-associated RAMs include Q67H, K70N, M66I, and N74D. It is noteworthy that many of these mutations are associated with a significant reduction in viral replication capacity, potentially limiting their clinical impact.

Below is a summary of the in vitro phenotypic susceptibility of site-directed mutants with Lenacapavir RAMs to Lenacapavir and other antiretroviral agents.

Capsid MutationLenacapavir Fold Change (FC) vs. Wild-TypeReplication Capacity (% of Wild-Type)Cross-Resistance to Other ARV Classes
Q67H4.758%None
K70N--None
M66I>10001-5%None
N74D--None
Q67H + K70R46-None
M66I + A105T110-None

Experimental Protocols

The assessment of Lenacapavir's cross-resistance profile relies on well-established in vitro assays. The following are detailed methodologies for key experiments cited.

PhenoSense™ Gag-Pro Assay (Single-Cycle Assay)

This assay provides a quantitative measure of drug susceptibility by assessing a single round of viral replication.

  • Viral RNA Isolation and Amplification: HIV-1 Gag-Pro sequences are isolated from patient plasma samples. These sequences are then amplified using reverse transcription-polymerase chain reaction (RT-PCR).[5]

  • Generation of Pseudotyped Viruses: The amplified patient-derived Gag-Pro sequences are cloned into a replication-defective HIV-1 vector that contains a luciferase reporter gene. This vector is then co-transfected into host cells along with an expression vector for a viral envelope protein (e.g., from murine leukemia virus) to produce pseudotyped virus particles. These particles contain the patient's Gag-Pro proteins but can only infect cells for a single cycle.[6]

  • Drug Susceptibility Testing: The pseudotyped viruses are used to infect target cells in the presence of serial dilutions of Lenacapavir or other antiretroviral drugs.

  • Quantification of Viral Replication: After a set incubation period, the cells are lysed, and luciferase activity is measured. The light output is proportional to the extent of viral replication.

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50) is calculated. The fold change in susceptibility is determined by dividing the EC50 for the patient-derived virus by the EC50 for a wild-type reference virus.[5]

Rev-CEM-Luc/GFP Assay (Multi-Cycle Assay)

This novel assay is particularly useful for characterizing replication-impaired mutants.

  • Cell Line: The assay utilizes the Rev-CEM-Luc/GFP cell line, a human T-cell line engineered to express luciferase and green fluorescent protein (GFP) upon infection with HIV.[7]

  • Virus Production: Replicative viral stocks are generated by transfecting a proviral DNA clone containing the capsid mutations of interest into producer cells.

  • Infection and Drug Treatment: The Rev-CEM-Luc/GFP cells are infected with the generated viruses in the presence of varying concentrations of antiretroviral drugs.

  • Readout: After an incubation period of 5 days, viral replication is quantified by measuring luciferase activity or by detecting GFP-positive cells via flow cytometry.[7]

  • Data Analysis: Similar to the single-cycle assay, the EC50 and fold change are calculated to determine drug susceptibility.

MT-2 Cytopathic Effect Assay (Multi-Cycle Assay)

This is a classic assay for assessing the antiviral activity of compounds that relies on the cytopathic effect (CPE) of HIV infection.

  • Cell Line: The MT-2 cell line, a human T-cell line highly susceptible to HIV-1 infection and subsequent cell death (cytopathic effect), is used.[8]

  • Virus Infection: MT-2 cells are infected with replicative HIV-1 containing specific capsid mutations in the presence of a range of antiretroviral drug concentrations.

  • Assessment of Cytopathic Effect: The cultures are incubated for several days and then examined for the presence of syncytia (giant multi-nucleated cells) and other signs of CPE.[8]

  • Quantification: The protective effect of the drug is quantified by measuring cell viability using a colorimetric assay (e.g., MTT or XTT).

  • Data Analysis: The drug concentration that protects 50% of the cells from virus-induced death is determined as the EC50.

Visualizing the Landscape of HIV-1 Replication and Lenacapavir's Action

To better understand the context of Lenacapavir's unique mechanism and the workflow for assessing its resistance profile, the following diagrams are provided.

HIV_Lifecycle cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV HIV Virion Uncoating Uncoating & Reverse Transcription HIV->Uncoating Binding & Fusion Integration Nuclear Import & Integration Uncoating->Integration RTIs RTIs Provirus Provirus Integration->Provirus INSTIs INSTIs Lenacapavir Lenacapavir Assembly Assembly Budding Budding & Maturation Assembly->Budding PIs PIs Budding->HIV New Virion Transcription Transcription & Translation Provirus->Transcription Transcription->Assembly

Caption: Simplified HIV-1 replication cycle highlighting the stages targeted by different classes of antiretrovirals.

Lenacapavir_Mechanism cluster_early Early Stage Inhibition cluster_late Late Stage Inhibition Nuclear_Import Capsid-Mediated Nuclear Import Block1 Blocks Nuclear Pore Complex Interaction Nuclear_Import->Block1 LEN1 Lenacapavir LEN1->Nuclear_Import Assembly Capsid Assembly Block2 Aberrant Capsid Formation Assembly->Block2 Maturation Virion Maturation Maturation->Block2 LEN2 Lenacapavir LEN2->Assembly LEN2->Maturation

Caption: Lenacapavir's dual mechanism of action, inhibiting both early and late stages of the HIV-1 lifecycle.

Resistance_Workflow Patient_Sample Patient Plasma Sample RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction RT_PCR RT-PCR Amplification of Gag-Pro Gene RNA_Extraction->RT_PCR Cloning Cloning into HIV-1 Vector RT_PCR->Cloning Transfection Co-transfection with Envelope Vector Cloning->Transfection Virus_Production Production of Pseudotyped Virus Transfection->Virus_Production Susceptibility_Assay Drug Susceptibility Assay (e.g., PhenoSense) Virus_Production->Susceptibility_Assay Data_Analysis Data Analysis (EC50, Fold Change) Susceptibility_Assay->Data_Analysis Report Resistance Report Data_Analysis->Report

Caption: A generalized workflow for phenotypic antiretroviral resistance testing, as exemplified by the PhenoSense™ assay.

References

In Vitro Efficacy of Lenacapavir and Comparator Antiretrovirals Against HIV-2 Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of the novel capsid inhibitor, lenacapavir (B1654289) (formerly GS-6207), against Human Immunodeficiency Virus Type 2 (HIV-2) isolates. For context and comparison, data for currently recommended and alternative antiretroviral agents from the integrase strand transfer inhibitor (INSTI) and protease inhibitor (PI) classes are also presented. The objective of this document is to offer a clear, data-driven overview to inform research and drug development efforts targeting HIV-2.

Comparative Efficacy of Antiretroviral Agents Against HIV-2

The following table summarizes the in vitro 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values for lenacapavir and key comparator drugs against wild-type HIV-2 isolates. Data has been compiled from studies utilizing comparable methodologies where possible to ensure a meaningful comparison. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.

Drug ClassAntiretroviral AgentMean EC50/IC50 (nM) vs. HIV-2Assay MethodCell LineNotes
Capsid Inhibitor Lenacapavir (GS-6207)2.2 nM (IC50)[1]Single-Cycle InfectionMAGIC-5A11- to 14-fold less potent against HIV-2 compared to HIV-1[1].
Integrase Inhibitor Bictegravir1.4 - 5.6 nM (EC50)[2]Single-Cycle AssayMAGIC-5APotent activity against both group A and group B HIV-2 isolates.
Integrase Inhibitor Dolutegravir (B560016)1.9 - 2.6 nM (EC50)[3][4]Single-Cycle AssayMAGIC-5AComparable sensitivity between HIV-1 and HIV-2 isolates in this assay.
Protease Inhibitor Darunavir0.42 µM (IC50)Cell Culture-Data from a modular system to evaluate protease inhibitor efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental to understanding the generation of the presented efficacy data.

Single-Cycle Infectivity Assay (MAGIC-5A Cells)

This assay is utilized to determine the susceptibility of HIV-2 to antiretroviral drugs in a single round of viral infection, preventing confounding factors from multiple replication cycles.

  • Cell Preparation: HeLa/CD4+ cells expressing CCR5 and containing an HIV-1 LTR-driven β-galactosidase reporter gene (MAGIC-5A cells) are seeded in 96-well plates and cultured overnight.

  • Drug Dilution: The antiretroviral compounds are serially diluted to various concentrations in cell culture medium.

  • Infection: The MAGIC-5A cells are pre-incubated with the diluted drugs for a specified period before being infected with a standardized amount of cell-free HIV-2 virus stock.

  • Incubation: The infected cells are incubated for 48 hours to allow for a single round of viral entry, reverse transcription, integration, and reporter gene expression.

  • Data Analysis: Post-incubation, the cells are lysed, and the activity of the β-galactosidase reporter enzyme is measured. The drug concentration that inhibits viral replication by 50% (EC50) is calculated by plotting the reporter activity against the drug concentration.

p24 Antigen Reduction Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of an antiretroviral drug to inhibit HIV-2 replication in primary human cells over multiple cycles of infection.

  • PBMC Isolation and Stimulation: PBMCs are isolated from healthy donor blood and stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) to make them susceptible to HIV-2 infection.

  • Drug Dilution: The antiretroviral agents are prepared in serial dilutions in culture medium.

  • Infection: Stimulated PBMCs are infected with a laboratory-adapted or clinical isolate of HIV-2 in the presence of the various drug concentrations.

  • Culture Maintenance: The infected cell cultures are maintained for a period of 7-14 days, with regular changes of the culture medium containing the appropriate drug concentrations.

  • Data Collection: Supernatants from the cell cultures are collected at multiple time points.

  • p24 ELISA: The concentration of the HIV-2 p24 capsid protein in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The reduction in p24 antigen production in the presence of the drug compared to a no-drug control is used to determine the IC50 value.

Visualizing Experimental and Biological Pathways

To further elucidate the methodologies and the biological context of HIV-2 infection, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_infection Infection & Incubation cluster_analysis Data Acquisition & Analysis drug_prep Serial Dilution of Antiretroviral Drug infection Infection with HIV-2 Isolate drug_prep->infection cell_prep Seeding of Target Cells (e.g., MAGIC-5A or PBMCs) cell_prep->infection incubation Incubation (48h for single-cycle, 7-14 days for multi-cycle) infection->incubation readout Measure Viral Replication (e.g., Luciferase, p24 ELISA) incubation->readout analysis Calculate EC50/IC50 Values readout->analysis

In Vitro Antiviral Susceptibility Assay Workflow.

hiv2_lifecycle cluster_entry Viral Entry cluster_replication Replication & Integration cluster_production Viral Production cluster_maturation Maturation & Release binding 1. Binding & Fusion rt 2. Reverse Transcription binding->rt integration 3. Integration (Target of INSTIs) rt->integration transcription 4. Transcription & Translation integration->transcription assembly 5. Assembly (Target of Capsid Inhibitors) transcription->assembly budding 6. Budding assembly->budding maturation 7. Maturation (Target of Protease Inhibitors) budding->maturation

Simplified HIV-2 Lifecycle and Antiretroviral Targets.

References

Lenacapavir: A Comparative Analysis of Efficacy in Treatment-Naive vs. Treatment-Experienced HIV-1 Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance of the first-in-class capsid inhibitor, lenacapavir (B1654289), in pivotal clinical trials for both initial and multidrug-resistant HIV-1 treatment. This guide provides an objective comparison of lenacapavir's efficacy, safety, and underlying experimental protocols in treatment-naive versus heavily treatment-experienced individuals with HIV-1. The data is primarily drawn from the CALIBRATE and CAPELLA clinical trials, respectively.

Lenacapavir's Novel Mechanism of Action

Lenacapavir is a first-in-class HIV-1 capsid inhibitor that disrupts multiple, essential steps in the viral lifecycle. Unlike many antiretrovirals that target single enzymes, lenacapavir interferes with capsid-mediated nuclear transport of viral DNA, as well as the assembly and release of new virions. This multi-faceted mechanism of action contributes to its high potency and lack of cross-resistance to other existing antiretroviral drug classes.

cluster_host_cell Host Cell cluster_nucleus Nucleus Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription HIV RNA -> HIV DNA Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Capsid-mediated Integration Integration Nuclear Import->Integration Proviral DNA Transcription & Translation Transcription & Translation Integration->Transcription & Translation Host Machinery Viral Assembly Viral Assembly Transcription & Translation->Viral Assembly Budding & Maturation Budding & Maturation Viral Assembly->Budding & Maturation New Virion New Virion Budding & Maturation->New Virion lenacapavir1 Lenacapavir Inhibition lenacapavir1->Nuclear Import lenacapavir2 Lenacapavir Inhibition lenacapavir2->Viral Assembly lenacapavir2->Budding & Maturation HIV Virion HIV Virion HIV Virion->Viral Entry cluster_calibrate CALIBRATE Trial Workflow Screening Screening Randomization Randomization Screening->Randomization Treatment Arm 1 SC LEN + F/TAF -> SC LEN + TAF Randomization->Treatment Arm 1 Treatment Arm 2 SC LEN + F/TAF -> SC LEN + BIC Randomization->Treatment Arm 2 Treatment Arm 3 Oral LEN + F/TAF Randomization->Treatment Arm 3 Control Arm B/F/TAF Randomization->Control Arm Follow-up Follow-up Treatment Arm 1->Follow-up Treatment Arm 2->Follow-up Treatment Arm 3->Follow-up Control Arm->Follow-up cluster_capella CAPELLA Trial Workflow Screening Screening Randomized Cohort Oral LEN or Placebo + Failing Regimen (14 days) Screening->Randomized Cohort Non-randomized Cohort Open-label Oral LEN + OBR Screening->Non-randomized Cohort Maintenance Phase SC LEN + OBR (for all participants) Randomized Cohort->Maintenance Phase Non-randomized Cohort->Maintenance Phase Follow-up Follow-up Maintenance Phase->Follow-up

Validating GS-626510 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of GS-626510, a potent BET (Bromodomain and Extra-Terminal domain) family inhibitor. This compound targets BRD4 (Bromodomain-containing protein 4), a key regulator of oncogenes such as c-Myc. Validating that a compound reaches and binds to its intended intracellular target is a critical step in drug development. This document outlines and compares various assays, presenting quantitative data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate methods for their studies.

This compound Signaling Pathway

This compound functions by competitively binding to the bromodomains of BRD4, preventing its interaction with acetylated histones on chromatin. This displacement of BRD4 from gene promoters and enhancers, particularly those of oncogenes like c-Myc, leads to the suppression of their transcription. The subsequent decrease in c-Myc protein levels results in cell cycle arrest and apoptosis in cancer cells.

GS-626510_Signaling_Pathway This compound Mechanism of Action GS626510 This compound BRD4 BRD4 GS626510->BRD4 Inhibits AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Activates Transcription Chromatin Chromatin AcetylatedHistones->Chromatin Part of cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation CellCycleArrest Cell Cycle Arrest cMyc_Protein->CellCycleArrest Suppresses Apoptosis Apoptosis cMyc_Protein->Apoptosis Induces

Caption: this compound inhibits BRD4, leading to c-Myc downregulation and apoptosis.

Comparison of Target Engagement Assays

Several distinct methodologies can be employed to confirm the direct binding of this compound to BRD4 within a cellular context, as well as to quantify the downstream functional consequences of this engagement. The following sections provide a comparative overview of these techniques.

Direct Target Engagement Assays

These assays directly measure the physical interaction between the compound and its target protein within the cell.

AssayPrincipleOutput DataAdvantagesDisadvantages
NanoBRET™ Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged BRD4 and a fluorescent tracer. Compound competition displaces the tracer, reducing BRET signal.IC50 values, compound affinity, and residence time.Live-cell analysis, high sensitivity, quantitative.Requires genetic modification of cells, dependent on a specific tracer.
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein, increasing its melting temperature. Soluble protein is quantified by Western blot or other methods after heat shock.Thermal shift (ΔTm), evidence of target binding.Label-free, applicable to native proteins in cells and tissues.Lower throughput, less quantitative for affinity determination.
Co-immunoprecipitation (Co-IP) An antibody pulls down the target protein (BRD4). The presence or absence of interacting partners (e.g., acetylated histones) is detected by Western blot.Qualitative or semi-quantitative assessment of binding disruption.Measures disruption of protein-protein interactions in a cellular context.Can be influenced by antibody specificity and non-specific binding, generally not high-throughput.
AlphaScreen®/AlphaLISA® Proximity-based assay where donor and acceptor beads are brought together by the BRD4-histone interaction, generating a signal. Inhibitors disrupt this interaction.IC50 values for disruption of protein-protein interaction.Homogeneous, high-throughput, sensitive.In vitro assay using cell lysates, potential for false positives/negatives from lysate components.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) FRET between a donor-labeled antibody to a tagged BRD4 (e.g., GST-tag) and an acceptor-labeled binding partner (e.g., biotinylated histone peptide with streptavidin-fluorophore).IC50 values.Homogeneous, high-throughput, reduced background fluorescence.Typically an in vitro assay using purified components or cell lysates.
Downstream Functional Assays

These assays measure the biological consequences of this compound engaging its target.

AssayPrincipleOutput DataAdvantagesDisadvantages
c-Myc Expression (Western Blot or qPCR) Measures the decrease in c-Myc protein or mRNA levels following treatment with the BET inhibitor.Fold change in c-Myc levels, confirmation of downstream pathway modulation.Directly links target engagement to a key functional outcome.Indirect measure of target binding, can be affected by other pathways influencing c-Myc.
Apoptosis Assay (e.g., Caspase-3/7 Activity) Measures the activation of caspases, key executioners of apoptosis, upon drug treatment.Fold increase in caspase activity, percentage of apoptotic cells.Provides a quantitative measure of the desired cellular phenotype (cell death).Downstream effect that may not be solely dependent on on-target activity.

Experimental Protocols and Data

This section details the methodologies for the key assays and presents comparative data for this compound and other well-characterized BET inhibitors like JQ1.

NanoBRET™ Target Engagement Assay

This assay is a gold standard for quantifying compound binding to a target protein in live cells.

Experimental Workflow:

NanoBRET_Workflow NanoBRET Assay Workflow Transfect Transfect cells with NanoLuc®-BRD4 fusion vector Seed Seed transfected cells in a 384-well plate Transfect->Seed AddTracer Add NanoBRET™ Tracer Seed->AddTracer AddCompound Add serially diluted This compound or control AddTracer->AddCompound Incubate Incubate at 37°C AddCompound->Incubate AddSubstrate Add Nano-Glo® Substrate and extracellular NanoLuc® inhibitor Incubate->AddSubstrate Read Read BRET signal (Donor and Acceptor wavelengths) AddSubstrate->Read Analyze Calculate BRET ratio and determine IC50 Read->Analyze

Caption: Workflow for the NanoBRET target engagement assay.

Detailed Protocol:

  • Cell Transfection: Transfect HEK293 cells with a vector encoding a fusion of BRD4 and NanoLuc® luciferase.

  • Cell Seeding: Plate the transfected cells in a 384-well white opaque cell culture plate and incubate for 24 hours.

  • Compound and Tracer Addition: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., JQ1). Add the NanoBRET™ tracer to the cells, followed by the diluted compounds.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Substrate Addition: Add the Nano-Glo® Substrate along with an extracellular NanoLuc® inhibitor to all wells.

  • Data Acquisition: Measure the luminescence at both the donor (NanoLuc®) and acceptor (tracer) wavelengths using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission) and normalize the data. Plot the normalized BRET ratio against the compound concentration to determine the IC50 value.[1]

Quantitative Data Comparison:

CompoundTargetAssayCell LineIC50 (nM)Reference
This compoundBRD4ProliferationUterine Serous Carcinoma (ARK1)41.2[2]
This compoundBRD4ProliferationUterine Serous Carcinoma (ARK2)123.5[2]
JQ1BRD4(1)AlphaScreen-77[3]
I-BET151BRD4NanoBRETHEK293~80[4]
Cellular Thermal Shift Assay (CETSA®)

CETSA® allows for the verification of target engagement in a label-free manner.

Experimental Workflow:

CETSA_Workflow CETSA Workflow TreatCells Treat cells with this compound or vehicle control Heat Heat cell lysates or intact cells at a range of temperatures TreatCells->Heat Lyse Lyse cells (if not already done) and separate soluble and aggregated fractions Heat->Lyse Quantify Quantify soluble BRD4 protein (e.g., by Western Blot) Lyse->Quantify Analyze Plot soluble BRD4 vs. temperature to determine melting curve and ΔTm Quantify->Analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.

  • Heat Challenge: Aliquot the cell suspension or lysate into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Fractionation: Lyse the cells (if using intact cells) and centrifuge at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble BRD4 using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble BRD4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Expected Quantitative Data:

c-Myc Degradation Assay (Western Blot)

This assay provides a functional readout of the downstream consequences of BRD4 inhibition.

Experimental Workflow:

cMyc_Western_Blot_Workflow c-Myc Western Blot Workflow TreatCells Treat cells with this compound or control for various times LyseCells Harvest and lyse cells TreatCells->LyseCells QuantifyProtein Determine protein concentration LyseCells->QuantifyProtein SDS_PAGE Separate proteins by SDS-PAGE QuantifyProtein->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Block Block non-specific binding sites Transfer->Block PrimaryAb Incubate with primary antibodies (anti-c-Myc and loading control) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibodies PrimaryAb->SecondaryAb Detect Detect chemiluminescence SecondaryAb->Detect Analyze Quantify band intensities Detect->Analyze

Caption: Workflow for c-Myc Western Blot analysis.

Detailed Protocol:

  • Cell Treatment: Culture cells and treat with various concentrations of this compound or a positive control (e.g., JQ1) for different time points.

  • Protein Extraction: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for c-Myc, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities using densitometry software.

Quantitative Data Comparison:

CompoundConcentrationCell LineTimec-Myc Protein ReductionReference
This compound1 µMUterine Serous Carcinoma (ARK1/ARK2)24 hMarked suppression
JQ11 µMOvarian & Endometrial Carcinoma Cells72 hSignificant decrease
JQ11 µMB-ALL cell lines48 hSignificant decrease
Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the induction of apoptosis, a key phenotypic outcome of BET inhibition in cancer cells.

Experimental Workflow:

Caspase_Assay_Workflow Caspase-3/7 Assay Workflow SeedCells Seed cells in a 96-well plate TreatCells Treat with this compound or control SeedCells->TreatCells Incubate Incubate for a specified time (e.g., 24-72 hours) TreatCells->Incubate AddReagent Add Caspase-Glo® 3/7 Reagent Incubate->AddReagent IncubateRT Incubate at room temperature AddReagent->IncubateRT ReadLuminescence Measure luminescence IncubateRT->ReadLuminescence Analyze Calculate fold change in caspase activity ReadLuminescence->Analyze

Caption: Workflow for the Caspase-3/7 Glo assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well white-walled plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of this compound or a positive control.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to a cell viability assay (e.g., CellTiter-Glo®) if necessary and calculate the fold induction of caspase activity compared to the vehicle control.

Quantitative Data Comparison:

CompoundConcentration RangeCell LineTimeOutcomeReference
This compound0-10 µMUterine Serous Carcinoma (ARK1/ARK2)24 hDose-dependent increase in caspase 3/7 activity
JQ1VariousMetastatic Prostate Cancer Cells48-72 hIncreased caspase 3/7 activity
I-BET726VariousNeuroblastoma cell lines3 daysInduction of caspase activity

Conclusion

Validating the cellular target engagement of this compound is essential for its preclinical and clinical development. This guide provides a comparative framework of robust methodologies to achieve this. For direct and quantitative measurement of binding affinity in live cells, the NanoBRET™ assay is highly recommended. To confirm target engagement with the native protein without cellular engineering, CETSA® is a powerful alternative. Downstream functional assays such as Western blotting for c-Myc and caspase activity assays are crucial for demonstrating the desired biological consequences of target engagement. The choice of assay will depend on the specific research question, available resources, and the stage of drug development. By employing a combination of these orthogonal approaches, researchers can confidently validate the mechanism of action of this compound and advance its therapeutic potential.

References

Indirect treatment comparisons of Lenacapavir in multidrug-resistant HIV

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Lenacapavir (B1654289) with alternative antiretroviral agents for multidrug-resistant HIV-1, based on indirect treatment comparison studies. This guide is intended for researchers, scientists, and drug development professionals to provide an understanding of Lenacapavir's relative efficacy and safety profile. Data is presented through structured tables, with detailed experimental protocols and visual diagrams to facilitate interpretation.

Comparative Efficacy and Safety of Lenacapavir

Indirect treatment comparisons (ITCs) are statistical methods used to compare interventions from different clinical trials when head-to-head trials are unavailable. The following tables summarize the quantitative data from a key ITC study involving lenacapavir for the treatment of multidrug-resistant (MDR) HIV-1 in heavily treatment-experienced (HTE) individuals.[1]

An unanchored simulated treatment comparison was conducted to assess the efficacy of lenacapavir in combination with an optimized background regimen (OBR) against other treatments for HTE individuals with MDR HIV-1.[1]

Virologic Suppression
OutcomeLenacapavir + OBR vs. Fostemsavir (B1673582) + OBRLenacapavir + OBR vs. Ibalizumab + OBRLenacapavir + OBR vs. OBR alone
Virologic Suppression (HIV-1 RNA <50 copies/mL) at Weeks 24-28 (Odds Ratio; 95% Confidence Interval) 6.57 (1.34–32.28)8.93 (2.07–38.46)12.74 (1.70–95.37)
Immunologic Response
OutcomeLenacapavir + OBR vs. Fostemsavir + OBRLenacapavir + OBR vs. Ibalizumab + OBR
Change from Baseline in CD4 Cell Count SimilarSimilar

Experimental Protocols

The following sections detail the methodologies of the key clinical trials that provided the data for the indirect treatment comparisons.

CAPELLA (NCT04150068): Lenacapavir

Study Design: The CAPELLA trial was a Phase 2/3, international, double-blind, placebo-controlled study evaluating the efficacy and safety of lenacapavir in HTE adults with MDR HIV-1. The study had two cohorts. In the randomized cohort (Cohort 1), 36 participants were assigned in a 2:1 ratio to receive either oral lenacapavir or placebo, in addition to their failing regimen, for 14 days. After this initial period, all participants in this cohort received open-label subcutaneous lenacapavir every 26 weeks plus an optimized background regimen. In the non-randomized cohort (Cohort 2), 36 participants received open-label lenacapavir and an OBR from the start.

Inclusion Criteria:

  • Adults with multidrug-resistant HIV-1 infection.

  • History of treatment with multiple antiretroviral regimens.

  • Documented resistance to at least two drugs from three of the four main classes of antiretrovirals.

Primary Endpoint: The proportion of participants in the randomized cohort with at least a 0.5 log10 copies/mL reduction in plasma HIV-1 RNA from baseline at day 15.

BRIGHTE (NCT02362503): Fostemsavir

Study Design: The BRIGHTE trial was a Phase 3, international, partially-randomized, double-blind, placebo-controlled study. The study included a randomized and a non-randomized cohort. In the randomized cohort, 272 participants with one or two remaining fully active antiretroviral classes were assigned to receive either fostemsavir or placebo in addition to their failing regimen for eight days. This was followed by open-label fostemsavir plus an OBR. In the non-randomized cohort, 99 participants with no remaining fully active and approved antiretroviral options received open-label fostemsavir plus an OBR from day one.

Inclusion Criteria:

  • Heavily treatment-experienced adults with multidrug-resistant HIV-1.

  • Documented resistance, intolerability, or contraindication to multiple antiretroviral drugs.

  • Viral load ≥400 copies/mL at screening.

Primary Endpoint: The mean change in HIV-1 RNA level from day 1 to day 8 in the randomized cohort.

TMB-301 (NCT02475629): Ibalizumab

Study Design: The TMB-301 trial was a Phase 3, single-arm, open-label study. The study consisted of three periods: a control period (days 0-6) where patients continued their failing regimen, a functional monotherapy period (days 7-13) where a 2000 mg intravenous loading dose of ibalizumab was added, and a maintenance period (day 14 to week 25) where patients received 800 mg of ibalizumab every 14 days in combination with an OBR.

Inclusion Criteria:

  • Treatment-experienced adults with multi-drug resistant HIV-1.

  • Resistance to at least one drug in each of the nucleoside reverse transcriptase inhibitor, non-nucleoside reverse transcriptase inhibitor, and protease inhibitor classes.

Primary Endpoint: The proportion of patients with a decrease in viral load of at least 0.5 log10 copies/mL from baseline to day 14.

Visualizations

cluster_0 Systematic Literature Review cluster_1 Feasibility Assessment cluster_2 Unanchored Simulated Treatment Comparison a Define Research Question b Develop Search Strategy a->b c Screen Studies for Eligibility b->c d Extract Data c->d e Assess Population Comparability d->e f Evaluate Intervention and Comparator Similarity e->f g Compare Outcome Measures f->g h Individual Patient Data from Lenacapavir Trial g->h j Statistical Analysis (e.g., Matching-Adjusted Indirect Comparison) h->j i Aggregate Data from Comparator Trials i->j k Generate Comparative Efficacy and Safety Estimates j->k

Workflow for an Unanchored Simulated Treatment Comparison.

HIV_Lifecycle_and_Lenacapavir_MOA cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+) cluster_lifecycle HIV-1 Lifecycle cluster_lenacapavir Lenacapavir Mechanism of Action viral_rna Viral RNA reverse_transcriptase Reverse Transcriptase integrase Integrase protease Protease capsid Capsid (p24) cell_membrane Cell Membrane virus_entry cell_membrane->virus_entry cytoplasm Cytoplasm nucleus Nucleus attachment 1. Attachment & Fusion reverse_transcription 2. Reverse Transcription attachment->reverse_transcription Viral core enters cytoplasm integration 3. Integration reverse_transcription->integration Viral DNA formed lenacapavir_early Inhibits Capsid-mediated Nuclear Import reverse_transcription->lenacapavir_early transcription 4. Transcription & Translation integration->transcription Provirus integrated into host DNA assembly 5. Assembly transcription->assembly New viral proteins & RNA produced budding 6. Budding & Maturation assembly->budding New virus particles assembled lenacapavir_late Disrupts Capsid Assembly & Maturation assembly->lenacapavir_late virus_entry->attachment

Lenacapavir's dual mechanism of action in the HIV-1 lifecycle.

References

Safety Operating Guide

Navigating the Disposal of Investigational Compounds: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of investigational compounds is a critical aspect of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for the compound designated GS-626510 is not publicly available, this guide provides essential safety and logistical information based on best practices for the disposal of potent, investigational pharmaceutical agents. The procedures outlined are informed by general guidelines for hazardous and pharmaceutical waste management and information on related compounds, such as the antiviral agent Lenacapavir (GS-6207).

Core Principles for Disposal

The primary goal of proper disposal is to prevent the release of active pharmaceutical ingredients into the environment and to ensure the safety of all personnel.[1] All disposal activities must comply with federal, state, and local regulations.[2] For any investigational compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure adherence to specific protocols.[3][4]

Key Considerations for Investigational Compound Disposal

The following table summarizes the crucial aspects of managing the disposal of a research compound like this compound.

Aspect Consideration Rationale Primary Action
Waste Characterization Determine if the compound is a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3]Ensures compliance with regulations and dictates the disposal pathway.Consult the Safety Data Sheet (SDS), if available, and contact your institution's EHS department for a formal waste determination.[4]
Personal Protective Equipment (PPE) Use appropriate PPE to minimize exposure during handling.Protects researchers from potential health hazards of a potent or uncharacterized compound.At a minimum, wear safety glasses or goggles and chemical-resistant gloves.[1] Work in a well-ventilated area, such as a fume hood.[1]
Waste Segregation Isolate waste containing the investigational compound from other laboratory waste streams.[5]Prevents cross-contamination and ensures that waste is disposed of via the correct and safest method.Use dedicated, separate containers for solid waste, liquid waste, and sharps.
Container Selection & Labeling Use containers that are compatible with the chemical waste and are in good condition.[6]Prevents leaks and ensures safe storage and transport.Select a suitable container (e.g., glass or plastic) and affix a "HAZARDOUS WASTE" label as soon as waste is added.[6]
Storage Store waste containers in a designated Satellite Accumulation Area (SAA).[6]Ensures safe, secure, and compliant temporary storage of hazardous waste.The SAA should be a designated space, such as a locked cabinet, and must be registered with EHS.[6]
Disposal Method Do not dispose of investigational compounds down the drain or in regular trash.[1]Prevents environmental contamination and non-compliance with regulations.Arrange for disposal through a licensed waste disposal contractor, typically via high-temperature incineration.[3][5]
Documentation Maintain meticulous records of all disposal activities.Ensures a clear chain-of-custody and provides a record for regulatory compliance and safety audits.Keep copies of waste pickup requests and certificates of destruction.[3]

Step-by-Step Disposal Protocol for Investigational Compounds

The following protocol provides a procedural, step-by-step guide for the proper disposal of an investigational compound such as this compound.

Step 1: Waste Characterization and Planning

Before beginning any disposal procedures, it is crucial to characterize the waste.

  • Consult the SDS: If an SDS is available for this compound, review it for specific disposal instructions and hazard information.

  • Contact EHS: Your institution's EHS department is the definitive resource for determining if the compound is a hazardous waste under RCRA guidelines.[3] They will provide guidance on the proper disposal pathway.

  • Assess Physical Form: Determine if the waste is solid, liquid, or contained in sharps (needles, syringes, vials).[5][6] This will dictate the type of container needed.

Step 2: Adherence to Safety Precautions (PPE)

To minimize exposure, always handle the compound in a well-ventilated area, such as a chemical fume hood.[1] The following PPE is recommended:

  • Eye Protection: Safety glasses or goggles.[1]

  • Hand Protection: Chemical-resistant gloves.[1]

  • Lab Coat: A standard lab coat should be worn to protect clothing.

Step 3: Waste Segregation and Containment

Proper segregation is key to safe and compliant disposal.

  • Solid Waste: Carefully place any unused or expired solid compound into a designated, sealable container.[1] Avoid creating dust.[1]

  • Liquid Waste: For solutions containing the compound, absorb the liquid with an inert material (e.g., vermiculite) and place it into a sealed container.[1] Collect any rinsate from decontaminating glassware and treat it as chemical waste.[1]

  • Sharps Waste: Immediately dispose of any used vials, needles, or syringes in a designated, puncture-resistant sharps container.[5][7]

Step 4: Proper Labeling

Accurate labeling is a strict regulatory requirement.

  • Use Official Labels: Obtain "HAZARDOUS WASTE" labels from your EHS department.[6] No other labels are acceptable.[6]

  • Complete Information: As soon as the first drop of waste is added, complete the label with the following information[6]:

    • Principal Investigator's (PI) name.

    • Building and room number.

    • Contact phone number.

    • Full chemical name(s) of the active ingredient(s) and their concentrations (no abbreviations).

Step 5: Secure Storage

All hazardous waste must be stored safely and securely pending pickup.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a registered SAA.[6] This can be a designated area in a locked cabinet or a secondary containment tub.[6]

  • Weekly Inspections: The research team must inspect the containers in the SAA weekly and document these inspections.[6]

Step 6: Arranging for Final Disposal

The final step is to arrange for professional disposal.

  • Submit a Pickup Request: To initiate the disposal process, submit a chemical waste disposal request form to your EHS department.[6]

  • Professional Disposal: EHS will coordinate the pickup of the waste, which will then be handled by a licensed waste disposal contractor.[5][8] The most common method for destroying pharmaceutical waste is high-temperature incineration.[3][5]

Step 7: Maintain Thorough Documentation

Keep detailed records of the entire disposal process.

  • Chain of Custody: Retain a copy of the completed waste pickup form, which serves as a record of when the waste was transferred to EHS.[6]

  • Certificate of Destruction: For certain types of waste, a certificate of destruction will be provided by the disposal vendor and should be kept for a minimum of three years.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of an investigational laboratory chemical.

G cluster_prep Preparation & Characterization cluster_contain Segregation & Containment cluster_storage Labeling & Storage cluster_disposal Final Disposal start Investigational Compound Requires Disposal sds Consult Safety Data Sheet (SDS) (if available) start->sds ehs_contact Contact Environmental Health & Safety (EHS) for Waste Characterization sds->ehs_contact ppe Don Appropriate PPE (Gloves, Goggles) ehs_contact->ppe waste_type Determine Waste Form ppe->waste_type solid Contain in Sealed Container for Solid Waste waste_type->solid Solid liquid Absorb and Contain in Sealed Container for Liquid Waste waste_type->liquid Liquid sharps Place in Puncture-Resistant Sharps Container waste_type->sharps Sharps labeling Affix 'HAZARDOUS WASTE' Label with Full Chemical Name & PI Info solid->labeling liquid->labeling sharps->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage inspect Conduct & Document Weekly Inspections storage->inspect request Submit Chemical Waste Pickup Request to EHS inspect->request pickup EHS/Vendor Pickup request->pickup end Incineration via Licensed Vendor pickup->end document Retain Disposal Documentation pickup->document

Caption: Workflow for the safe disposal of an investigational compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.